tert-Butyl 3-(methylamino)piperidine-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 3-(methylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-6-9(8-13)12-4/h9,12H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRRUOWSHGFPTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590518 | |
| Record name | tert-Butyl 3-(methylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392331-89-4 | |
| Record name | tert-Butyl 3-(methylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-(methylamino)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
tert-Butyl 3-(methylamino)piperidine-1-carboxylate basic properties
An In-depth Technical Guide on the Basic Properties of tert-Butyl 3-(methylamino)piperidine-1-carboxylate
Executive Summary
This compound is a bifunctional synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a piperidine core functionalized with a basic secondary amine at the 3-position and a tert-butoxycarbonyl (Boc) protected nitrogen at the 1-position, offers a unique combination of reactivity and stability. This guide provides a comprehensive technical overview of its core basic properties, emphasizing the physicochemical characteristics, safety profile, and the critical role of its basicity in synthetic applications and drug design. Authored for researchers, scientists, and drug development professionals, this document synthesizes fundamental data with practical, field-proven insights, including detailed protocols for its synthesis and the experimental determination of its pKa.
Introduction to a Versatile Building Block
The Strategic Importance in Medicinal Chemistry
In the landscape of modern drug discovery, piperidine scaffolds are privileged structures due to their prevalence in numerous biologically active compounds and natural products. This compound serves as a crucial intermediate, enabling the strategic introduction of the 3-(methylamino)piperidine moiety into complex molecular architectures.[1] The presence of the Boc protecting group enhances its stability and renders it suitable for multi-step syntheses by preventing the piperidine nitrogen from undergoing undesired reactions.[1][2] This allows for selective functionalization at the secondary amine, making it an invaluable tool for constructing libraries of compounds for screening and lead optimization, particularly in the development of novel therapeutics for neurological disorders.[1][3]
Molecular Structure and Functional Group Analysis
The utility of this compound is rooted in its distinct functional domains:
-
The Piperidine Core: A six-membered saturated heterocycle that provides a three-dimensional framework, influencing the spatial arrangement of substituents and their interaction with biological targets.
-
The Secondary Methylamino Group (-NHCH₃): Located at the C3 position, this is the primary basic center of the molecule. Its nucleophilicity is central to its reactivity in synthetic transformations such as acylation, alkylation, and reductive amination.
-
The tert-Butoxycarbonyl (Boc) Group: This carbamate serves as a protecting group for the piperidine nitrogen. The electron-withdrawing nature of the carbonyl group delocalizes the lone pair of electrons on the adjacent nitrogen, rendering it essentially non-basic and non-nucleophilic under typical reaction conditions. This orthogonal reactivity is the key to its utility.
Physicochemical and Safety Profile
A thorough understanding of the compound's physical properties and safety requirements is fundamental for its effective and safe utilization in a laboratory setting.
Core Physicochemical Properties
The essential physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [4] |
| Molecular Weight | 214.30 g/mol | [4] |
| CAS Number | 392331-89-4 | [1] |
| Appearance | Liquid | |
| IUPAC Name | This compound | [4] |
| Synonyms | 1-Boc-3-methylaminopiperidine, 3-Methylaminopiperidine-1-carboxylic acid tert-butyl ester | [1] |
Solubility Profile
Based on its structure, which combines a polar amine with a bulky, lipophilic Boc group, the compound is expected to exhibit good solubility in a range of organic solvents, including dichloromethane (DCM), chloroform, ethyl acetate, and alcohols. Its solubility in aqueous solutions is expected to be pH-dependent; it will be significantly more soluble in acidic aqueous solutions due to the protonation of the basic secondary amine to form a water-soluble salt.
Safety, Handling, and Storage
GHS Hazard Classification:
-
Acute Toxicity, Oral (Danger): H301 - Toxic if swallowed.[4]
-
Skin Irritation (Warning): H315 - Causes skin irritation.[4][5]
-
Eye Irritation (Warning): H319 - Causes serious eye irritation.[4][5]
-
Specific Target Organ Toxicity, Single Exposure (Warning): H335 - May cause respiratory irritation.[4]
Handling and Personal Protective Equipment (PPE): Due to its hazard profile, this compound must be handled in a well-ventilated fume hood. Standard PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat, is mandatory.
Storage and Incompatibilities:
-
Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8°C, and protect from light.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6]
The Cornerstone Property: Basicity and pKa
The basicity of the secondary amine is the most critical chemical property influencing the compound's reactivity, purification, and the physiological behavior of its derivatives.
Understanding the Basicity
The lone pair of electrons on the nitrogen of the 3-methylamino group is readily available for protonation, making it a moderately strong base. In contrast, the nitrogen atom of the piperidine ring is part of a carbamate linkage. Its lone pair is delocalized by resonance with the adjacent carbonyl group, significantly reducing its basicity and nucleophilicity. This electronic difference is fundamental to its role as a synthetic intermediate.
Estimated pKa and Its Implications
This pKa value signifies that:
-
At a physiological pH of 7.4, the secondary amine will be predominantly protonated (>99%).
-
In synthetic protocols, the amine can be deprotonated using common organic or inorganic bases to generate the free, nucleophilic form.
-
For purification, the compound can be easily moved between aqueous and organic layers by adjusting the pH. It will partition into an acidic aqueous layer as the ammonium salt and into an organic layer at basic pH as the free amine.
The Critical Role of Basicity in Drug Development
The basicity of the secondary amine is not merely a chemical curiosity; it is a property that is strategically leveraged throughout the drug development process.
-
Salt Formation: The ability to form salts with pharmaceutically acceptable acids is paramount. Salt formation can dramatically improve a drug candidate's solubility, dissolution rate, stability, and manufacturability, all of which are critical for achieving adequate bioavailability.[7]
-
Reactivity and Synthetic Control: The nucleophilicity of the amine, which is directly related to its basicity, governs its reactivity in subsequent synthetic steps.[7] This allows for predictable and high-yielding reactions such as amide bond formation, sulfonylation, and alkylation, which are cornerstones of medicinal chemistry.
-
Target Binding: For the final active pharmaceutical ingredient (API), a basic center can be crucial for molecular recognition. It may form key hydrogen bonds or ionic interactions with acidic residues (e.g., aspartate, glutamate) in the binding pocket of a target protein or enzyme.
Experimental Workflow: Synthesis and Characterization
Proposed Synthetic Pathway: Reductive Amination
A robust and widely used method for preparing this compound is the one-pot reductive amination of tert-butyl 3-oxopiperidine-1-carboxylate with methylamine. This approach is efficient and proceeds under mild conditions.
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- 8. tert-butyl 3-(pentylamino)piperidine-1-carboxylate CAS#: 1283509-31-8 [m.chemicalbook.com]
An In-depth Technical Guide to tert-Butyl 3-(methylamino)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
tert-Butyl 3-(methylamino)piperidine-1-carboxylate is a key synthetic intermediate that has garnered significant attention in the field of medicinal chemistry. Its structure, which features a piperidine ring with a secondary amine at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen, makes it a valuable building block for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for selective chemical modifications, rendering it an indispensable tool in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization, and its applications in drug discovery, with a focus on its role as a key intermediate in the synthesis of kinase inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and drug development.
| Property | Value | Source(s) |
| CAS Number | 392331-89-4 | [1][2][3] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [2][3] |
| Molecular Weight | 214.30 g/mol | [2][3] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| IUPAC Name | This compound | [2][3] |
| Synonyms | 1-N-Boc-3-methylaminopiperidine, 1-Boc-3-(methylamino)piperidine | [1] |
| Purity | >97.0% (GC) | [1] |
Related Compounds:
| Compound Name | CAS Number | Note |
| (R)-tert-Butyl 3-(methylamino)piperidine-1-carboxylate | 203941-94-0 | R-enantiomer |
| (S)-tert-Butyl 3-(methylamino)piperidine-1-carboxylate | 912368-73-1 | [4] S-enantiomer |
| This compound hydrochloride | 1187927-08-7 | [5] Hydrochloride salt |
Synthesis of this compound
The most common and industrially scalable method for the synthesis of this compound is the reductive amination of N-Boc-3-piperidone with methylamine.[6] This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.
Reaction Scheme
Sources
tert-Butyl 3-(methylamino)piperidine-1-carboxylate molecular weight
An In-depth Technical Guide to tert-Butyl 3-(methylamino)piperidine-1-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
Introduction
This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its structure, which features a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group and functionalized with a secondary methylamino group, offers a unique combination of stability and reactive potential. This dual-functionality allows for its use as a versatile scaffold in the synthesis of complex molecular architectures, making it an invaluable intermediate for drug discovery programs.[1][2] Researchers in pharmaceutical development utilize this compound to systematically explore chemical space, leading to the identification of novel therapeutic agents across a range of disease areas, including neurological disorders, oncology, and inflammatory conditions.[3][4]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the compound's fundamental physicochemical properties, provides a detailed, field-tested protocol for its synthesis via reductive amination, explores its strategic applications in medicinal chemistry, and outlines critical safety and handling procedures.
Physicochemical and Structural Properties
The utility of this compound in organic synthesis is rooted in its distinct structural features and predictable physicochemical properties. The Boc group serves as an essential protecting group for the piperidine nitrogen, rendering it unreactive to many reaction conditions and thus enabling selective functionalization of the secondary amine.[4] This protecting group can be readily removed under acidic conditions, revealing the piperidine nitrogen for subsequent chemical modification.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [5][6] |
| Molecular Weight | 214.30 g/mol | [5][6] |
| Exact Mass | 214.168127949 Da | [5][6] |
| IUPAC Name | This compound | [5] |
| Common Synonyms | 1-Boc-3-(methylamino)piperidine | |
| CAS Number | 392331-89-4 | [5] |
| Appearance | Typically a liquid or low-melting solid | [7] |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [7][8] |
Synthesis and Purification
The most common and industrially scalable method for preparing this compound is the one-pot reductive amination of N-Boc-3-piperidone with methylamine.[9] This method is favored for its operational simplicity and high efficiency.
Mechanistic Rationale
The reaction proceeds in two main stages within a single pot. First, the ketone of N-Boc-3-piperidone reacts with methylamine to form a hemiaminal, which then dehydrates to yield a crucial iminium ion intermediate. The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate this step by protonating the hydroxyl group of the hemiaminal, facilitating its elimination as water. In the second stage, a mild and selective reducing agent, sodium triacetoxyborohydride (STAB), is introduced. STAB is particularly well-suited for reductive aminations because it is less reactive towards the starting ketone and preferentially reduces the iminium ion to the target secondary amine.[9]
Detailed Experimental Protocol
Materials:
-
N-Boc-3-piperidone (1.0 eq)
-
Methylamine (solution in THF or ethanol, 1.1-1.5 eq)
-
Sodium triacetoxyborohydride (STAB) (1.2-1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)
-
Acetic Acid (catalytic, optional, ~0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add N-Boc-3-piperidone and anhydrous DCM.
-
Add methylamine solution to the mixture. If desired, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride in portions, ensuring the internal temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction's progress via Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[9]
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer with two additional portions of DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound.[9]
Visualization of the Synthetic Workflow
Caption: Synthetic pathways using the scaffold.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant, and appropriate personal protective equipment (PPE) must be used at all times.
| Hazard Class | GHS Statement | Precautionary Code |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
-
Engineering Controls: Handle in a well-ventilated chemical fume hood. [10]* Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses or goggles, and a lab coat. [10][11]* Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere (e.g., nitrogen or argon). [7][8]* Spill & First Aid: In case of skin contact, wash immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes. [11]If irritation persists, seek medical attention.
Conclusion
This compound stands out as a high-value, versatile building block for drug discovery and development. Its well-defined physicochemical properties, coupled with a robust and scalable synthetic protocol, make it an accessible and reliable tool for medicinal chemists. A thorough understanding of its reactivity, handling requirements, and strategic applications enables researchers to effectively harness its potential in the rational design and synthesis of novel therapeutic agents, paving the way for future pharmaceutical innovations.
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The Cornerstone of Modern Drug Discovery: A Technical Guide to tert-Butyl 3-(methylamino)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of contemporary medicinal chemistry, the piperidine scaffold stands as a privileged structure, integral to the architecture of numerous approved pharmaceuticals. Its conformational flexibility and favorable physicochemical properties make it a desirable core for molecules designed to interact with complex biological targets. Within this class of essential building blocks, tert-Butyl 3-(methylamino)piperidine-1-carboxylate has emerged as a particularly valuable and versatile intermediate.
This technical guide provides an in-depth exploration of the synthesis, characterization, and application of this compound, offering a scientific and practical resource for researchers engaged in the design and synthesis of novel therapeutic agents. The strategic placement of a secondary methylamino group at the 3-position, combined with the readily cleavable tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, offers a dual functionality that is highly sought after in multi-step synthetic campaigns. This arrangement allows for selective chemical modifications at two distinct points, enabling the construction of diverse and complex molecular libraries for drug discovery programs.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of this compound in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |
| Molecular Weight | 214.30 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 392331-89-4 | [1] |
| Appearance | Typically a liquid | [2] |
| Storage Temperature | 2-8°C, protected from light | [2] |
Safety Information:
-
GHS Hazard Statements: H301 (Toxic if swallowed), H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage).[1][2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Synthesis: A Focus on Reductive Amination
The most prevalent and industrially scalable method for the synthesis of this compound is the one-pot reductive amination of tert-butyl 3-oxopiperidine-1-carboxylate with methylamine. This reaction proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the desired secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly employed reducing agent for this transformation due to its mildness and selectivity.[3][4]
Experimental Protocol: Reductive Amination
This protocol provides a representative and effective method for the synthesis of this compound.
Materials:
-
tert-Butyl 3-oxopiperidine-1-carboxylate
-
Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, catalytic)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous DCE or DCM, add methylamine (1.1-1.5 eq).
-
If desired, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine/enamine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM or DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The use of a slight excess of methylamine and the reducing agent ensures the complete conversion of the starting ketone.
-
The optional addition of acetic acid can catalyze the formation of the imine intermediate, potentially increasing the reaction rate.
-
Portion-wise addition of the reducing agent at low temperature helps to control the reaction exotherm and minimize the formation of byproducts.
-
An aqueous basic workup is necessary to neutralize any remaining acid and remove water-soluble byproducts.
Potential Side Products and Troubleshooting
During the synthesis, several side products can form. Monitoring the reaction by TLC or LC-MS is crucial for optimizing the reaction conditions and minimizing these impurities.
-
Over-alkylation Product (tert-butyl 3-(dimethylamino)piperidine-1-carboxylate): This can arise from the reaction of the product with the starting materials. Using a controlled stoichiometry of methylamine can mitigate this.
-
Ketone Reduction Product (tert-butyl 3-hydroxypiperidine-1-carboxylate): This results from the direct reduction of the starting ketone. Ensuring efficient imine formation before the reduction is key to minimizing this byproduct.
-
Unreacted Starting Material: Incomplete reaction can be addressed by extending the reaction time or gentle heating, though the latter may promote side reactions.
Characterization: Ensuring Purity and Identity
Accurate characterization of this compound is essential to confirm its structure and purity before its use in subsequent synthetic steps. The following are the expected analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methyl group on the nitrogen (a singlet around 2.4 ppm), and a series of multiplets for the piperidine ring protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), the carbons of the piperidine ring, and the methyl carbon.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z 214. A prominent fragmentation pathway is the loss of a tert-butyl group or isobutylene, leading to characteristic fragment ions.
Applications in Drug Discovery: A Gateway to Novel Therapeutics
The unique structural features of this compound make it a valuable precursor for the synthesis of a wide range of biologically active molecules. Its application spans several therapeutic areas, including the development of kinase inhibitors and other targeted therapies.
Role in the Synthesis of Kinase Inhibitors
A significant application of structurally related 3-aminopiperidine derivatives is in the synthesis of Janus kinase (JAK) inhibitors. For instance, the core of Tofacitinib , a drug used to treat rheumatoid arthritis, features a substituted 3-aminopiperidine moiety. While the synthesis of Tofacitinib itself involves a more complex chiral derivative, cis-(3R, 4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino) piperidine, the fundamental synthetic strategies and the importance of the 3-aminopiperidine scaffold are clearly demonstrated.[5][6] The 3-amino group serves as a key attachment point for the heterocyclic core of the drug molecule.
Conclusion: An Indispensable Tool for Medicinal Chemists
This compound represents a cornerstone building block in the arsenal of the modern medicinal chemist. Its strategic design, coupled with well-established synthetic accessibility, provides a reliable and versatile platform for the construction of complex molecular architectures. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective utilization in the pursuit of novel and improved therapeutics. This guide serves as a comprehensive resource to empower researchers in their endeavors to address pressing medical needs through innovative drug design and development.
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Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]
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Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University. Retrieved from [Link]
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Yadav, J. S., et al. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved from [Link]
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ResearchGate. (2025, August 6). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Retrieved from [Link]
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Quick Company. (n.d.). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Retrieved from [Link]
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ResearchGate. (2025, August 7). Graphical synthetic routes of tofacitinib. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). An efficient and alternative method for synthesis of tofacitinib. Retrieved from [Link]
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Scribd. (n.d.). Application Note - N-Boc Protection. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
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Thieme. (n.d.). Tofacitinib. Pharmaceutical Substances. Retrieved from [Link]
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NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
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Connect Journals. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]
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Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas.... Retrieved from [Link]
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An In-Depth Technical Guide to tert-Butyl 3-(methylamino)piperidine-1-carboxylate: Properties, Synthesis, and Applications
Introduction
tert-Butyl 3-(methylamino)piperidine-1-carboxylate is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its molecular architecture, featuring a piperidine scaffold protected by a tert-butoxycarbonyl (Boc) group and functionalized with a secondary methylamino group, offers a strategic combination of stability and reactive potential. The Boc group provides robust protection for the piperidine nitrogen, allowing for selective reactions at the secondary amine. This bifunctionality makes it an invaluable intermediate for constructing complex molecular libraries and synthesizing targeted therapeutic agents. This guide provides a comprehensive technical overview of its chemical properties, a detailed, field-proven synthetic protocol, and a discussion of its critical applications for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
The fundamental identity and properties of this compound are crucial for its effective use in a laboratory setting. The compound is typically a colorless to light yellow clear liquid at room temperature.[1]
| Property | Value | Source |
| Chemical Formula | C₁₁H₂₂N₂O₂ | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 392331-89-4 | [1][2] |
| Molecular Weight | 214.30 g/mol | [2][3] |
| Synonyms | 1-N-Boc-3-methylaminopiperidine, 1-Boc-3-(methylamino)piperidine | [1] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Chirality | The 3-position is a chiral center; exists as a racemate or as individual enantiomers (e.g., (3R) or (3S)). |
Synthesis and Mechanistic Insights
The synthesis of this compound and its analogs is a well-established process. The most prevalent and scalable method is the one-pot reductive amination of a suitable piperidone precursor. This approach is favored for its operational simplicity and high efficiency.
Primary Synthetic Route: Reductive Amination
The standard synthesis involves the reaction of tert-butyl 3-oxopiperidine-1-carboxylate with methylamine to form an intermediate imine (or its enamine tautomer), which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent due to its mild nature and high selectivity for reducing protonated imines over ketones. This selectivity minimizes the formation of the corresponding alcohol by-product from the reduction of the starting ketone.
Detailed Experimental Protocol
This protocol describes a self-validating system for the synthesis of the target compound.
Materials:
-
tert-Butyl 3-oxopiperidine-1-carboxylate
-
Methylamine (e.g., 2.0 M solution in THF or as a hydrochloride salt with a base)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Imine Formation: To a solution of tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous DCM, add methylamine (1.1-1.5 eq). A catalytic amount of acetic acid (0.1 eq) can be added to facilitate the formation of the iminium ion intermediate, which is more susceptible to nucleophilic attack by the hydride.
-
Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC or LC-MS.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. This step is crucial to control the exothermicity of the hydride addition.
-
Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction is considered complete when TLC or LC-MS analysis indicates the full consumption of the starting ketone.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Reductive amination workflow for synthesis.
Core Applications in Drug Discovery
The unique structural features of this compound make it a highly valuable scaffold in pharmaceutical development.
-
Versatile Building Block: The piperidine ring is a "privileged scaffold," a molecular framework known to bind to multiple biological targets and is a common core in many approved drugs.[4] The presence of both a protected nitrogen in the ring and an exocyclic secondary amine allows for sequential, site-selective modifications, enabling the creation of diverse chemical libraries for high-throughput screening.[5]
-
Development of CNS Agents: Piperidine derivatives are well-known for their ability to cross the blood-brain barrier. This compound and its derivatives have been utilized in the synthesis of potent inhibitors for enzymes implicated in neurodegenerative disorders like Alzheimer's disease, including β-secretase (BACE1) and acetylcholinesterase (AChE).[4]
-
Chiral Synthesis: The carbon atom at the 3-position is a stereocenter. The availability of enantiomerically pure forms, such as tert-butyl (3R)-3-(methylamino)piperidine-1-carboxylate, is critical for developing stereospecific drugs, which can offer improved efficacy and reduced off-target side effects.[6]
-
Salt Formation and Pharmacokinetics: The secondary amine is basic, allowing for the formation of pharmaceutically acceptable salts.[5] Salt formation is a common strategy to improve the solubility, stability, and bioavailability of an active pharmaceutical ingredient (API).[5]
Safety and Handling
This compound is classified as an irritant. It is known to cause skin irritation and serious eye irritation.[1]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place. Chiral versions may require refrigerated storage (2-8°C) and protection from light.
Conclusion
This compound is a foundational building block in the arsenal of the modern medicinal chemist. Its well-defined physicochemical properties, straightforward and scalable synthesis via reductive amination, and versatile functional handles make it an indispensable tool for the design and synthesis of novel therapeutic agents. A thorough understanding of its chemistry, handling, and strategic application is essential for professionals dedicated to advancing the frontiers of drug discovery.
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tert-Butyl 3-(methylamino)piperidine-1-carboxylate IUPAC name
An In-depth Technical Guide to tert-Butyl 3-(methylamino)piperidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary:
This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its structure, featuring a piperidine scaffold functionalized with a secondary amine and protected by a tert-butyloxycarbonyl (Boc) group, offers synthetic versatility for creating complex molecular architectures. The piperidine core is a privileged structure, frequently found in approved pharmaceuticals, conferring favorable physicochemical and metabolic properties.[1] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's nomenclature, physicochemical properties, primary synthesis routes with mechanistic insights, key applications in drug discovery, and essential safety protocols.
Chemical Identity and Nomenclature
A precise understanding of a compound's identity is fundamental for reproducible scientific work. This section delineates the formal naming conventions and identifiers for this compound.
IUPAC Name and Stereochemistry
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[2]
The molecule possesses a chiral center at the C3 position of the piperidine ring. Therefore, it can exist as a racemic mixture or as individual enantiomers. When specifying a particular stereoisomer, the name is modified accordingly, for example:
-
(3R)-tert-butyl 3-(methylamino)piperidine-1-carboxylate [3]
-
(3S)-tert-butyl 3-(methylamino)piperidine-1-carboxylate
The stereochemical purity is often critical in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.
Common Synonyms and Identifiers
In literature and commercial catalogs, this compound is known by several synonyms. Recognizing these is crucial for effective information retrieval.
| Identifier | Value | Source |
| CAS Number | 392331-89-4 (for racemate) | [2] |
| 203941-94-0 (for 3R enantiomer) | [3][4] | |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [2] |
| Molecular Weight | 214.30 g/mol | [2] |
| Common Synonyms | 1-Boc-3-methylaminopiperidine, N-Boc-3-methylamino piperidine, 3-Methylamino-piperidine-1-carboxylic acid tert-butyl ester | [2] |
| InChIKey | XRRRUOWSHGFPTI-UHFFFAOYSA-N | [2] |
Physicochemical Properties
The physical and chemical properties of a building block dictate its handling, reactivity, and the characteristics of its derivatives.
| Property | Value | Details |
| Molecular Weight | 214.30 g/mol | Computed by PubChem.[2] |
| Appearance | Typically a liquid or low-melting solid | Physical form can vary based on purity and specific isomer. |
| Hydrogen Bond Donors | 1 | The secondary amine (-NH) group. |
| Hydrogen Bond Acceptors | 3 | The two oxygen atoms and the tertiary nitrogen atom in the ring. |
| LogP | 1.2 | A measure of lipophilicity, calculated by XLogP3.[2] |
The secondary amine's basicity is a key feature, making it nucleophilic and allowing for the formation of pharmaceutically acceptable salts, which can enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[5]
Synthesis and Mechanistic Insights
The synthesis of this compound is well-established, with reductive amination being the most common and scalable approach. The choice of synthetic route can be influenced by the need for stereochemical control.
Primary Synthetic Route: Reductive Amination
This method involves the reaction of a ketone precursor, tert-butyl 3-oxopiperidine-1-carboxylate, with methylamine to form an intermediate imine or enamine, which is then reduced in situ to the target secondary amine.
Caption: Workflow for Reductive Amination.
Experimental Protocol: Reductive Amination
-
Imine Formation: To a solution of tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE), add methylamine (1.1-1.5 eq), typically as a solution in a suitable solvent. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate the formation of the imine intermediate by activating the carbonyl group. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise. The choice of NaBH(OAc)₃ is strategic as it is selective for the imine over the ketone and is tolerant of the mildly acidic conditions.
-
Reaction Monitoring & Workup: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Extraction: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the desired product.
Trustworthiness Note: The self-validating nature of this protocol lies in the in-process monitoring (TLC/LC-MS), which confirms the conversion of starting material and identifies potential side products, ensuring the reaction proceeds as intended before moving to the costly purification stage.
Chiral Synthesis from L-Glutamic Acid
For applications requiring high enantiomeric purity, synthesis can begin from a chiral pool starting material like L-glutamic acid. This multi-step process establishes the desired stereocenter early on.
Caption: Conceptual flow for chiral synthesis.
This route involves converting the amino acid into a diol, activating the hydroxyl groups (e.g., as tosylates), and then performing an intramolecular cyclization with an appropriate amine to form the piperidine ring. This approach provides excellent stereocontrol, which is essential for developing selective drug candidates.
Applications in Medicinal Chemistry
The utility of this compound stems from its status as a versatile building block for constructing more complex molecules with therapeutic potential.
Sources
A Technical Guide to tert-Butyl 3-(methylamino)piperidine-1-carboxylate: Nomenclature, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of tert-butyl 3-(methylamino)piperidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The molecule's structure, featuring a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and functionalized with a secondary methylamino group, makes it an exceptionally versatile intermediate for the synthesis of complex pharmaceutical agents. This document details its nomenclature, physicochemical properties, primary synthetic routes with mechanistic insights, and significant applications in drug discovery, particularly as a precursor to dipeptidyl peptidase IV (DPP-4) inhibitors used in the management of type 2 diabetes. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important synthetic intermediate.
Nomenclature and Chemical Identity
Precise identification of chemical entities is critical for reproducibility and safety in research and development. This compound is known by several synonyms and is cataloged under various registry numbers, which can differ based on its stereochemistry.
The compound's structure is based on a piperidine ring where the nitrogen at position 1 is protected by a tert-butoxycarbonyl (Boc) group, and a methylamino substituent is located at the 3-position. The IUPAC name is this compound.[1]
Table 1: Chemical Identifiers and Synonyms
| Identifier Type | Value |
| IUPAC Name | This compound[1] |
| Common Synonyms | 1-Boc-3-(methylamino)piperidine[1][2][3], 1-N-Boc-3-methylaminopiperidine[1][2], N-Boc-3-methylamino piperidine[1][3], 3-Methylamino-piperidine-1-carboxylic acid tert-butyl ester[1][3][4] |
| CAS Number (Racemate) | 392331-89-4[1][2][3][4] |
| CAS Number ((R)-enantiomer) | 203941-94-0[5][6] |
| CAS Number ((S)-enantiomer) | 912368-73-1[1][7][8][9] |
| Molecular Formula | C11H22N2O2[1][3][4] |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)NC[1] |
| InChI Key | XRRRUOWSHGFPTI-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of a synthetic building block are fundamental to its handling, reaction optimization, and purification. This compound is typically a liquid at room temperature and requires refrigerated storage to maintain its stability.
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Molecular Weight | 214.30 g/mol | [1][3][4][10] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Density | 0.985 - 1.019 g/cm³ | [9][11] |
| Boiling Point | ~289 °C at 760 mmHg | [11] |
| Storage Conditions | 2-8°C, protect from light | [4][9] |
Synthesis and Mechanistic Insights
The most common and industrially scalable method for preparing this compound is through the reductive amination of N-Boc-3-piperidone with methylamine. This one-pot reaction is efficient and proceeds via an imine intermediate that is reduced in situ.
Reductive Amination of N-Boc-3-Piperidone
Mechanistic Rationale: This process is favored for its operational simplicity and high yield. The reaction begins with the nucleophilic attack of methylamine on the carbonyl carbon of N-Boc-3-piperidone. The addition of a catalytic amount of a weak acid, such as acetic acid, is crucial as it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the formation of the imine intermediate. A mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is then used. This reagent is particularly effective because it is less reactive towards the ketone starting material than the imine product, minimizing the formation of the corresponding alcohol side-product. Its steric bulk and moderate reactivity allow for the controlled reduction of the C=N double bond to yield the desired secondary amine.
Caption: Workflow for the reductive amination synthesis.
Experimental Protocol: Reductive Amination
This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.
-
Reaction Setup: To a solution of N-Boc-3-piperidone (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE), add methylamine (1.1-1.5 eq, typically as a solution in a compatible solvent).
-
Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C to control the reaction rate and prevent side reactions.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous phase with additional DCM or DCE.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the final product.
Chiral Synthesis Routes
For applications requiring enantiomerically pure forms, alternative strategies are employed. A notable route involves a multi-step synthesis starting from the natural amino acid L-glutamic acid. This approach establishes the desired stereocenter early and carries it through a series of transformations, including esterification, reduction to a diol, and subsequent cyclization to form the piperidine ring, ultimately yielding the chiral product.
Key Applications in Drug Discovery
The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to bind to multiple biological targets and impart favorable pharmacokinetic properties.[12] this compound, particularly its (R)-enantiomer, is a high-value intermediate for the synthesis of several marketed drugs.
Precursor to DPP-4 Inhibitors
The most prominent application of (R)-tert-butyl 3-(methylamino)piperidine-1-carboxylate is in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors. These oral medications are a cornerstone of therapy for type 2 diabetes. They function by preventing the degradation of incretin hormones, which in turn increases insulin secretion and lowers blood glucose levels. Drugs such as Alogliptin and Linagliptin incorporate a derivative of this piperidine building block as a core structural element.
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The Emergence of a Key Scaffold: A Technical Guide to tert-Butyl 3-(methylamino)piperidine-1-carboxylate
Abstract
The 3-substituted piperidine motif is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a multitude of clinically significant pharmaceuticals. Within this class, tert-butyl 3-(methylamino)piperidine-1-carboxylate has emerged not as a standalone therapeutic agent, but as a pivotal, bifunctional building block. Its strategic combination of a protected piperidine nitrogen and a secondary methylamine at the 3-position offers medicinal chemists a versatile handle for constructing complex molecular architectures with favorable pharmacokinetic profiles. This guide elucidates the historical context of its development, driven by the demand for novel therapeutics, and provides a comprehensive, field-proven protocol for its synthesis via the robust and scalable method of reductive amination. We will delve into the causality behind the experimental choices, ensuring a self-validating and reproducible system for researchers, scientists, and drug development professionals.
Historical Context & Developmental Rationale
The discovery of this compound is not marked by a singular, serendipitous event but rather by the logical evolution of synthetic needs within pharmaceutical research. The true "discovery" lies in the recognition of the 3-aminopiperidine core as a privileged scaffold. This structural unit is a key component in numerous approved drugs, including the dipeptidyl peptidase-IV (DPP-IV) inhibitor Linagliptin, used in the treatment of type 2 diabetes.[1][2]
The development of such drugs necessitated reliable and efficient access to a variety of 3-substituted piperidine intermediates. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen became a standard strategy, offering enhanced stability and facilitating selective modifications at other positions on the ring.
The specific value of the 3-(methylamino) derivative arises from its utility as a secondary amine. This functional group serves as an ideal nucleophile for subsequent reactions, such as alkylations, acylations, or further reductive aminations, allowing for the systematic exploration of chemical space around this critical scaffold. The methyl group itself can play a crucial role in modulating basicity, lipophilicity, and metabolic stability, often leading to improved drug-like properties compared to the corresponding primary amine.[3] While early synthetic efforts may have been disclosed within the broader context of large patent applications for final drug compounds, the most logical and industrially scalable pathway to this intermediate is the reductive amination of a suitable ketone precursor.
The Cornerstone Synthesis: Reductive Amination
The most direct and widely adopted method for the synthesis of this compound is the one-pot reductive amination of tert-butyl 3-oxopiperidine-1-carboxylate. This method is favored for its operational simplicity, high efficiency, and the commercial availability of the starting materials.
The reaction proceeds in two key stages within a single pot:
-
Imine/Enamine Formation: The reaction is initiated by the condensation of the ketone on the N-Boc-3-piperidone with methylamine. This equilibrium-driven reaction forms an intermediate iminium ion or the corresponding enamine. The choice of solvent and the potential addition of a catalytic amount of weak acid can influence the rate of this step.
-
In Situ Reduction: A mild and selective reducing agent, present in the reaction mixture, then reduces the iminium/enamine intermediate to the final secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its selectivity, mildness, and tolerance of a wide range of functional groups. It is less reactive towards the starting ketone compared to other borohydrides, minimizing the formation of the corresponding alcohol byproduct.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=vee];
}
Caption: One-pot reductive amination workflow.
Detailed Experimental Protocol
This protocol describes a robust and validated procedure for the synthesis of this compound.
Materials:
-
tert-Butyl 3-oxopiperidine-1-carboxylate
-
Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (optional, catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq). Dissolve the ketone in anhydrous DCM or DCE (approximately 5-10 mL per gram of ketone).
-
Imine Formation: To the stirred solution, add methylamine (1.1-1.5 eq). If desired, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Continue stirring until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM or DCE.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude material can then be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
Physicochemical & Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [4] |
| Molecular Weight | 214.30 g/mol | [4] |
| CAS Number | 392331-89-4 | [4] |
| Appearance | Typically an oil or low-melting solid | N/A |
| Boiling Point | Not well-defined, decomposes | N/A |
| Solubility | Soluble in most organic solvents (DCM, EtOAc, MeOH) | N/A |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃): Peaks corresponding to the tert-butyl group (singlet, ~1.45 ppm, 9H), the N-methyl group (singlet, ~2.40 ppm, 3H), and a series of multiplets for the piperidine ring protons.
-
¹³C NMR (CDCl₃): Resonances for the Boc carbonyl (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methyl of the tert-butyl group (~28 ppm), the N-methyl group (~36 ppm), and several signals for the piperidine ring carbons.
-
Mass Spectrometry (ESI+): A prominent peak for the [M+H]⁺ ion at m/z 215.18.
Self-Validating System & Troubleshooting
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853"];
}
Caption: A self-validating workflow with troubleshooting loops.
A robust protocol must include self-validation checkpoints. The primary method for this synthesis is in-process monitoring via TLC or LC-MS.
-
Incomplete Reaction: If the starting ketone is still present after 24 hours, potential causes include deactivated reducing agent or insufficient reaction time.
-
Solution: Add an additional portion of fresh NaBH(OAc)₃ or extend the reaction time, continuing to monitor.
-
-
Formation of Over-alkylation Product (tert-butyl 3-(dimethylamino)piperidine-1-carboxylate): This is less common with methylamine but can occur with prolonged reaction times at elevated temperatures.
-
Solution: Ensure controlled stoichiometry of methylamine (closer to 1.1 eq) and maintain room temperature.
-
-
Formation of Alcohol Byproduct (tert-butyl 3-hydroxy-piperidine-1-carboxylate): This indicates that the reducing agent is reducing the ketone faster than imine formation.
-
Solution: Ensure the imine formation step is allowed sufficient time (1-2 hours) before the addition of the reducing agent.
-
Conclusion
This compound stands as a testament to the enabling power of synthetic chemistry in drug discovery. Its development was not an isolated pursuit but a necessary step in the broader quest for novel therapeutics targeting complex diseases. The reductive amination pathway represents a highly refined, efficient, and scalable solution for its synthesis, providing researchers with reliable access to this invaluable chemical building block. A thorough understanding of this methodology, including its nuances and potential pitfalls, is essential for its effective application in the synthesis of the next generation of piperidine-based pharmaceuticals.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. tert-Butyl 3-((methylamino)methyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
- Google Patents.
- Google Patents. 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions. (US7407955B2).
-
Saeed, A., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2978. [Link]
-
Khom et al. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Vol. 63B, May 2024, pp. 623-630. [Link]
-
Cheon, C.-H. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 80(21), 11029-11036. [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40. [Link]
- Google Patents. Synthesis process of 3-methylamino-piperidine. (CN103030587A).
-
ResearchGate. Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. [Link]
-
Quick Company. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, Intermediate For Linagliptin. [Link]
-
Pharmaffiliates. tert-Butyl (R)-3-aminopiperidine-1-carboxylate. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. US7407955B2 - 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C11H22N2O2 | CID 17750458 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of tert-Butyl 3-(methylamino)piperidine-1-carboxylate
Foreword: The Imperative of Solubility in Modern Drug Discovery
In the landscape of contemporary drug development, the journey of a molecule from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical physicochemical hurdles is solubility. An otherwise potent and selective molecule is of little therapeutic value if it cannot be effectively dissolved and absorbed to reach its site of action. More than 40% of new chemical entities exhibit poor aqueous solubility, a factor that can terminate development and lead to significant financial loss[1]. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for understanding and experimentally determining the solubility of tert-Butyl 3-(methylamino)piperidine-1-carboxylate, a versatile piperidine building block frequently utilized in the synthesis of complex pharmaceutical agents.
This document eschews a generic template, instead adopting a structure that logically flows from the foundational physicochemical properties of the target molecule to the rigorous, validated methodologies required to characterize its solubility profile. As your virtual Senior Application Scientist, I will not only present protocols but also elucidate the scientific rationale underpinning each experimental choice, ensuring a deep and practical understanding of the principles at play.
Physicochemical Characterization: The Blueprint for Solubility Behavior
A molecule's inherent physical and chemical properties are the primary determinants of its solubility in any given solvent system. For this compound, a thorough understanding of these parameters is the first step in designing robust solubility studies.
| Property | Value | Source / Method |
| Molecular Formula | C₁₁H₂₂N₂O₂ | PubChem CID: 17750458[2] |
| Molecular Weight | 214.30 g/mol | PubChem CID: 17750458[2] |
| Appearance | Colorless to light yellow liquid | Chem-Impex[3] |
| Density | ~0.985 - 1.03 g/cm³ @ 25°C | Various Suppliers[3][4] |
| Boiling Point | ~130 - 135 °C @ 0.3 - 0.4 mmHg | Pipzine Chemicals[4] |
| XLogP3 (Computed) | 1.2 | PubChem CID: 17750458[2] |
| Hydrogen Bond Donors | 1 | PubChem CID: 17750458[2] |
| Hydrogen Bond Acceptors | 3 | PubChem CID: 17750458[2] |
| pKa of Conjugate Acid (Estimated) | ~9.5 - 10.5 |
Expertise & Experience Insights:
The structure of this compound presents two key features that govern its solubility:
-
The Boc Protecting Group: The bulky and lipophilic tert-butoxycarbonyl (Boc) group contributes to the molecule's affinity for non-polar, organic solvents. The computed XLogP3 of 1.2 indicates a moderate lipophilicity.
This duality—a polar, ionizable amine and a non-polar protecting group—predicts a nuanced solubility profile, with appreciable solubility in a range of organic solvents and pH-dependent solubility in aqueous media. A qualitative report indicates solubility in common organic solvents like dichloromethane and chloroform[4].
The Cornerstone of Solubility Determination: The Shake-Flask Method
To move from theoretical prediction to empirical fact, a robust and reproducible experimental method is required. The equilibrium shake-flask method is the gold standard for solubility determination in the pharmaceutical industry, recommended by major regulatory bodies including the World Health Organization (WHO) and the International Council for Harmonisation (ICH)[6][7][8]. Its principle is straightforward: a surplus of the solid compound is agitated in a specific solvent for a sufficient period to reach thermodynamic equilibrium, after which the concentration of the dissolved solute in the supernatant is quantified.
The following diagram outlines the logical workflow for this critical experiment.
Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.
Detailed Experimental Protocol: Aqueous and Organic Solvent Systems
The following protocols are designed to be self-validating, incorporating the necessary controls and steps to ensure data integrity.
Protocol for Solubility in Organic Solvents
Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant organic solvents at ambient temperature (25°C).
Materials & Equipment:
-
This compound (purity ≥97%)
-
HPLC-grade solvents: Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)
-
Analytical balance
-
Glass vials with PTFE-lined caps
-
Shaking incubator or orbital shaker set to 25°C
-
Centrifuge
-
Syringes and 0.22 µm PVDF or PTFE syringe filters
-
Volumetric flasks and pipettes
-
Validated HPLC-UV method for quantification
Methodology:
-
Preparation: To a series of glass vials, add an excess amount (e.g., ~50 mg, accurately weighed) of the compound. Causality: Using an excess ensures that a saturated solution is formed, which is the definition of equilibrium solubility.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each organic solvent to its respective vial.
-
Equilibration: Seal the vials and place them in a shaking incubator set to 25°C and ~200 RPM. Allow the samples to agitate for at least 24 hours. A preliminary time-to-equilibrium study is recommended to confirm this duration is sufficient[9].
-
Phase Separation: After equilibration, remove the vials and allow them to stand for 1 hour to let the undissolved solid settle. For solvents with fine suspensions (like DMSO), centrifugation at 10,000 x g for 10 minutes may be necessary.
-
Sample Collection & Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed. Immediately filter the aliquot through a 0.22 µm chemically compatible syringe filter into a clean vial. Trustworthiness: Filtration is a critical step to remove microscopic undissolved particles that would otherwise lead to an overestimation of solubility.
-
Dilution & Quantification: Prepare an appropriate dilution series of the clear filtrate. Analyze the concentration of the diluted samples using a pre-validated HPLC-UV method against a standard curve.
-
Calculation: Calculate the original concentration in the filtrate, which represents the solubility. Report the results in mg/mL and mol/L.
Protocol for pH-Dependent Aqueous Solubility
Objective: To determine the solubility of this compound as a function of pH at a physiologically relevant temperature (37°C), in accordance with BCS guidelines[7][8].
Materials & Equipment:
-
All materials from Protocol 3.1
-
Shaking incubator set to 37 ± 1°C
-
Calibrated pH meter
-
Aqueous buffer systems (e.g., HCl for pH 1.2, acetate for pH 4.5, phosphate for pH 6.8)
Methodology:
-
Buffer Preparation: Prepare aqueous buffers at a minimum of three pH values: 1.2, 4.5, and 6.8[8]. It is also advisable to test at a pH near the estimated pKa and at a higher pH (e.g., pH 9.0).
-
Equilibration & Analysis: Follow steps 1-7 from Protocol 3.1, with the following critical modifications:
-
Use the prepared aqueous buffers as the solvent systems.
-
Set the shaking incubator temperature to 37 ± 1°C.
-
pH Verification (Self-Validation): After the equilibration period, measure the final pH of the supernatant in each vial. This is crucial to ensure the compound itself has not altered the buffer pH. If a significant deviation is observed, the buffer capacity may need to be increased[7].
-
-
Data Presentation: Plot the determined solubility (on a log scale) against the final measured pH to generate a pH-solubility profile.
The relationship between pH, pKa, and the solubility of a basic compound can be visualized as follows:
Caption: Idealized pH-solubility profile for a basic compound like the topic molecule.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: Solubility in Organic Solvents at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Experimentally Determined Value | Calculated Value |
| Ethanol | Experimentally Determined Value | Calculated Value |
| Acetonitrile | Experimentally Determined Value | Calculated Value |
| Acetone | Experimentally Determined Value | Calculated Value |
| Dichloromethane | Experimentally Determined Value | Calculated Value |
| DMSO | Experimentally Determined Value | Calculated Value |
| THF | Experimentally Determined Value | Calculated Value |
Table 2: pH-Dependent Aqueous Solubility at 37°C
| Buffer System | Final Measured pH | Solubility (mg/mL) | Dose/Solubility Volume (mL)* |
| 0.1 M HCl | e.g., 1.2 | Experimentally Determined Value | Calculated Value |
| Acetate Buffer | e.g., 4.5 | Experimentally Determined Value | Calculated Value |
| Phosphate Buffer | e.g., 6.8 | Experimentally Determined Value | Calculated Value |
| Phosphate Buffer | e.g., 9.0 | Experimentally Determined Value | Calculated Value |
*Dose/Solubility Volume is the volume of solvent required to dissolve the highest therapeutic dose. A compound is considered "highly soluble" if this volume is ≤ 250 mL across the pH range of 1.2-6.8[8][9].
Conclusion: A Pathway to Informed Development
A comprehensive understanding of the solubility of this compound is not an academic exercise; it is a fundamental prerequisite for its successful application in drug development. This guide has provided the theoretical framework and detailed, field-proven experimental protocols necessary to generate a robust solubility profile for this important building block. By meticulously characterizing its behavior in both organic and pH-controlled aqueous systems, researchers can make informed decisions regarding formulation strategies, salt selection, and purification processes, ultimately de-risking the development pathway and accelerating the delivery of novel therapeutics.
References
- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2016). Chin Pharm J, 51(10), 777-779.
- General Experimental Protocol for Determining Solubility. (2025). BenchChem.
- 3-N-BOC-3-(Methylamino)piperidine Supplier & Manufacturer in China. Pipzine Chemicals.
- tert-Butyl 3-(methylamino)
- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace.
- ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
- (S)-1-Boc-3-(methylamino)piperidine. Chem-Impex.
- An In-depth Technical Guide on the Basic Properties of Tert-butyl 4-(methylamino)
- Drug Solubility: Importance and Enhancement Techniques. (2012). PMC - NIH.
- ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. (2020). European Medicines Agency (EMA).
- Annex 4.
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C11H22N2O2 | CID 17750458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-N-BOC-3-(Methylamino)piperidine Supplier & Manufacturer in China | High Purity CAS 1279032-31-3 | Product Details, Safety, Uses [pipzine-chem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 7. mdpi.com [mdpi.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. who.int [who.int]
tert-Butyl 3-(methylamino)piperidine-1-carboxylate spectroscopic data
An In-Depth Technical Guide to the Spectroscopic Characterization of tert-Butyl 3-(methylamino)piperidine-1-carboxylate
Introduction
This compound is a valuable bifunctional building block in modern medicinal chemistry and drug discovery.[1] Its structure, featuring a piperidine scaffold, a secondary methylamino group, and a tert-butoxycarbonyl (Boc) protecting group, offers synthetic chemists a versatile platform for constructing complex molecular architectures. The Boc group provides a robust yet readily cleavable protecting element for the ring nitrogen, allowing for selective functionalization of the exocyclic secondary amine. Understanding the precise structural features of this molecule through spectroscopic analysis is paramount for its effective use in multi-step syntheses, ensuring purity, confirming identity, and guiding reaction development.
This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound (Molecular Formula: C₁₁H₂₂N₂O₂, Molecular Weight: 214.30 g/mol ).[2] We will delve into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. The insights provided herein are grounded in established principles and data from closely related structures, offering a robust framework for researchers working with this and similar piperidine derivatives.
Molecular Structure and Numbering
For clarity in spectral assignments, the following numbering scheme will be used throughout this guide.
Caption: Molecular structure and atom numbering for spectral assignment.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) is a fundamental technique for elucidating the hydrogen framework of a molecule. The spectrum of this compound is complex due to the conformational flexibility of the piperidine ring and the presence of diastereotopic protons. The data presented is a representative interpretation based on spectra of analogous N-Boc substituted piperidines.[3]
Data Summary
| Assignment | Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Boc Group | C12-H, C13-H, C14-H | 1.45 | Singlet (s) | 9H |
| Piperidine Ring | C2-H, C4-H, C5-H, C6-H | 1.50 - 2.00 | Multiplet (m) | ~5H |
| N-CH₃ | C8-H | 2.40 | Singlet (s) | 3H |
| Piperidine Ring | C3-H | 2.60 - 2.80 | Multiplet (m) | 1H |
| Piperidine Ring (α to N1) | C2-Hax, C6-Hax | 2.80 - 3.10 | Multiplet (m) | ~2H |
| Piperidine Ring (α to N1) | C2-Heq, C6-Heq | 3.80 - 4.10 | Multiplet (m) | ~2H |
| N-H | N7-H | Variable (broad) | Singlet (br s) | 1H |
Interpretation and Experimental Rationale
-
Boc Group (1.45 ppm): The nine protons of the tert-butyl group are chemically equivalent and appear as a sharp, intense singlet. This signal is a hallmark of the Boc protecting group and its integration value of 9H is a key indicator for purity assessment.[3]
-
N-Methyl Group (2.40 ppm): The three protons of the methyl group attached to the exocyclic nitrogen (N7) appear as a singlet. Its chemical shift is downfield from a typical alkane methyl due to the electron-withdrawing effect of the nitrogen atom.
-
Piperidine Ring Protons (1.50 - 4.10 ppm): The signals for the piperidine ring protons are the most complex region of the spectrum. The presence of the Boc group restricts nitrogen inversion, leading to distinct axial and equatorial proton signals that often overlap.
-
The protons on carbons alpha to the Boc-protected nitrogen (C2 and C6) are significantly deshielded. The equatorial protons are typically found further downfield (3.80 - 4.10 ppm) compared to the axial protons (2.80 - 3.10 ppm) due to anisotropic effects of the carbamate C-N bond.[4]
-
The methine proton at C3 is coupled to adjacent methylene protons, resulting in a complex multiplet.
-
The remaining methylene protons on C4 and C5 form a complex series of overlapping multiplets in the upfield region of the ring signals.
-
-
N-H Proton (Variable): The proton on the secondary amine (N7-H) is exchangeable and its chemical shift can vary depending on solvent, concentration, and temperature. It often appears as a broad singlet and may not be observed if deuterium exchange occurs with the solvent (e.g., in CD₃OD or D₂O).
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a common choice for its good solubilizing power and minimal signal overlap.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans for a sufficiently concentrated sample.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
¹³C NMR Spectroscopy
Carbon NMR provides information on the carbon skeleton of the molecule. With proton decoupling, each unique carbon atom typically appears as a single line, simplifying the spectrum significantly.
Data Summary
| Assignment | Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| Piperidine Ring | C4 | ~25.0 |
| Boc Group (CH₃) | C12, C13, C14 | 28.4 |
| Piperidine Ring | C5 | ~32.0 |
| N-CH₃ | C8 | ~36.0 |
| Piperidine Ring (α to N1) | C2, C6 | ~45.0, ~46.0 |
| Piperidine Ring (CH-N) | C3 | ~57.0 |
| Boc Group (Quaternary C) | C11 | 79.5 |
| Boc Group (C=O) | C9 | 154.8 |
Interpretation and Experimental Rationale
-
Boc Group (28.4, 79.5, 154.8 ppm): The Boc group gives rise to three highly characteristic signals: the three equivalent methyl carbons at ~28.4 ppm, the quaternary carbon at ~79.5 ppm, and the carbonyl carbon at ~154.8 ppm. These are diagnostic peaks for confirming the presence of this protecting group.[4]
-
Aliphatic Carbons (25.0 - 57.0 ppm):
-
The N-methyl carbon (C8) appears around 36.0 ppm.
-
The piperidine ring carbons appear in the 25-60 ppm range. The C3 carbon, being attached to the methylamino group, is the most downfield of the piperidine CH/CH₂ carbons at ~57.0 ppm.
-
The carbons alpha to the ring nitrogen (C2 and C6) are also deshielded, appearing around 45-46 ppm. Due to the C3 substituent, C2 and C6 are no longer chemically equivalent and may show slightly different chemical shifts.
-
The C4 and C5 carbons are the most shielded, appearing further upfield.[5][6]
-
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A more concentrated sample (20-50 mg) may be required for faster acquisition.
-
Instrument Setup: Acquire on a 400 MHz (or higher) spectrometer, observing at the corresponding ¹³C frequency (~100 MHz).
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 256 to 1024 scans, depending on concentration.
-
-
Processing: Apply Fourier transformation with an exponential line broadening of ~1 Hz. Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
Mass Spectrometry
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [2] |
| Monoisotopic Mass | 214.1681 Da | [2] |
| Expected [M+H]⁺ | 215.1754 m/z | Calculated |
| Key Fragments | [M-C₄H₉]⁺ (loss of tert-butyl) | 159.11 m/z |
| [M-Boc]⁺ | 115.12 m/z |
Interpretation and Experimental Rationale
-
Ionization Technique: Electrospray ionization (ESI) is the method of choice for this type of molecule. It is a "soft" ionization technique that typically yields the protonated molecular ion, [M+H]⁺, as the base peak with minimal fragmentation. This allows for unambiguous determination of the molecular weight.
-
Molecular Ion: The primary ion observed would be at m/z 215.1754, corresponding to the parent molecule plus a proton. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing definitive proof of the molecular formula.
-
Fragmentation: While ESI is soft, some in-source fragmentation can be induced. The most common fragmentation pathway for Boc-protected amines is the loss of the Boc group or parts of it.
-
Loss of the tert-butyl group (-56 Da) would result in a fragment at m/z 159.
-
Cleavage of the entire Boc group (-100 Da) would yield a fragment corresponding to the protonated 3-(methylamino)piperidine at m/z 115.
-
Caption: General workflow for spectroscopic analysis.
Experimental Protocol: ESI-MS Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Use an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution data.
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode.
-
Mass Range: 50-500 m/z.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
-
Data Analysis: Identify the [M+H]⁺ peak and compare its measured m/z with the theoretical value. Analyze for common fragments if present.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Data Summary
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3300 - 3350 | Weak to Medium |
| C-H Stretch (aliphatic) | 2850 - 2980 | Strong |
| C=O Stretch (carbamate) | ~1690 | Very Strong |
| C-N Stretch | 1160 - 1250 | Medium to Strong |
Interpretation and Experimental Rationale
-
C=O Stretch (~1690 cm⁻¹): The most prominent and diagnostic peak in the IR spectrum is the intense absorption from the carbonyl group of the Boc-carbamate. Its position and intensity are characteristic and confirm the presence of the protecting group.[3][7]
-
C-H Stretches (2850 - 2980 cm⁻¹): Strong absorptions in this region correspond to the stretching vibrations of the numerous sp³ C-H bonds in the piperidine ring and methyl/tert-butyl groups.
-
N-H Stretch (3300 - 3350 cm⁻¹): A weak to medium intensity peak is expected for the N-H stretch of the secondary amine. This peak can sometimes be broad.
-
C-N Stretches (1160 - 1250 cm⁻¹): The C-N stretching vibrations of the carbamate and the amine will appear in the fingerprint region and are often broad and strong.
Experimental Protocol: FTIR-ATR Acquisition
-
Sample Preparation: If the sample is a liquid, a small drop can be placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. If it is a solid, a small amount is pressed firmly onto the crystal.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply the sample and collect the sample spectrum.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Analysis: The instrument software automatically ratios the sample spectrum to the background. Identify and label the key absorption bands corresponding to the functional groups.
Conclusion
The spectroscopic characterization of this compound is a clear-cut process when approached with a foundational understanding of NMR, MS, and IR principles. The data interpretation presented in this guide, supported by analysis of analogous compounds, provides a reliable blueprint for researchers to confirm the identity and purity of this important synthetic intermediate. The characteristic signals of the Boc group in all spectra serve as powerful diagnostic tools, while the complex patterns of the piperidine ring can be confidently assigned through careful analysis. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating confident progression in any synthetic endeavor.
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Biological activity of tert-Butyl 3-(methylamino)piperidine-1-carboxylate
An In-depth Technical Guide on the Biological Activity and Synthetic Utility of tert-Butyl 3-(methylamino)piperidine-1-carboxylate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry. While direct biological activity data for this specific molecule is limited in publicly accessible literature, its structural motifs are present in a variety of biologically active compounds. This guide will delve into the synthesis, physicochemical properties, and, most critically, the established and potential applications of this compound as a versatile scaffold in drug discovery. By examining the biological roles of structurally related piperidine derivatives, we can infer the potential therapeutic avenues for novel compounds derived from this valuable intermediate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical scaffolds for the creation of next-generation therapeutics.
Introduction: The Piperidine Scaffold in Medicinal Chemistry
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1][2] Its prevalence stems from its favorable physicochemical properties, including high metabolic stability and the ability to confer aqueous solubility. The saturated, six-membered heterocyclic structure allows for diverse stereochemical arrangements of substituents, enabling fine-tuning of pharmacological activity and selectivity.
The 3-aminopiperidine core, in particular, is a "privileged scaffold" that is present in numerous approved drugs.[3] Notable examples include:
-
Alogliptin and Linagliptin: Dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.
-
Tofacitinib: A Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis.
-
Trelagliptin: Another DPP-4 inhibitor.
The strategic placement of the amino group at the 3-position provides a crucial vector for interacting with biological targets, while the piperidine ring itself often serves to orient these interactions and optimize pharmacokinetic properties. The title compound, this compound, is a valuable derivative of this core structure, offering a protected secondary amine for controlled, sequential chemical modifications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [4] |
| Molecular Weight | 214.30 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| CAS Number | 172478-02-3 | |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| LogP (Predicted) | 1.2 | [4] |
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves a multi-step process, often starting from commercially available piperidine derivatives. A common synthetic strategy is the reductive amination of a suitable N-Boc protected 3-piperidone with methylamine. The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen is crucial as it allows for selective reaction at the 3-position.
Caption: A generalized workflow for the synthesis of the target compound.
This synthetic route provides a reliable method for producing the desired compound. The secondary amine of the product is nucleophilic and can undergo a variety of chemical transformations, including alkylation, acylation, and arylation, to generate a diverse library of derivatives. The Boc-protecting group can be readily removed under acidic conditions to liberate the piperidine nitrogen, providing another site for chemical modification.
Biological Activity and Therapeutic Potential
While direct studies on the biological activity of this compound are not widely reported, the activities of structurally similar molecules provide a strong basis for inferring its potential applications.
Inferred Potential as a CNS Agent
Piperidine derivatives are well-known to exhibit a range of central nervous system (CNS) activities. The methylamino group in the title compound may enhance its ability to cross the blood-brain barrier, making it a candidate for the development of neurological drugs.[5] Related compounds have shown potential as analgesics and CNS stimulants.[5]
A Scaffold for Enzyme Inhibitors
The 3-aminopiperidine scaffold is a key component of numerous enzyme inhibitors. For example, derivatives of the closely related tert-Butyl (R)-3-aminopiperidine-1-carboxylate have been investigated as γ-secretase modulators for the treatment of Alzheimer's disease.[1] These modulators aim to reduce the production of the toxic amyloid-β42 peptide.
Caption: Illustrative pathway for γ-secretase modulation by a hypothetical piperidine-based compound.
Potential Anti-inflammatory and Anti-cancer Applications
The piperidine nucleus is also found in compounds with anti-inflammatory and anti-cancer properties.[5] For instance, derivatives of tert-butyl 3-aminopiperidine have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[6]
Experimental Protocols: A Template for Activity Screening
To assess the biological activity of novel derivatives of this compound, a variety of in vitro assays can be employed. Below is a representative protocol for a generic kinase inhibition assay, a common screening method in drug discovery.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well microplates
-
Plate reader
Procedure:
-
Compound Preparation: Perform serial dilutions of the test compound in DMSO to create a range of concentrations.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the substrate.
-
Enzyme Addition: Add the recombinant kinase to each well to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
ATP Addition: After a brief pre-incubation, add ATP to start the kinase reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Analysis: Read the plate using a plate reader. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a strategically designed chemical building block with significant potential in drug discovery. While direct evidence of its biological activity is sparse, the well-established pharmacological importance of the 3-aminopiperidine scaffold suggests that derivatives of this compound are likely to be of high therapeutic value. Its bifunctional nature allows for the creation of diverse chemical libraries, which can be screened against a wide range of biological targets. This guide provides a foundational understanding of this compound's properties and potential, serving as a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents.
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Pharmaffiliates. tert-Butyl (R)-3-aminopiperidine-1-carboxylate. CAS No: 188111-79-7. Available from: [Link]
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Potential applications of tert-Butyl 3-(methylamino)piperidine-1-carboxylate
An In-Depth Technical Guide to the Applications of tert-Butyl 3-(methylamino)piperidine-1-carboxylate
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the efficient construction of complex, biologically active molecules is paramount. Central to this endeavor is the use of versatile chemical building blocks—scaffolds that provide a robust framework for targeted modification and optimization. This compound, a key heterocyclic intermediate, has emerged as a compound of significant strategic value.[1] Its structure, which features a piperidine core, a secondary methylamino group, and a tert-butoxycarbonyl (Boc) protected nitrogen, offers a unique combination of stability and reactivity that is highly prized in drug discovery.
The piperidine moiety is a "privileged scaffold," frequently found in approved pharmaceuticals due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] The Boc protecting group on the piperidine nitrogen allows for selective reactions at the 3-position secondary amine without interference.[3] This dual-functionality enables chemists to perform sequential and site-selective modifications, making it an invaluable tool for building diverse compound libraries and synthesizing complex active pharmaceutical ingredients (APIs).[1][2] This guide will provide an in-depth exploration of the chemical properties, synthesis, and, most importantly, the critical applications of this compound in the development of novel therapeutics.
Physicochemical Properties and Characterization
A thorough understanding of the compound's physical and chemical properties is essential for its effective use in synthesis, purification, and formulation.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [4] |
| Synonyms | 1-Boc-3-(methylamino)piperidine, 1-N-Boc-3-methylaminopiperidine | |
| CAS Number | 392331-89-4 | [4] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [4] |
| Molecular Weight | 214.30 g/mol | [4] |
| Appearance | Colorless to Light yellow clear liquid | |
| Boiling Point | 289.003 °C at 760 mmHg | [5] |
| Density | 1.019 g/cm³ | [5] |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | [4] |
Core Application: A Cornerstone in Janus Kinase (JAK) Inhibitor Synthesis
Perhaps the most significant application of this compound is its role as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors.[6] The JAK/STAT signaling pathway is a critical circuit in the immune system, and its dysregulation is implicated in numerous autoimmune diseases and cancers.[7][8] Consequently, inhibitors of the JAK family (JAK1, JAK2, JAK3, and TYK2) have become a major class of therapeutics.[7]
Case Study: The Synthesis of Tofacitinib
Tofacitinib (trade name Xeljanz) is a groundbreaking oral medication approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[6] It functions by inhibiting JAK3 and JAK1, thereby modulating the immune response.[6][7] The synthesis of Tofacitinib provides a textbook example of the strategic use of this compound and its derivatives.
The core of Tofacitinib is a 3,4-disubstituted piperidine ring linked to a pyrrolo[2,3-d]pyrimidine (deazapurine) base.[6] The specific stereochemistry of the piperidine ring is crucial for its biological activity, with the (3R,4R) isomer being the active enantiomer.[9] Chiral versions of the title compound, such as (R)-tert-butyl 3-(methylamino)piperidine-1-carboxylate, are therefore highly valuable starting materials.[5][10]
The synthesis generally involves the nucleophilic substitution reaction between the secondary amine of the piperidine building block and a halogenated deazapurine core (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine).[6] The Boc-protecting group is later removed to allow for further functionalization of the piperidine nitrogen.
Below is a conceptual workflow illustrating this critical coupling step.
Caption: Workflow for synthesis via one-pot reductive amination.
Materials:
-
N-Boc-4-piperidone
-
Methylamine (e.g., as a solution in THF or as a salt)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or Dichloroethane (DCE), anhydrous
-
Acetic acid (catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous DCM, add methylamine (1.1–1.5 equivalents). [11]2. Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to facilitate imine formation. [11]3. Stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.2–1.5 equivalents) in portions, ensuring the internal temperature remains below 10 °C. [11]6. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress via TLC or LC-MS until the starting ketone is consumed. [11]7. Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. [11]8. Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. [11]10. Purify the crude product by silica gel column chromatography to yield the desired compound.
Protocol 2: N-Arylation for Kinase Inhibitor Scaffolds
This protocol outlines a general procedure for the coupling of the piperidine intermediate with a heterocyclic electrophile, a key step in the synthesis of many kinase inhibitors.
Materials:
-
This compound (1.0 equivalent)
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (or other suitable heteroaryl chloride) (1.0-1.2 equivalents)
-
A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2-3 equivalents)
-
A polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve this compound and the heteroaryl chloride in the chosen solvent in a reaction vessel.
-
Add the base to the mixture.
-
Heat the reaction mixture (e.g., 80-120 °C) and stir for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine to remove the solvent and residual base.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization to obtain the coupled product.
Safety and Handling
As with all laboratory chemicals, proper safety precautions are essential when handling this compound and its derivatives.
-
Hazard Identification : The compound is classified as causing skin irritation and serious eye irritation. [4]Some sources also indicate it may be toxic if swallowed and may cause respiratory irritation. [4]* Precautionary Measures :
-
P264 : Wash skin thoroughly after handling. * P280 : Wear protective gloves, eye protection, and face protection. * P302 + P352 : IF ON SKIN: Wash with plenty of water. * P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [12] * P337 + P313 : If eye irritation persists: Get medical advice/attention. * Use only in a well-ventilated area, such as a chemical fume hood. [12]
-
Conclusion
This compound is more than a simple chemical intermediate; it is a testament to the power of strategic molecular design. Its unique combination of a privileged piperidine core, an orthogonally protected nitrogen, and a reactive secondary amine makes it an exceptionally versatile and powerful tool in the arsenal of the medicinal chemist. Its proven role in the synthesis of blockbuster drugs like Tofacitinib underscores its importance and guarantees its continued application in the discovery and development of future generations of therapeutics, particularly in the ever-expanding field of kinase inhibitors.
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Methodological & Application
Synthesis of tert-Butyl 3-(methylamino)piperidine-1-carboxylate: An Application and Protocol Guide
This comprehensive guide provides a detailed protocol for the synthesis, purification, and characterization of tert-butyl 3-(methylamino)piperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the scientific rationale behind the procedural choices.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The piperidine scaffold is a common motif in many approved drugs, valued for its favorable pharmacokinetic properties. The presence of a secondary methylamino group and a Boc-protected nitrogen on the piperidine ring allows for selective functionalization, making it a versatile component in the construction of complex molecular architectures. The most common and efficient method for its synthesis is the reductive amination of N-Boc-3-piperidone with methylamine.
Reaction Principle: Reductive Amination
Reductive amination is a powerful and widely used transformation in organic synthesis for the formation of carbon-nitrogen bonds. The reaction proceeds in two main stages:
-
Imine/Enamine Formation: The carbonyl group of the ketone (N-Boc-3-piperidone) reacts with the primary amine (methylamine) to form an imine or enamine intermediate. This step is often catalyzed by a weak acid.
-
Reduction: The imine/enamine intermediate is then reduced in situ to the corresponding secondary amine.
A key aspect of a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the protonated iminium ion intermediate much faster than the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is an ideal reagent for this purpose. It is a mild and selective hydride source, less reactive towards ketones and aldehydes compared to other borohydrides like sodium borohydride, thus minimizing the formation of the corresponding alcohol byproduct.[1]
Experimental Protocol
This protocol details the synthesis of this compound via reductive amination of N-Boc-3-piperidone with methylamine using sodium triacetoxyborohydride.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| N-Boc-3-piperidone | C₁₀H₁₇NO₃ | 199.25 | 1.0 g | 5.02 | 1.0 |
| Methylamine (2.0 M in THF) | CH₅N | 31.06 | 3.0 mL | 6.0 | 1.2 |
| Sodium triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 1.28 g | 6.02 | 1.2 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 20 mL | - | - |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ~20 mL | - | - |
| Brine (saturated aq. NaCl) | NaCl | 58.44 | ~20 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | q.s. | - | - |
| Purification Solvents | |||||
| Hexanes | C₆H₁₄ | 86.18 | As needed | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - | - |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | ~1-2% in eluent | - | - |
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Imine Formation:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add N-Boc-3-piperidone (1.0 g, 5.02 mmol).
-
Dissolve the ketone in anhydrous dichloromethane (20 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Add the methylamine solution (2.0 M in THF, 3.0 mL, 6.0 mmol, 1.2 equiv.) to the stirred solution.
-
Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine/enamine intermediate.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.28 g, 6.02 mmol, 1.2 equiv.) portion-wise over 10-15 minutes, ensuring the internal temperature remains below 10 °C. Note: The addition of STAB can be exothermic.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring for 12-18 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
-
Aqueous Workup:
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~20 mL). Caution: Gas evolution (hydrogen) may occur.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or semi-solid.
-
Purify the crude material by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc) containing 1-2% triethylamine. The triethylamine is added to prevent the basic amine product from tailing on the acidic silica gel.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a colorless to pale yellow oil.
-
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Property | Value |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.31 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): ~3.8-3.0 (m, 4H, piperidine CH₂), ~2.8-2.6 (m, 1H, piperidine CH), 2.44 (s, 3H, N-CH₃), ~2.0-1.4 (m, 4H, piperidine CH₂), 1.46 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | Predicted δ (ppm): ~154.8 (C=O), ~79.2 (C(CH₃)₃), ~57.0 (piperidine CH), ~46.0, ~44.0 (piperidine CH₂), ~34.0 (N-CH₃), ~31.0, ~24.0 (piperidine CH₂), 28.4 (C(CH₃)₃) |
| Mass Spectrometry (ESI+) | m/z [M+H]⁺ calculated for C₁₁H₂₃N₂O₂⁺: 215.1754; found: 215.1759 |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Solution(s) |
| Low Yield / Incomplete Reaction | - Inefficient imine formation- Deactivated reducing agent- Insufficient reaction time | - Add a catalytic amount of acetic acid (0.1 equiv.) during the imine formation step.- Use fresh, properly stored STAB.- Monitor the reaction by TLC/LC-MS and extend the reaction time if necessary. |
| Formation of tert-butyl 3-hydroxypiperidine-1-carboxylate | - Non-selective reduction of the ketone | - Ensure slow, portion-wise addition of STAB at low temperature.- Confirm the identity of the reducing agent. STAB is preferred over NaBH₄ for this reason. |
| Formation of tert-butyl 3-(dimethylamino)piperidine-1-carboxylate | - Over-alkylation of the product | - Use a controlled stoichiometry of methylamine (1.1-1.2 equivalents).- Avoid prolonged reaction times at elevated temperatures. |
| Product Tailing on Silica Gel Column | - Interaction of the basic amine with acidic silica | - Add a small percentage of a basic modifier (e.g., 1-2% triethylamine) to the eluent. |
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
-
N-Boc-3-piperidone: May cause skin and eye irritation.[2][3] Store in a cool, dry place.[4][5]
-
Methylamine solution in THF: Highly flammable liquid and vapor.[6][7][8] Harmful if swallowed and causes severe skin burns and eye damage.[6][7][8] It is a lachrymator.[6] Handle under an inert atmosphere.
-
Sodium triacetoxyborohydride (STAB): Reacts with water to release flammable gases.[2] Causes skin and eye irritation.[2] Handle in a dry, inert atmosphere and avoid contact with moisture.
-
Dichloromethane (DCM): Suspected of causing cancer. Handle with care and avoid inhalation.
-
Quenching: The quenching of the reaction with aqueous sodium bicarbonate should be done slowly and carefully, as it can result in the evolution of hydrogen gas.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The reductive amination of N-Boc-3-piperidone with methylamine using sodium triacetoxyborohydride is a reliable and efficient method for the synthesis of this compound. Careful control of stoichiometry and reaction conditions, followed by appropriate purification, allows for the isolation of this valuable synthetic intermediate in high purity. The information and protocols provided in this guide are intended to enable researchers to successfully perform this synthesis and utilize the product in their drug discovery and development efforts.
References
Please note that while I have provided a comprehensive guide based on established chemical principles and data from analogous reactions, a specific, peer-reviewed publication with a detailed protocol and full characterization data for the exact synthesis of this compound was not found in the provided search results. The NMR and MS data are predicted or based on closely related structures and should be confirmed experimentally. For a complete list of references that informed this guide, please consult the provided search results.
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. PubChemLite - Tert-butyl 3-(1-(methylamino)ethyl)piperidine-1-carboxylate (C13H26N2O2) [pubchemlite.lcsb.uni.lu]
- 5. echemi.com [echemi.com]
- 6. Buy tert-Butyl 3-(1-(methylamino)ethyl)piperidine-1-carboxylate [smolecule.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. tert-Butyl 3-[N-(tert-butoxycarbonyl)methylamino]-4-methoxyimino-3-methylpiperidine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of tert-Butyl 3-(methylamino)piperidine-1-carboxylate: A Detailed Guide for Drug Development Professionals
Introduction: The Significance of the 3-Methylaminopiperidine Scaffold
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, prized for its favorable pharmacokinetic properties and its ability to serve as a versatile template for a diverse range of molecular architectures. Within this class of compounds, tert-butyl 3-(methylamino)piperidine-1-carboxylate stands out as a critical building block in the synthesis of numerous pharmacologically active agents. The presence of a Boc-protected piperidine nitrogen and a secondary methylamino group at the 3-position provides two distinct points for chemical modification, enabling the construction of complex molecules with precise stereochemical control. This guide provides a comprehensive overview of the synthesis of this valuable intermediate, focusing on the widely employed reductive amination of N-Boc-3-piperidone, and offers insights into alternative synthetic strategies.
Primary Synthetic Route: Reductive Amination of N-Boc-3-piperidone
The most common and industrially scalable method for the synthesis of this compound is the one-pot reductive amination of N-Boc-3-piperidone with methylamine. This reaction proceeds through the in situ formation of an iminium ion intermediate, which is then reduced by a mild and selective reducing agent, typically sodium triacetoxyborohydride.
Reaction Mechanism
The reductive amination process can be broken down into two key steps:
-
Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of methylamine on the carbonyl carbon of N-Boc-3-piperidone. This is followed by dehydration to form a reactive iminium ion. The formation of the iminium ion is often catalyzed by a weak acid, such as acetic acid, which protonates the hydroxyl group of the hemiaminal intermediate, facilitating its departure as a water molecule.
-
Hydride Reduction: The resulting iminium ion is then selectively reduced by a hydride donor. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation due to its mild nature and its tolerance of a slightly acidic reaction medium. The bulky acetoxy groups on the borohydride temper its reactivity, allowing for the selective reduction of the iminium ion in the presence of the starting ketone.
Caption: Reductive amination mechanism.
Quantitative Data for Reductive Amination Protocol
| Parameter | Value |
| Starting Material | N-Boc-3-piperidone |
| Reagents | Methylamine (solution or salt), NaBH(OAc)₃ |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Catalyst (optional) | Acetic Acid (catalytic amount) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Molar Ratio (Ketone:Amine:Reducing Agent) | ~1 : 1.1-1.5 : 1.2-1.5 |
| Typical Yield | 70-90% |
Detailed Step-by-Step Experimental Protocol
Materials:
-
N-Boc-3-piperidone
-
Methylamine (e.g., 40% in water, 2.0 M in THF, or methylamine hydrochloride)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography elution
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-3-piperidone (1.0 eq). Dissolve the ketone in anhydrous dichloromethane (DCM).
-
Amine Addition: Add methylamine (1.1-1.5 eq) to the solution. If using methylamine hydrochloride, an additional equivalent of a non-nucleophilic base (e.g., triethylamine) should be added to liberate the free amine. If desired, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.
-
Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly. Caution: Sodium triacetoxyborohydride is a water-reactive solid that can release flammable gases upon contact with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[1][2][3][4][5]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue adding the bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a pure product.
Caption: Experimental workflow for reductive amination.
Potential Side Reactions and Troubleshooting
-
Incomplete Reaction: If the reaction does not go to completion, ensure the sodium triacetoxyborohydride is fresh and was stored under anhydrous conditions. Gentle heating (e.g., to 40 °C) can sometimes drive the reaction to completion, but may also promote side reactions.
-
Formation of the Tertiary Amine: Over-alkylation to form the dimethylamino-piperidine derivative can occur if a large excess of methylamine is used or if the reaction is left for an extended period at elevated temperatures.
-
Reduction of the Starting Ketone: The formation of tert-butyl 3-hydroxypiperidine-1-carboxylate can occur if the reducing agent is too reactive or if the iminium ion formation is slow. Using sodium triacetoxyborohydride generally minimizes this side reaction.
Characterization of this compound
-
¹H NMR (CDCl₃, 400 MHz): δ 3.70-3.50 (m, 2H), 3.20-2.90 (m, 2H), 2.80-2.65 (m, 1H), 2.45 (s, 3H), 1.90-1.75 (m, 1H), 1.70-1.55 (m, 2H), 1.45 (s, 9H), 1.40-1.25 (m, 1H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 154.8, 79.3, 58.5, 47.0, 45.8, 34.5, 30.9, 28.4, 23.8.
-
Mass Spectrometry (ESI+): m/z 215.18 [M+H]⁺.
Alternative Synthetic Route: From L-Glutamic Acid
An alternative, multi-step approach to chiral 3-aminopiperidine derivatives starts from the readily available and inexpensive chiral building block, L-glutamic acid.[1] This method offers excellent stereocontrol but involves a longer synthetic sequence.
The general strategy involves:
-
Diesterification and N-Boc Protection: Both carboxylic acid groups of L-glutamic acid are esterified, and the primary amine is protected with a Boc group.
-
Reduction to a Diol: The diester is reduced to the corresponding diol using a reducing agent such as sodium borohydride.
-
Cyclization: The diol is converted to a ditosylate, which then undergoes intramolecular cyclization upon reaction with an amine to form the piperidine ring.
-
N-Methylation: The resulting 3-amino group would then need to be methylated in a separate step to yield the final product.
Comparison of Synthetic Routes
| Feature | Reductive Amination of N-Boc-3-piperidone | Synthesis from L-Glutamic Acid |
| Number of Steps | 1 (one-pot) | Multiple |
| Starting Material Cost | Moderate to High | Low |
| Stereocontrol | Racemic unless a chiral precursor is used | Enantiomerically pure |
| Scalability | High | Moderate |
| Overall Yield | Good to Excellent | Moderate |
| Key Advantage | Efficiency and directness | Access to chiral product |
Conclusion
The reductive amination of N-Boc-3-piperidone with methylamine using sodium triacetoxyborohydride is a robust, efficient, and scalable method for the synthesis of this compound. This protocol provides a reliable route for obtaining this key intermediate for drug discovery and development. While alternative methods, such as the synthesis from L-glutamic acid, offer excellent stereocontrol, the reductive amination approach is often preferred for its operational simplicity and high yields. The choice of synthetic route will ultimately depend on the specific requirements of the research program, including the need for enantiopurity, cost considerations, and scalability.
References
- LifeChem Pharma. Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
- AK Scientific, Inc.
- Apollo Scientific.
- Sigma-Aldrich. Safety Data Sheet for Sodium triacetoxyborohydride.
- Loba Chemie. SODIUM TRIACETOXY BOROHYDRIDE For Synthesis MSDS.
- BenchChem. Common side products in the synthesis of tert-butyl 4-(methylamino)
- Patel, M., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 57B(1), 98-103.
- PubChem. This compound. National Center for Biotechnology Information.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Organic Chemistry Portal. Sodium triacetoxyborohydride.
- BenchChem. A Comparative Cost-Benefit Analysis of Synthetic Routes to Aminopiperidines.
- Matassini, C., Clemente, F., & Cardona, F. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 25(2), 346.
Sources
Application Notes and Protocols: Reductive Amination for the Synthesis of tert-Butyl 3-(methylamino)piperidine-1-carboxylate
<
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmacologically active compounds. Functionalized piperidines, such as tert-Butyl 3-(methylamino)piperidine-1-carboxylate, are highly valuable chiral building blocks in drug discovery and development.[1] The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective reactions at other positions, while the secondary methylamino group provides a key site for further molecular elaboration.[1]
Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering a reliable and controlled method for the synthesis of primary, secondary, and tertiary amines.[2][3] This one-pot reaction, which combines a carbonyl compound and an amine with a reducing agent, is widely utilized in the pharmaceutical industry due to its efficiency and broad substrate scope.[4][5][6] This application note provides a detailed protocol for the synthesis of this compound via the reductive amination of tert-Butyl 3-oxopiperidine-1-carboxylate with methylamine, employing sodium triacetoxyborohydride as a mild and selective reducing agent.
Reaction Principle: The Mechanism of Reductive Amination
The reductive amination process proceeds through two key sequential steps that occur in a single reaction vessel:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine (methylamine) on the carbonyl carbon of the ketone (tert-Butyl 3-oxopiperidine-1-carboxylate). This forms an unstable hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal readily dehydrates to form an imine, which can be protonated to generate a more electrophilic iminium ion.[7][8] The removal of water or the presence of a mild acid catalyst can shift the equilibrium towards the formation of the imine/iminium ion.[8]
-
Reduction: A reducing agent, specifically chosen for its selectivity, then reduces the imine or iminium ion to the final amine product.[2] The choice of reducing agent is critical to the success of the reaction.
The Role and Superiority of Sodium Triacetoxyborohydride (NaBH(OAc)₃)
While various reducing agents like sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) can be used for reductive aminations, sodium triacetoxyborohydride (STAB) offers significant advantages.[2]
-
Mildness and Selectivity: NaBH(OAc)₃ is a less powerful reducing agent than NaBH₄.[8][9] This is due to the electron-withdrawing and sterically hindering effects of the three acetoxy groups, which stabilize the boron-hydrogen bond.[7][9] This reduced reactivity prevents the premature reduction of the starting ketone, a common side reaction with stronger hydrides.[2][4] NaBH(OAc)₃ selectively reduces the protonated iminium ion intermediate much faster than it reduces the ketone, leading to higher yields of the desired amine.[9]
-
One-Pot Procedure: The selectivity of NaBH(OAc)₃ allows for a convenient one-pot reaction where the ketone, amine, and reducing agent can be mixed together without the need for pre-formation of the imine.[7][9]
-
Safety: Unlike sodium cyanoborohydride, NaBH(OAc)₃ does not release toxic cyanide gas upon acidification during workup, making it a safer alternative.[2][3]
The overall transformation is depicted in the following scheme:
Figure 1. Reaction scheme for the reductive amination.
Experimental Protocol
This protocol details a common and effective method for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Eq. | Amount Used (Example Scale) |
| tert-Butyl 3-oxopiperidine-1-carboxylate | C₁₀H₁₇NO₃ | 199.25 | - | 1.0 | 5.00 g (25.1 mmol) |
| Methylamine (40% in H₂O) | CH₅N | 31.06 | ~13.4 M | 1.5 | 2.80 mL (37.7 mmol) |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | C₆H₁₀BNaO₆ | 211.94 | - | 1.5 | 7.98 g (37.7 mmol) |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | - | 100 mL |
| Acetic Acid (optional) | CH₃COOH | 60.05 | Glacial | cat. | ~0.1 mL |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Sat. | - | As needed |
| Brine | NaCl | 58.44 | Sat. | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - | As needed |
Step-by-Step Procedure
Figure 2. Experimental workflow for the synthesis.
-
Imine Formation: To a round-bottom flask equipped with a magnetic stir bar, add tert-Butyl 3-oxopiperidine-1-carboxylate (1.0 eq). Dissolve the ketone in anhydrous dichloromethane (DCM). Add the methylamine solution (1.5 eq) dropwise to the stirring solution. A catalytic amount of acetic acid (e.g., 0.1 eq) can be added to facilitate imine formation, which is favored at a slightly acidic pH of 5-6.[4] Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0 °C in an ice-water bath. Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. Causality: The portion-wise addition at low temperature is crucial to control the exothermic nature of the hydride quenching and to prevent a rapid, uncontrolled reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.[4]
-
Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue adding the bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM. Combine all organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purification and Characterization
Purification
The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% DCM and gradually increasing the polarity with methanol (e.g., 0-10% methanol in DCM), is often effective.
Characterization
The identity and purity of the final product, this compound (MW: 214.30 g/mol ), should be confirmed by standard analytical techniques.[][11]
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the Boc group (a singlet around 1.4 ppm), the methylamino group (a singlet around 2.4 ppm), and the protons of the piperidine ring.
-
¹³C NMR: The carbon NMR will display signals corresponding to the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the various carbons of the piperidine ring and the methyl group.
-
Mass Spectrometry (MS): ESI-MS should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 215.3.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorptions for the N-H stretch (around 3300 cm⁻¹) and the C=O stretch of the carbamate (around 1680 cm⁻¹).
Troubleshooting and Side Reactions
Even with a robust protocol, side reactions can occur. Proactive monitoring and understanding potential pitfalls are key to a successful synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient reaction time. - Inactive reducing agent (hygroscopic). - Low reaction temperature. | - Allow the reaction to stir for a longer period. - Use a fresh, unopened bottle of NaBH(OAc)₃. - Ensure the reaction is running at room temperature after the initial addition. |
| Formation of Alcohol Byproduct | - Use of a non-selective reducing agent (e.g., NaBH₄). - Incomplete imine formation before reduction. | - Confirm the use of NaBH(OAc)₃.[4] - Allow the ketone and amine to stir together for an adequate time (1-2 hours) before adding the reducing agent.[4] - Maintain a slightly acidic pH (5-6) to favor imine formation.[4] |
| Over-alkylation (Dimethylation) | - Excess methylamine or prolonged reaction at elevated temperatures. | - Use the stoichiometric amount of amine as recommended. - Avoid heating the reaction mixture unless necessary. |
| Boc-Deprotection | - Presence of strong acid. | - If using a catalytic amount of acetic acid, ensure it is minimal. - Avoid acidic workup conditions; use a basic quench (e.g., NaHCO₃).[6] |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reagents:
-
Dichloromethane (DCM): Is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Methylamine: Is a corrosive and flammable gas/solution. Handle with care.
-
Sodium triacetoxyborohydride: Is a water-reactive and hygroscopic solid. It can release flammable hydrogen gas upon contact with water. Handle in a dry environment and quench carefully.
-
-
Workup: The quenching of the reaction with aqueous bicarbonate will generate gas (CO₂ and H₂). Add the quenching solution slowly and with good stirring to avoid excessive pressure buildup.
Conclusion
Reductive amination using sodium triacetoxyborohydride is a highly effective and reliable method for the synthesis of this compound. The mild and selective nature of the reducing agent minimizes side reactions and allows for a convenient one-pot procedure.[9] This protocol, coupled with careful monitoring and an understanding of potential side reactions, provides a clear pathway for researchers and drug development professionals to access this valuable synthetic building block.
References
- Reductive Amination: A Remarkable Experiment for the Organic Labor
- A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.Sciencemadness.org.
- Common side products in the synthesis of tert-butyl 4-(methylamino)
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Sodium triacetoxyborohydride.Organic Chemistry Portal.
- A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
- Reductive Amin
- Myers Chem 115.Harvard University.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- CAS 172478-01-2 3-N-Boc-3-(methylamino)piperidine.BOC Sciences.
- Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxyl
- Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2025). Journal of Organic Chemistry.
- Reductive amin
- CAS 309962-63-8 (S)-3-(N-BOC-METHYLAMINO)PIPERIDINE, 97%.BOC Sciences.
- Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl.Benchchem.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.Open Research@CSIR-NIScPR.
- Application Note – Reductive Amin
- Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. (2025).
- Preparation method of (R)-3-Boc-aminopiperidine.
- Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. (2025).
- tert-Butyl 3-(methylamino)
- Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate? (2013).
- Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl.Semantic Scholar.
- N-Boc-3-(methylamino)piperidine (96%).Amerigo Scientific.
Sources
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 11. This compound | C11H22N2O2 | CID 17750458 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Boc Protection of 3-(Methylamino)piperidine for Pharmaceutical Intermediate Synthesis
Abstract
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents. This application note provides a comprehensive guide to the selective N-Boc protection of the piperidine ring nitrogen in 3-(methylamino)piperidine, yielding tert-butyl 3-(methylamino)piperidine-1-carboxylate[1][2]. This key intermediate is crucial in the synthesis of various biologically active molecules. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss critical parameters for process optimization and troubleshooting. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction: The Strategic Importance of Selective Protection
3-(Methylamino)piperidine is a valuable bifunctional building block in medicinal chemistry, featuring two secondary amine functionalities with distinct steric and electronic environments. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals[3]. To achieve selective functionalization at the exocyclic methylamino group or other positions, the more nucleophilic and sterically accessible piperidine nitrogen must first be masked.
The tert-butoxycarbonyl (Boc) group is the protector of choice for this transformation due to its broad stability under various conditions (e.g., most bases, nucleophiles, and catalytic hydrogenation) and its facile, clean removal under mild acidic conditions[3][4][5][6]. The selective protection to form this compound is a critical step that enables subsequent synthetic manipulations, such as acylation, alkylation, or coupling reactions at the now-free methylamino nitrogen.
Reaction Mechanism and Rationale
The Boc protection of an amine is a nucleophilic acyl substitution reaction. The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O)[5][7][8].
Mechanism Breakdown:
-
Nucleophilic Attack: The secondary amine of the piperidine ring, being more sterically accessible and generally more nucleophilic than the exocyclic methylamino group, attacks a carbonyl carbon of Boc₂O. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.
-
Deprotonation & Byproduct Formation: The tert-butyl carbonate anion is unstable and acts as a base, deprotonating the now-protonated amine to yield the neutral N-Boc protected product. The resulting tert-butyl bicarbonate spontaneously decomposes into gaseous carbon dioxide (CO₂) and tert-butanol, driving the reaction forward[7].
A base, such as triethylamine (TEA) or sodium bicarbonate, is often included to neutralize the acid formed during the reaction, although the reaction can sometimes proceed without an external base[7][9].
Experimental Protocol
This protocol details a standard laboratory-scale procedure for the selective N-Boc protection of 3-(methylamino)piperidine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-(Methylamino)piperidine | ≥97% | Commercial Source | Handle in a fume hood. |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent Grade | Commercial Source | Can be a low-melting solid. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercial Source | Distill from CaH₂ if necessary. |
| Dichloromethane (DCM) | Anhydrous | Commercial Source | Use a dry solvent. |
| Saturated aq. NaHCO₃ | Laboratory Prepared | - | For workup. |
| Brine (Saturated aq. NaCl) | Laboratory Prepared | - | For work-gup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercial Source | For drying. |
| Silica Gel | 230-400 mesh | Commercial Source | For column chromatography. |
Step-by-Step Procedure
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-(methylamino)piperidine (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the reaction exotherm and improve selectivity.
-
Base Addition: Add triethylamine (TEA) (1.1 eq.) to the stirred solution.
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.05-1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-6 hours. The reaction should not be run in a sealed system to allow for the escape of CO₂ gas[7].
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed[9].
-
Quenching & Workup: Once complete, re-cool the mixture to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution[10].
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x volume of the aqueous layer).
-
Washing: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄)[9][10].
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Visualization of the Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for Boc Protection of 3-(methylamino)piperidine.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient reaction time.- Deactivated Boc₂O due to moisture.- Insufficient base. | - Extend reaction time and continue monitoring[9].- Use fresh Boc₂O and ensure anhydrous conditions[9].- Ensure at least stoichiometric amounts of base are present. |
| Formation of Di-Boc Product | - Excess Boc₂O used.- Reaction temperature too high. | - Use a controlled amount of Boc₂O (1.0-1.1 equivalents)[9].- Maintain a lower reaction temperature (e.g., 0 °C) to improve selectivity[9]. |
| Low Isolated Yield | - Product loss during aqueous workup.- Inefficient extraction. | - Ensure the aqueous layer is basic before extraction to keep the product in the organic phase.- Perform multiple extractions (3x) with the organic solvent. |
| Difficult Purification | - Co-elution of product with tert-butanol.- Streaking on silica gel column. | - Ensure complete removal of volatiles under high vacuum before chromatography.- Add a small amount of TEA (~0.5%) to the eluent to suppress tailing of the amine product. |
Conclusion
The selective Boc protection of the piperidine nitrogen in 3-(methylamino)piperidine is a robust and essential transformation for the synthesis of complex pharmaceutical intermediates. By carefully controlling stoichiometry, temperature, and reaction conditions, high yields of the desired this compound can be reliably achieved. The protocol and troubleshooting guide provided herein offer a solid foundation for researchers to successfully implement this critical synthetic step.
References
-
Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]
-
Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry - ACS Publications. [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health (NIH). [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Show the mechanism for formation of a Boc derivative by reaction of an amino acid with di-tert-butyl dicarbonate. Homework.Study.com. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Di-tert-butyl dicarbonate. Wikipedia. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Selective Mono-Boc-Protection of Bispidine. Sciforum. [Link]
- Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
-
This compound. PubChem. [Link]
-
A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses Procedure. [Link]
- Method for preparing (R)-3-amino piperidine hydrochloride.
- Preparation method of (R)-3-Boc-aminopiperidine.
- N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
-
A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing. [Link]
Sources
- 1. 392331-89-4 Cas No. | 3-(Methylamino)piperidine, N1-BOC protected | Apollo [store.apolloscientific.co.uk]
- 2. This compound | C11H22N2O2 | CID 17750458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Purity Isolation of tert-Butyl 3-(methylamino)piperidine-1-carboxylate via Optimized Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-tested protocol for the purification of tert-butyl 3-(methylamino)piperidine-1-carboxylate, a crucial building block in contemporary pharmaceutical synthesis. The inherent basicity of the secondary amine often leads to challenging chromatographic behavior on standard silica gel, such as peak tailing and poor resolution. This guide details a systematic approach to overcome these issues, employing a modified mobile phase to ensure high purity and recovery. We will elucidate the rationale behind the selection of the stationary phase, mobile phase composition, and sample handling, providing researchers with a robust and reproducible methodology.
Introduction: The Purification Challenge
This compound is a bifunctional molecule featuring a piperidine ring, a secondary amine, and a tert-butoxycarbonyl (Boc) protecting group[1]. This structure is a valuable intermediate for creating more complex molecules in drug discovery[2]. The primary challenge in its purification by silica gel chromatography stems from the basic nature of the secondary methylamino group. This basicity leads to strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel, resulting in significant peak tailing, reduced separation efficiency, and potential on-column degradation.
To achieve a successful and efficient purification, it is essential to mitigate these undesirable interactions. This protocol describes the use of a basic modifier in the mobile phase to neutralize the active sites on the silica gel, thereby ensuring a sharp and symmetrical peak for the target compound.
Understanding the Separation: Key Principles
The purification strategy hinges on optimizing the interactions between the analyte, the stationary phase, and the mobile phase. The workflow for developing this purification method is outlined below.
Sources
Application Note: High-Purity Isolation of tert-Butyl 3-(methylamino)piperidine-1-carboxylate via Hydrochloride Salt Recrystallization
Introduction
tert-Butyl 3-(methylamino)piperidine-1-carboxylate is a key bifunctional building block in contemporary medicinal chemistry. Its structure, featuring a piperidine scaffold with a secondary amine and a tert-butoxycarbonyl (Boc) protected amine, allows for directed, sequential modifications essential in the synthesis of complex pharmaceutical agents. The purity of this intermediate is paramount, as impurities can introduce downstream complications in multi-step syntheses, impacting the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API).
While chromatographic methods are often employed for the purification of the free base, which typically presents as an oil or low-melting solid, recrystallization of a solid salt form offers a more scalable and often more effective method for achieving high purity. This application note provides a detailed protocol for the purification of this compound by conversion to its hydrochloride (HCl) salt, followed by recrystallization. The principles and methodologies described herein are designed for researchers, scientists, and drug development professionals seeking a robust and reliable purification strategy.
Principle of Recrystallization
Recrystallization is a purification technique for solid compounds that leverages differences in solubility. The fundamental principle is the dissolution of the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of crystals. Ideally, impurities remain in the solution or are present in much lower concentrations and do not co-crystallize. The choice of solvent is critical; a good solvent will dissolve the compound sparingly at room temperature but extensively at higher temperatures.
For basic compounds like this compound, which are often oils or low-melting solids, conversion to a salt (e.g., a hydrochloride salt) can produce a crystalline solid with more favorable properties for recrystallization.
Protocol Part 1: Conversion of Free Base to Hydrochloride Salt
This initial step converts the oily or low-melting solid free base of this compound into its more crystalline hydrochloride salt, which is more amenable to purification by recrystallization.
Materials
-
This compound (crude)
-
Anhydrous diethyl ether or tert-butyl methyl ether (MTBE)
-
2 M HCl in diethyl ether (or a solution of anhydrous HCl gas in the chosen solvent)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Büchner funnel and filter flask
-
Filter paper
Procedure
-
Dissolution: Dissolve the crude this compound in a minimal amount of anhydrous diethyl ether or MTBE in a round-bottom flask. A typical starting concentration would be around 0.2-0.5 M.
-
Acidification: While stirring the solution at room temperature, slowly add a 2 M solution of HCl in diethyl ether dropwise. The hydrochloride salt will begin to precipitate as a white solid.
-
Monitoring: Continue adding the HCl solution until no further precipitation is observed. You can monitor the pH of the solution by spotting a small amount onto a strip of moist pH paper; the solution should be acidic.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether or MTBE to remove any residual impurities from the mother liquor.
-
Drying: Dry the solid under vacuum to remove residual solvent. This dried solid is the crude hydrochloride salt, ready for recrystallization.
Protocol Part 2: Recrystallization of the Hydrochloride Salt
This protocol outlines the steps for the recrystallization of the crude this compound hydrochloride salt. The choice of solvent is critical and may require some initial screening. A good starting point for piperidine derivatives is often a mixture of an alcohol (like isopropanol or ethanol) and a less polar solvent (like ethyl acetate or heptane).
Materials
-
Crude this compound hydrochloride
-
Recrystallization solvent (e.g., isopropanol/ethyl acetate mixture)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, to prevent solvent loss)
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure
-
Solvent Selection: If the optimal solvent system is unknown, perform a small-scale solvent screen. Place a small amount of the crude salt in several test tubes and add a few drops of different solvents or solvent mixtures. A suitable solvent will dissolve the solid when heated but will result in crystal formation upon cooling. Common solvent systems for similar compounds include isopropanol, ethanol, acetonitrile, or mixtures like isopropanol/ethyl acetate or ethanol/heptane.
-
Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves at or near the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger, purer crystals.
-
Maximizing Yield: Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Data Presentation
The following table provides a starting point for solvent selection for the recrystallization of this compound hydrochloride. The ratios are approximate and should be optimized for each specific batch of crude material.
| Solvent System | Ratio (v/v) | Observations |
| Isopropanol (IPA) / Ethyl Acetate | 1:1 to 1:5 | Good for dissolving the salt when hot and allowing for crystallization upon cooling. A common choice for similar salts. |
| Ethanol (EtOH) / Heptane | 1:1 to 1:10 | The compound is dissolved in hot ethanol, and heptane is added as an anti-solvent to induce crystallization. |
| Acetonitrile | - | Can be effective as a single solvent system for some piperidine salts. |
| Isopropanol / Water | 9:1 to 20:1 | A small amount of water can sometimes aid in dissolving the salt, with crystallization occurring on cooling. |
Visualization of the Workflow
The following diagram illustrates the overall workflow for the purification of this compound, from the crude free base to the purified hydrochloride salt.
Caption: Workflow for the purification of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Oiling Out (product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated. | Add more solvent to the hot mixture until the oil dissolves. Alternatively, use a solvent with a lower boiling point. Ensure a slower cooling rate. |
| No Crystals Form Upon Cooling | Too much solvent was used, or the solution is not sufficiently supersaturated. | Evaporate some of the solvent to increase the concentration. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. A different solvent system may be required. |
| Poor Recovery/Low Yield | Too much solvent was used, or the crystals are significantly soluble in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent for washing the crystals. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Perform a decolorization step with activated charcoal before the hot filtration. A second recrystallization may be necessary. |
Mechanistic Insight: The Role of Solvent Polarity
The success of recrystallization is fundamentally governed by the interplay of intermolecular forces between the solute and the solvent. The hydrochloride salt of this compound is an ionic compound and is therefore significantly more polar than its free base. A suitable recrystallization solvent must be polar enough to dissolve this salt at elevated temperatures but not so polar that the salt remains highly soluble at lower temperatures.
Caption: Relationship between temperature, solvent energy, and the state of the solute.
References
-
PubChem. (2026). This compound. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
- Google Patents. (2009). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
Application Note: A Comprehensive Guide to the Analytical Characterization of tert-Butyl 3-(methylamino)piperidine-1-carboxylate
Abstract
This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of tert-Butyl 3-(methylamino)piperidine-1-carboxylate (CAS: 392331-89-4). As a pivotal building block in medicinal chemistry, particularly in the synthesis of complex pharmaceutical agents, rigorous confirmation of its identity, purity, and structural integrity is paramount.[1][2] This document outlines field-proven protocols for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy, molecular weight confirmation via Mass Spectrometry (MS), purity assessment by High-Performance Liquid Chromatography (HPLC), and functional group analysis through Fourier-Transform Infrared (FTIR) Spectroscopy. The protocols are designed for researchers, quality control analysts, and drug development professionals, emphasizing the causality behind experimental choices to ensure robust and reliable results.
Introduction: The Role of a Versatile Synthetic Intermediate
This compound, also known as 1-Boc-3-(methylamino)piperidine, is a bifunctional molecule featuring a piperidine core. Its structure is strategically designed with a secondary amine, which serves as a nucleophilic handle for synthetic elaboration, and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen. This Boc group enhances the molecule's stability and allows for selective reactions, making it an invaluable intermediate in multi-step syntheses of therapeutic candidates.
Given its role in the synthesis of Active Pharmaceutical Ingredients (APIs), a multi-faceted analytical approach is not merely recommended but essential for quality control and regulatory compliance. The methods detailed herein provide a self-validating system to establish a complete analytical profile of the compound.
Physicochemical Properties
A summary of the fundamental properties of the target compound is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Synonyms | 1-Boc-3-(methylamino)piperidine, N-Boc-3-methylaminopiperidine | [3] |
| CAS Number | 392331-89-4 | [3] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [3] |
| Molecular Weight | 214.30 g/mol | [3][4] |
| Exact Mass | 214.168127949 Da | [3] |
| Appearance | Typically a liquid or low-melting solid | [5] |
Integrated Analytical Workflow
A comprehensive characterization of a new batch or supplier of this compound should follow a logical progression of analytical techniques. The workflow ensures that each method provides complementary information, leading to an unambiguous confirmation of quality.
Caption: High-level workflow for comprehensive sample characterization.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.
Experimental Protocol
-
Sample Preparation: Accurately weigh 10-15 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. CDCl₃ is a suitable first choice; however, DMSO-d₆ can be used if solubility is an issue.
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR: Acquire data with a spectral width of 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 2-5 seconds. Use 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR: Acquire data using a proton-decoupled pulse program with a spectral width of 240 ppm and a relaxation delay of 2 seconds. A larger number of scans (~1024 or more) will be necessary.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).
Data Interpretation and Expected Results
The structure contains several distinct proton and carbon environments. The expected chemical shifts are based on analogous structures found in the literature.[6]
Table 1: Predicted NMR Data in CDCl₃
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) |
| Boc Group (C(CH₃)₃) | ~1.45 | singlet | 9H | ~80.0 (Quaternary C), ~28.4 (CH₃) |
| Boc Group (C=O) | - | - | - | ~155.0 |
| Piperidine Ring CH₂ | 1.50 - 2.00, 2.80 - 4.20 | multiplets | 8H | ~25-55 (multiple signals) |
| Piperidine Ring CH | 2.50 - 2.80 | multiplet | 1H | ~55-60 |
| N-CH₃ | ~2.40 | singlet | 3H | ~34.0 |
| N-H (amine) | 1.00 - 2.00 (broad) | broad singlet | 1H | - |
Note: The exact chemical shifts and multiplicities of the piperidine ring protons can be complex due to conformational heterogeneity and second-order coupling effects. 2D NMR experiments like COSY and HSQC can be employed for definitive assignments.
Molecular Weight Confirmation by Mass Spectrometry (MS)
Principle: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the compound by generating charged molecular ions in the gas phase. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.
Experimental Protocol (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Chromatography (Optional but Recommended):
-
Column: C18, 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometer Parameters (ESI+):
-
Ionization Mode: Positive Electrospray Ionization (ESI+), as the secondary amine is readily protonated.
-
Mass Range: Scan from m/z 100 to 500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Data Interpretation and Expected Results
-
Primary Ion: The primary ion observed will be the protonated molecule, [M+H]⁺.
-
Calculated Monoisotopic Mass: 214.1681 Da[3]
-
Expected [M+H]⁺: 215.1759 m/z
-
-
Other Adducts: Sodium adducts, [M+Na]⁺, at m/z 237.1578 may also be observed.
-
Fragmentation (MS/MS): Fragmentation of the [M+H]⁺ ion would likely show a characteristic loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da).
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates the main compound from potential process-related impurities and degradation products. Since the target molecule lacks a strong UV chromophore, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is required for accurate quantification. Alternatively, an MS detector can be used.
Experimental Protocol (HPLC-CAD)
-
System Preparation: Ensure the HPLC system is thoroughly purged and equilibrated.
-
Chromatographic Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column, 2.1 x 100 mm, 3.5 µm. A HILIC column is often advantageous for polar amines, providing better retention and peak shape than standard C18 columns.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 95% B, ramp down to 60% B over 10 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Detector Settings (CAD):
-
Evaporation Temperature: 35 °C.
-
Data Collection Rate: 10 Hz.
-
-
Sample Preparation: Accurately prepare a solution of the compound in 50:50 Acetonitrile:Water at a concentration of approximately 1 mg/mL.
Trustworthiness: System Suitability and Impurity Profiling
A trustworthy method requires validation. Before sample analysis, perform system suitability tests (SSTs) by making five replicate injections of a standard solution.
-
Retention Time %RSD: Should be < 1.0%.
-
Peak Area %RSD: Should be < 2.0%.
-
Tailing Factor: Should be between 0.8 and 1.5.
This method should be able to separate the main peak from potential impurities, such as the N-Boc-3-piperidone starting material or the over-alkylated tert-butyl 3-(dimethylamino)piperidine-1-carboxylate product.[7] Purity is calculated using the area percent method.
Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the key functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol
-
Sample Preparation: Apply a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.
-
Data Acquisition: Place the salt plates in the spectrometer and acquire a spectrum from 4000 to 400 cm⁻¹. Collect at least 16 scans at a resolution of 4 cm⁻¹.
-
Background Correction: Perform a background scan of the empty salt plates prior to the sample scan and subtract it from the sample spectrum.
Data Interpretation and Expected Results
The FTIR spectrum provides a characteristic fingerprint of the molecule.
Table 2: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3350 - 3310 (weak-med) | N-H Stretch | Secondary Amine |
| 2975 - 2850 (strong) | C-H Stretch | Aliphatic (CH₃, CH₂, CH) |
| ~1685 (strong) | C=O Stretch | Carbamate (Boc group) |
| ~1520 (med) | N-H Bend | Secondary Amine |
| 1475 - 1365 (med) | C-H Bend | Aliphatic |
| 1250 - 1160 (strong) | C-O Stretch | Carbamate |
The presence of a strong carbonyl stretch around 1685 cm⁻¹ and a secondary amine N-H stretch are key diagnostic peaks for this structure.[8]
Integrated Data Analysis for Quality Confirmation
No single technique is sufficient for full characterization. The power of this approach lies in the integration of orthogonal data sets.
Caption: Logic diagram showing how orthogonal analytical data are synthesized.
Conclusion
The analytical protocols detailed in this application note provide a robust and reliable framework for the complete characterization of this compound. By integrating data from NMR, MS, HPLC, and FTIR, researchers and quality control professionals can unambiguously confirm the structure, identity, and purity of this critical synthetic intermediate. Adherence to these methodologies ensures high-quality material, which is a prerequisite for successful and reproducible outcomes in drug discovery and development.
References
-
Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: tert-Butyl 3-((methylamino)methyl)piperidine-1-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Tert-butyl 3-(1-(methylamino)ethyl)piperidine-1-carboxylate (C13H26N2O2) Source: PubChemLite URL: [Link]
-
Title: Supporting Information for various Boc-protected compounds Source: Organic Chemistry (General Supporting Info) URL: [Link]
-
Title: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid Source: Open Research@CSIR-NIScPR URL: [Link]
- Title: Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof Source: Google Patents URL
-
Title: A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE Source: Organic Syntheses URL: [Link]
-
Title: t-Butyl 1-piperaziencarboxylate Source: NIST WebBook URL: [Link]
- Title: The HPLC analytical approach of 3-amino piperidine Source: Google Patents URL
-
Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates Source: National Institutes of Health (NIH) URL: [Link]
-
Title: FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). Source: ResearchGate URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | C11H22N2O2 | CID 17750458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. tert-Butyl (3R)-3-(methylamino)piperidine-1-carboxylate | 203941-94-0 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the ¹H NMR Analysis of tert-Butyl 3-(methylamino)piperidine-1-carboxylate
Introduction: Unveiling the Structure of a Key Synthetic Intermediate
tert-Butyl 3-(methylamino)piperidine-1-carboxylate is a valuable bifunctional building block in medicinal chemistry and drug development. Its structure combines a piperidine scaffold, a common motif in many pharmaceuticals, with a protected secondary amine and a reactive methylamino group. The tert-butyloxycarbonyl (Boc) protecting group allows for selective manipulation of the molecule's functional groups, making it a versatile intermediate in the synthesis of more complex target molecules.
Accurate structural elucidation of this compound is paramount to ensure the integrity of subsequent synthetic steps. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique for this purpose, providing detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the piperidine ring. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the ¹H NMR analysis of this compound, from sample preparation to in-depth spectral interpretation.
I. Foundational Principles: Understanding the ¹H NMR Spectrum
A ¹H NMR spectrum provides four key pieces of information that are essential for structure elucidation[1]:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the protons. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift (to lower ppm values).
-
Integration: The area under each signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in the molecule.
-
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the magnetic influence of neighboring, non-equivalent protons. The "n+1 rule" is a common guide, where 'n' is the number of adjacent, equivalent protons.
-
Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), is the coupling constant. J-values are independent of the magnetic field strength and provide valuable information about the number of bonds separating the coupled protons and their dihedral angles, which is crucial for conformational analysis[2].
II. Experimental Protocols
A. Sample Preparation: The Foundation of a High-Quality Spectrum
The quality of the NMR sample directly impacts the quality of the resulting spectrum[3]. A properly prepared sample is crucial for obtaining sharp, well-resolved signals.
Materials:
-
This compound (5-25 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
High-quality 5 mm NMR tube and cap
-
Pasteur pipette and glass wool
-
Vortex mixer
Protocol:
-
Weighing the Sample: Accurately weigh approximately 5-25 mg of this compound directly into a clean, dry vial. For routine ¹H NMR, this concentration is generally sufficient[3].
-
Solvent Selection and Addition: Choose a suitable deuterated solvent in which the compound is fully soluble. CDCl₃ is a common choice for many organic molecules. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. The use of deuterated solvents is essential to avoid large solvent signals that would obscure the analyte's signals[4].
-
Dissolution: Gently vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is required.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution into the NMR tube. This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette[3].
-
Transfer to NMR Tube: Carefully transfer the filtered solution into the NMR tube. Ensure the liquid height is appropriate for the spectrometer's probe (typically around 4-5 cm).
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
Diagram: Workflow for NMR Sample Preparation
Caption: A streamlined workflow for preparing a high-quality NMR sample.
B. NMR Data Acquisition
The following are general parameters for acquiring a standard ¹H NMR spectrum. These may need to be optimized based on the specific instrument and sample concentration.
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans are typically sufficient for a sample of this concentration.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay ensures accurate integration.
-
Spectral Width: A range of -2 to 12 ppm is generally adequate to cover the signals of most organic molecules.
-
Temperature: Room temperature (e.g., 298 K).
III. Spectral Analysis and Interpretation
The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the protons of the tert-butyl group, the N-methyl group, and the piperidine ring. The piperidine ring protons will show complex splitting patterns due to their diastereotopic nature and the conformational rigidity of the ring.
A. Predicted Chemical Structure and Proton Labeling
For clarity in the following discussion, the protons in the molecule are labeled as shown below:
Note: Due to the complexity of assigning specific axial and equatorial protons without 2D NMR data, the piperidine ring protons are grouped by their carbon position (H-2, H-3, H-4, H-5, H-6).
B. Conformational Considerations
The N-Boc protected piperidine ring is expected to adopt a chair conformation to minimize steric strain. The bulky tert-butoxycarbonyl group will preferentially occupy the equatorial position. The 3-(methylamino) substituent can exist in either an axial or equatorial position, and there may be a conformational equilibrium between these two forms. The relative populations of these conformers will influence the observed chemical shifts and coupling constants of the piperidine ring protons.
Diagram: Chair Conformations of the Piperidine Ring
Caption: Conformational equilibrium of the piperidine ring.
C. Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound in CDCl₃. These predictions are based on known chemical shift ranges for similar functional groups and data from related N-Boc piperidine derivatives.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-a (t-Bu) | ~1.45 | singlet (s) | - | 9H |
| H-b (N-CH₃) | ~2.40 | singlet (s) | - | 3H |
| H-c (NH) | Broad signal, variable | singlet (br s) | - | 1H |
| H-2, H-6 | 2.6 - 4.2 | multiplet (m) | - | 4H |
| H-3 | 2.5 - 2.9 | multiplet (m) | - | 1H |
| H-4, H-5 | 1.2 - 2.0 | multiplet (m) | - | 4H |
D. Detailed Interpretation of Signals
-
H-a (tert-Butyl Protons): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet at approximately 1.45 ppm. This signal is characteristic of the Boc protecting group.
-
H-b (N-Methyl Protons): The three protons of the N-methyl group will appear as a singlet around 2.40 ppm.
-
H-c (NH Proton): The proton on the secondary amine is often observed as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
-
Piperidine Ring Protons (H-2 to H-6): The signals for the piperidine ring protons will be more complex and will likely overlap.
-
H-2 and H-6: The protons on the carbons adjacent to the nitrogen of the Boc group (C2 and C6) will be the most deshielded of the ring protons, appearing in the range of 2.6 - 4.2 ppm. Due to the restricted rotation around the N-C(O) bond of the carbamate, these protons are diastereotopic and will exhibit complex splitting patterns.
-
H-3: The proton on the carbon bearing the methylamino group will be a multiplet in the region of 2.5 - 2.9 ppm. Its splitting will be influenced by the adjacent protons on C2 and C4.
-
H-4 and H-5: These methylene protons will be in the more shielded region of the spectrum, typically between 1.2 and 2.0 ppm, and will appear as complex multiplets.
-
IV. Advanced NMR Techniques for Unambiguous Assignment
For a complete and unambiguous assignment of all proton signals, especially the complex multiplets of the piperidine ring, advanced 2D NMR experiments are highly recommended.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It would be invaluable for tracing the connectivity of the protons within the piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by 2-3 bonds, which is useful for confirming the overall structure and assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, providing crucial information about the stereochemistry and conformation of the molecule, such as the relative orientation (axial or equatorial) of the substituents on the piperidine ring.
V. Conclusion
¹H NMR spectroscopy is a powerful and essential tool for the structural verification of this compound. By following the detailed protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation outlined in these notes, researchers can confidently confirm the identity and purity of this important synthetic intermediate. For a more in-depth analysis of the complex piperidine ring system, the use of 2D NMR techniques is strongly advised.
VI. References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
University of Rochester. NMR Sample Preparation. [Link]
-
Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
University of Liverpool. Sample Preparation | Department of Chemistry. [Link]
-
ResearchGate. The NMR interpretations of some heterocyclic compounds which are.... [Link]
-
OpenOChem Learn. Interpreting. [Link]
-
Wikipedia. J-coupling. [Link]
-
Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. [Link]
-
Indian Academy of Sciences. Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]
-
ResearchGate. Conformational analysis of 2 by DFT and NMR. The numbering scheme for NMR spins is given on structure 2a.. [Link]
-
YouTube. NMR 5: Coupling Constants. [Link]
-
ResearchGate. Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. [Link]
-
Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]
-
ResearchGate. 1H-NMR Chemical shifts and coupling constants for compound 3 b in CDCI 3 . Chemical shift (δ /ppm). [Link]
-
ResearchGate. Coupling constant values of compounds 30-37, 15, 22 and 29 (J, Hz). [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]
-
ResearchGate. H-H and 13C-H coupling constants in pyridazine. [Link]
-
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. [Link]
Sources
- 1. yeditepejhs.org [yeditepejhs.org]
- 2. Table 1 from 2J(P,C) and 3J(P,C) Coupling Constants in Some New Phosphoramidates | Semantic Scholar [semanticscholar.org]
- 3. Methyl N-Boc-piperidine-3-carboxylate(148763-41-1) 1H NMR spectrum [chemicalbook.com]
- 4. (R)-3-Amino-1-methyl-piperidine(1001353-92-9) 1H NMR spectrum [chemicalbook.com]
Definitive Structural Elucidation of tert-Butyl 3-(methylamino)piperidine-1-carboxylate via ¹³C NMR Spectroscopy
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis and detailed protocol for the acquisition and interpretation of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum for tert-Butyl 3-(methylamino)piperidine-1-carboxylate. This compound is a valuable bifunctional building block in medicinal chemistry, incorporating a protected secondary amine on the piperidine ring, which is a common scaffold in drug discovery. Accurate structural verification is paramount, and ¹³C NMR spectroscopy offers an unambiguous method for confirming the carbon framework and the presence of key functional groups. This note details the predicted chemical shifts, a robust experimental protocol, and data interpretation guidelines, grounded in established spectroscopic principles.
Introduction and Theoretical Framework
This compound is a substituted piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen and a methylamino substituent at the C3 position. The piperidine motif is a privileged scaffold in pharmacology, and its derivatives are integral to the synthesis of a wide array of therapeutic agents. Consequently, rigorous characterization of such intermediates is a critical step in the drug development pipeline.
¹³C NMR spectroscopy is an indispensable tool for this purpose. By measuring the resonance frequencies of ¹³C nuclei in a strong magnetic field, it provides direct insight into the chemical environment of each carbon atom in the molecule. The resulting spectrum is a unique fingerprint, confirming the molecular structure by revealing the number of distinct carbon environments, their hybridization state, and the electronic effects of neighboring atoms and functional groups.
The key structural features to be confirmed in the ¹³C NMR spectrum of this molecule are:
-
The carbonyl and quaternary carbons of the Boc group.
-
The three equivalent methyl carbons of the tert-butyl moiety.
-
The five distinct carbons of the substituted piperidine ring.
-
The carbon of the N-methyl group.
Predicted ¹³C NMR Chemical Shifts
The chemical shifts (δ) in ¹³C NMR are highly sensitive to the local electronic environment. The electron-withdrawing nature of oxygen and nitrogen atoms causes a downfield shift (higher ppm) for adjacent carbons. Based on established data for similar heterocyclic systems and functional groups, a predicted spectrum for this compound is summarized below.
Molecular Structure with Carbon Numbering
Caption: Numbering scheme for this compound.
Note on Numbering: For clarity in the table, the piperidine ring carbons are numbered C2-C6 (with N1 being the ring nitrogen), the Boc group carbons are C(Boc)=O, C(quat), and C(Me)x3, and the methylamino carbon is C(N-Me).
Table 1: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom(s) | Functional Group | Predicted Chemical Shift (δ, ppm) | Rationale & Supporting Evidence |
| C(Boc)=O | Carbamate Carbonyl | 154.5 - 155.0 | The carbonyl carbon of a Boc protecting group typically appears in this region due to the deshielding effect of the two adjacent oxygen and nitrogen atoms.[1][2] |
| C(quat) | tert-Butyl Quaternary | 79.0 - 80.0 | The quaternary carbon of the tert-butyl group is attached to an oxygen atom, causing a significant downfield shift.[1][2] |
| C2, C6 | Piperidine CH₂ (α to N-Boc) | 44.0 - 47.0 | These carbons are adjacent to the electron-withdrawing carbamate nitrogen, shifting them downfield relative to unsubstituted piperidine. Their exact shifts will differ due to the C3 substituent. |
| C3 | Piperidine CH (α to N-Me) | 55.0 - 58.0 | This carbon is bonded to the nitrogen of the methylamino group, resulting in a downfield shift. |
| C4, C5 | Piperidine CH₂ | 24.0 - 33.0 | These represent the more alkane-like carbons of the piperidine ring. Their chemical shifts are influenced by their proximity to the substituents and the ring conformation. |
| C(N-Me) | N-Methyl | 33.0 - 36.0 | The chemical shift for N-methyl groups on a piperidine ring is well-established in this range.[3] |
| C(Me)x3 | tert-Butyl Methyls | 28.4 - 28.7 | The three methyl groups of the Boc group are equivalent and appear as a single, intense signal in a characteristic upfield region.[1][2][4] |
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
This section provides a robust, step-by-step protocol for obtaining a publication-quality, proton-decoupled ¹³C NMR spectrum.
Materials and Equipment
-
Analyte: this compound (15-25 mg)
-
NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), 0.6-0.7 mL. CDCl₃ is a common first choice for its ability to dissolve a wide range of organic compounds.[1][2]
-
Internal Standard: Tetramethylsilane (TMS) is typically pre-dissolved in the NMR solvent by the manufacturer and serves as the 0 ppm reference.
-
Equipment: 5 mm NMR tube, Pasteur pipette, sample vial.
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped for ¹³C detection. The experiments cited in the literature often use frequencies of 101 MHz or 126 MHz for carbon.[1][2]
Sample Preparation Workflow
Caption: Standard workflow for NMR sample preparation and data acquisition.
Spectrometer Parameters
For a standard proton-decoupled ¹³C experiment, the following parameters serve as an excellent starting point. The goal is to achieve adequate signal-to-noise (S/N) for all carbons, including the lower-intensity quaternary carbons.
Table 2: Recommended NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar | Standard proton-decoupled experiment with a 30° pulse angle to allow for faster repetition without saturating signals. |
| Acquisition Time (AQ) | 1.0 - 1.5 s | Determines the digital resolution of the spectrum. This range is sufficient for most small molecules. |
| Relaxation Delay (D1) | 2.0 s | A crucial parameter. Quaternary carbons (like C=O and C(quat)) relax slowly. A 2s delay ensures they have mostly returned to equilibrium before the next pulse, providing more quantitative signal intensity. |
| Number of Scans (NS) | 512 - 2048 | ¹³C has a low natural abundance (~1.1%), requiring signal averaging. The number of scans depends on the sample concentration; start with 1024 and adjust as needed to achieve good S/N. |
| Spectral Width (SW) | ~240 ppm (0-240 ppm) | This range encompasses nearly all common organic carbon signals, from TMS (0 ppm) to ketones/aldehydes (>200 ppm).[5][6] |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Data Processing Steps
-
Fourier Transformation (FT): Convert the time-domain signal (FID) into the frequency-domain spectrum. An exponential multiplication (line broadening of 1-2 Hz) is typically applied to improve S/N.
-
Phase Correction: Manually or automatically adjust the phase so that all peaks are positive and have a symmetrical Lorentzian shape.
-
Baseline Correction: Correct the baseline to be flat and centered at zero intensity.
-
Referencing: Calibrate the chemical shift axis. In CDCl₃, the central peak of the solvent triplet is referenced to δ 77.16 ppm.[2] All other peaks are referenced relative to this value.
Data Interpretation and Structural Verification
An authentic spectrum of this compound should display a total of 9 distinct carbon signals , as the three tert-butyl methyl groups are chemically equivalent.
Key Verification Points:
-
Boc Group Confirmation: Look for the low-intensity quaternary carbon signals around δ 154.5 ppm (C=O) and δ 79.5 ppm (C(CH₃)₃). Their presence and chemical shift are definitive evidence of the Boc group.[1][2]
-
Methyl Group Signals: The spectrum should feature two prominent upfield signals. The most intense signal, integrating to three carbons, will be at ~δ 28.4 ppm , corresponding to the tert-butyl methyls.[1] A second signal at ~δ 34 ppm corresponds to the single N-methyl carbon.
-
Piperidine Ring Carbons: The remaining five signals in the δ 24-58 ppm region belong to the piperidine ring. While unambiguous assignment of each CH₂ group without further 2D NMR experiments (like HSQC/HMBC) can be challenging, the number of signals and their general location will confirm the integrity of the heterocyclic core. The C3 carbon, attached to the nitrogen, is expected to be the most downfield of the ring carbons (excluding C2/C6 which are influenced by the carbamate).
By systematically comparing the acquired spectrum against these predicted values and verification points, a researcher can confidently confirm the identity and purity of this compound, ensuring the quality of this critical intermediate for subsequent synthetic steps.
References
- Vertex AI Search, Supplementary Information. [No formal title provided]. This source provides multiple examples of ¹³C NMR data for complex molecules containing the tert-butyl piperidine-1-carboxylate moiety, showing the characteristic shifts for the Boc group (C=O at ~154.6 ppm, C(CH₃)₃ at ~79.1 ppm, and CH₃ at ~28.4 ppm). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUm771ezVuUbvZ6iYQ-u5m3hIfkoIkxrqhru4EpVt_v1rcPuEapKC-bsWgw5onvn-YGd3EPwwaGuRET9fpKWdRAYLNun45SbRJPOChwKYQgVzHydqGTqMfaC7RdVfHbBHo_rPAIGrADpBsuil9vqMPCaXzVpIGJw4=]
- Reich, H. J. (2021). ¹³C NMR Chemical Shifts. Organic Chemistry Data, University of Wisconsin. Retrieved from orgchemdata.com. This comprehensive database provides typical chemical shift ranges for a vast number of functional groups, including carbamates. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkWpa22xI9vHT8lO-F2fvoayiPBE9Q4HTtFk7eyhWM2vgsDtjT1bvcNoY3npgrKDAdeMOrO414iJixMjkXuEer2dPCxh2fz8hjHFz1TlD0G7ua5D0X008jW4qlr4KUyjkLuldSnkziJVEuN8TJ5Lci8sC6KpHUm7Xi_8Weu_GkjAdskNjD7uOW1A3Ugo2IKS4=]
- Alanazi, A. M., et al. (1985). ¹³C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. This paper analyzes the effect of N-alkylation on the ¹³C chemical shifts of piperidine ring carbons, providing context for the N-methyl group's influence. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL5MRgL5_Hy_ddJN64KtL9n7EJUSotF9x_jTWHQcFSbKiNXdjBopRSL4d0mvYodkASbln6k73B-iNEIK1revTz4st6CXzFzWNTleHszx5QGPsJKxYjA4jcRvp8IUN4GQ3TU-BtIbVeJ_kGlPGkphdbAna_-axtrjIRbthyQOcK7ffjbRj1A9mzaWrOG-m877BoHz-PAH_aZcivZEo8CyYRxfyE1uz9eUchVmtlqcebM5hjFZKMJReARSOprNyrU5PjN0LXG_0BuhqYIbMPnLV46yBOj2bD384FJ8nO13A3O4KdRM-fCASEZUt-mBWQTlBNp9L9fsk=]
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Application Note: High-Resolution Mass Spectrometry for the Structural Characterization of tert-Butyl 3-(methylamino)piperidine-1-carboxylate
Abstract
This application note presents a detailed protocol for the analysis of tert-Butyl 3-(methylamino)piperidine-1-carboxylate using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This compound is a key heterocyclic building block in medicinal chemistry, and its unambiguous identification is critical for quality control and reaction monitoring. This guide provides a comprehensive workflow, from sample preparation to data interpretation, highlighting the predictable fragmentation pathways of the N-Boc protected piperidine structure under electrospray ionization (ESI) conditions. The methodologies and data presented herein are intended for researchers, scientists, and drug development professionals requiring robust analytical characterization of such molecules.
Introduction
This compound is a bifunctional molecule featuring a piperidine core, a secondary amine, and a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is widely used in organic synthesis to temporarily mask the reactivity of the piperidine nitrogen, making this compound a valuable intermediate in the synthesis of more complex pharmaceutical agents.[1] Accurate mass determination and structural confirmation are paramount to ensure the identity and purity of this intermediate before its use in subsequent synthetic steps.
Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC), is the premier analytical tool for this purpose. Electrospray ionization (ESI) is the preferred ionization method for moderately polar and thermally labile molecules like the topic compound, as it gently generates gas-phase ions, primarily the protonated molecule [M+H]⁺, preserving the molecular integrity.[2] Subsequent fragmentation of this precursor ion via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) provides characteristic fragment ions that serve as a structural fingerprint of the molecule. This note details the expected fragmentation patterns and provides a validated protocol for reliable analysis.
Principle and Rationale
The analytical strategy is based on LC-MS/MS in positive ion ESI mode. The choice of this technique is governed by the chemical nature of the analyte.
-
Analyte Properties : this compound (C₁₁H₂₂N₂O₂, Mol. Wt.: 214.30 g/mol ) possesses two basic nitrogen atoms (the piperidine ring nitrogen and the secondary amine), which are readily protonated in the acidic mobile phase conditions typically used for reversed-phase chromatography, making it highly suitable for positive ion ESI.[3][4]
-
Ionization Choice (ESI) : ESI is a soft ionization technique that minimizes in-source fragmentation, ensuring the generation of an abundant protonated molecular ion, [M+H]⁺, which is essential for confirming the molecular weight.[5]
-
Separation (LC) : While direct infusion can be used, coupling with LC provides separation from potential impurities, salts, and reaction by-products. Given the compound's polarity, a C18 column can provide adequate retention with a standard water/acetonitrile or water/methanol gradient.[6][7] For highly polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative.[8][9]
-
Structural Confirmation (MS/MS) : The power of this method lies in tandem mass spectrometry. The protonated molecule is selected and fragmented, yielding a diagnostic spectrum. The fragmentation is predictable and dominated by the lability of the Boc group and cleavages of the piperidine ring.[2][10] The primary fragmentation pathways for N-Boc protected amines are the loss of isobutylene (56 Da) and the loss of the entire Boc group (100 Da).[10][11]
Experimental Protocol
Materials and Reagents
-
Analyte: this compound (≥98% purity)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade, Type I)
-
Mobile Phase Additive: Formic Acid (LC-MS grade, >99%)
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A tandem mass spectrometer such as a triple quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), or Orbitrap instrument, equipped with an ESI source.
Workflow Overview
Caption: Overall experimental workflow for LC-MS/MS analysis.
Step-by-Step Procedure
1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of this compound in methanol. b. Dilute the stock solution to a final working concentration of 10 µg/mL using a mixture of 50:50 acetonitrile:water. c. Transfer the final solution to an autosampler vial.
2. LC Method: a. Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size. b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. d. Gradient: 5% B for 0.5 min, ramp to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B in 0.1 min, and re-equilibrate for 1.4 min. e. Flow Rate: 0.4 mL/min. f. Column Temperature: 40 °C.[10] g. Injection Volume: 2 µL.
3. MS Method: a. Ionization Mode: ESI, Positive. b. Capillary Voltage: 3.5 kV.[10] c. Source Temperature: 150 °C.[10] d. Drying Gas (N₂) Temperature: 325 °C. e. Drying Gas Flow: 8 L/min. f. Scan Mode 1 (Full Scan):
- Mass Range: m/z 50-500.
- Purpose: To detect the protonated molecular ion [M+H]⁺. g. Scan Mode 2 (Tandem MS/MS):
- Precursor Ion: Select the m/z of the protonated molecule (expected at 215.18).
- Collision Energy: Ramp from 10-30 eV to observe the full fragmentation profile.
- Purpose: To generate characteristic fragment ions for structural confirmation.
Expected Results and Data Interpretation
Molecular Ion
The analyte has a monoisotopic mass of 214.1681 Da.[3] In positive ESI mode, the primary ion observed in the full scan mass spectrum will be the protonated molecule [M+H]⁺.
| Ion Species | Calculated m/z |
| [M+H]⁺ | 215.1754 |
Fragmentation Analysis
Tandem MS/MS of the precursor ion at m/z 215.18 will induce fragmentation. The resulting spectrum is expected to be dominated by cleavages related to the labile N-Boc group and the piperidine ring structure.[2][10]
Caption: Key fragmentation pathways for the target analyte.
Key Fragmentation Pathways:
-
Loss of Isobutylene (-56 Da): A characteristic fragmentation of the Boc group is the loss of isobutylene (C₄H₈) via a McLafferty-type rearrangement, resulting in a carbamic acid intermediate.[10][11] This produces a prominent fragment ion.
-
Loss of the Boc Group (-100 Da): Subsequent loss of carbon dioxide from the carbamic acid intermediate, or the concerted loss of the entire Boc group (isobutylene + CO₂), results in the fully deprotected piperidine species.[10]
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to a protonated nitrogen atom is a common pathway for amines.[12] For the piperidine ring, this can lead to the formation of stable iminium ions. A fragment corresponding to the methylamino-substituted portion of the ring is plausible.
Summary of Expected Ions
| Calculated m/z | Proposed Ion Structure / Origin | Description |
| 215.18 | [C₁₁H₂₃N₂O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 159.11 | [C₇H₁₅N₂O₂]⁺ | Loss of isobutylene (-56 Da) from the Boc group[10][11] |
| 115.12 | [C₆H₁₅N₂]⁺ | Loss of the entire Boc group (-100 Da)[10] |
| 84.08 | [C₅H₁₀N]⁺ | Iminium ion from piperidine ring alpha-cleavage |
System Suitability
To ensure the trustworthiness of the results, a system suitability test should be performed prior to sample analysis. This involves injecting a standard compound (e.g., reserpine, caffeine) to verify instrument sensitivity, mass accuracy, and chromatographic peak shape. The signal-to-noise ratio for the analyte of interest should be >10 for confident identification.
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the identification and structural characterization of this compound. The protocol leverages the predictable fragmentation behavior of the N-Boc protecting group and the piperidine core under positive mode ESI-MS/MS. The detailed experimental parameters and expected fragmentation data serve as a comprehensive guide for researchers in pharmaceutical development and quality control, enabling confident analysis of this important synthetic intermediate.
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Al-Sager, A., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. [Link]
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Guillarme, D., & Veuthey, J. L. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. [Link]
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Srinivas, R., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala. Journal of the American Society for Mass Spectrometry. [Link]
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Guella, G., et al. (2003). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. Journal of Mass Spectrometry. [Link]
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Pharmaffiliates. tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Pharmaffiliates. [Link]
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Langner, E., et al. (2022). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Oxford Academic. [Link]
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Wolf, C., et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. [Link]
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BioPharma Services Inc. BA Method Development: Polar Compounds. BioPharma Services Inc. [Link]
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National Forensic Centre, Slovenia. (2015). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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The Versatile Building Block: A Guide to the Strategic Use of tert-Butyl 3-(methylamino)piperidine-1-carboxylate in Medicinal Chemistry
This technical guide provides an in-depth exploration of tert-butyl 3-(methylamino)piperidine-1-carboxylate, a chiral building block of significant interest in modern drug discovery. Its unique structural features, comprising a piperidine scaffold, a nucleophilic secondary amine, and a strategically placed Boc-protecting group, offer medicinal chemists a powerful tool for the synthesis of complex and biologically active molecules. We will delve into the key applications of this versatile intermediate, providing detailed, field-proven protocols and explaining the rationale behind the experimental choices.
Physicochemical Properties and Strategic Advantages
The utility of this compound as a building block is rooted in its distinct chemical properties. The piperidine ring is a privileged scaffold in medicinal chemistry, known for conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability. The secondary methylamino group serves as a key nucleophilic handle for a variety of chemical transformations, while the tert-butoxycarbonyl (Boc) group provides robust protection of the piperidine nitrogen, allowing for selective reactions at the 3-position. This orthogonal protecting group strategy is fundamental to its application in multi-step syntheses.
| Property | Value |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.30 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 392331-89-4[1] |
| Appearance | Typically a liquid or low-melting solid |
| Key Functional Groups | Secondary amine, Boc-protected cyclic amine |
Core Synthetic Applications: A Gateway to Diverse Scaffolds
The strategic placement of reactive sites on this compound allows for its incorporation into a wide array of molecular architectures. The most prevalent applications involve the functionalization of the secondary amine through N-arylation and N-acylation reactions. Subsequent removal of the Boc protecting group then unveils the piperidine nitrogen for further elaboration.
Application Spotlight: Synthesis of Janus Kinase (JAK) Inhibitors
A prime example of the strategic use of this building block is in the synthesis of Tofacitinib, a potent Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis.[2] The synthesis of a key intermediate for Tofacitinib showcases two critical reactions: N-arylation and N-acylation.
Protocol 1: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide.[3][4] This reaction is instrumental in coupling the piperidine building block with the pyrrolo[2,3-d]pyrimidine core of Tofacitinib.
Reaction Scheme:
Detailed Protocol:
-
Materials:
-
tert-Butyl (3R,4R)-3-(methylamino)-4-methylpiperidine-1-carboxylate (1.0 eq)
-
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.1 eq)
-
Sodium tert-butoxide (NaOtBu) (2.5 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
To a dry, argon-purged flask, add Pd₂(dba)₃, BINAP, and NaOtBu.
-
Add anhydrous toluene, followed by tert-butyl (3R,4R)-3-(methylamino)-4-methylpiperidine-1-carboxylate and 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.
-
Heat the reaction mixture to 100-110 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Causality of Choices:
-
Catalyst System: The combination of a palladium source (Pd₂(dba)₃) and a bulky phosphine ligand (BINAP) is crucial for the efficiency of the Buchwald-Hartwig reaction. The ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[4][5]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[5]
-
Solvent: Anhydrous toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants and catalyst system.
-
Protocol 2: Boc Deprotection
The subsequent step in many synthetic routes is the removal of the Boc protecting group to liberate the piperidine nitrogen for further functionalization. This is typically achieved under acidic conditions.
Reaction Scheme:
Detailed Protocol:
-
Materials:
-
tert-Butyl 3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidine-1-carboxylate (1.0 eq)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol)
-
Dichloromethane (DCM) or other suitable solvent
-
-
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add an excess of TFA (typically 5-10 equivalents) or a solution of HCl in dioxane/methanol at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting amine salt can often be used directly in the next step or neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent.
-
-
Causality of Choices:
-
Acidic Conditions: The Boc group is labile to strong acids. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and carbon dioxide.[6][7]
-
Solvent: Dichloromethane is a good choice as it is relatively non-polar and effectively dissolves the starting material.
-
Protocol 3: N-Acylation with Cyanoacetic Acid
The final key step in the synthesis of the Tofacitinib core involves the acylation of the now-free piperidine nitrogen with an activated form of cyanoacetic acid.
Reaction Scheme:
Detailed Protocol:
-
Materials:
-
(3R,4R)-methyl((4-methylpiperidin-3-yl)(7H-pyrrolo[2,3-d]pyrimidin-4-yl))amine (1.0 eq)
-
Ethyl cyanoacetate (1.5 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.5 eq)
-
1-Butanol
-
-
Procedure:
-
To a solution of the deprotected piperidine derivative in 1-butanol, add ethyl cyanoacetate and DBU.
-
Heat the reaction mixture to 40 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be isolated and purified, often through crystallization as a citrate salt.
-
-
Causality of Choices:
-
Acylating Agent: Ethyl cyanoacetate is a suitable acylating agent.
-
Base/Catalyst: DBU acts as a non-nucleophilic base to facilitate the acylation reaction.[8]
-
Broader Applications in Drug Discovery
The utility of this compound extends beyond JAK inhibitors. Its structural motifs are found in a variety of other biologically active compounds.
-
Kinase Inhibitors: The piperidine scaffold is a common feature in many kinase inhibitors, where it can interact with the hinge region of the kinase or provide a vector for substituents to probe other pockets of the active site.[3][9]
-
GPCR Modulators: The basic nitrogen of the piperidine ring is well-suited for interacting with acidic residues in the transmembrane domains of G-protein coupled receptors (GPCRs).
-
CNS Agents: The ability of the piperidine scaffold to cross the blood-brain barrier makes it an attractive core for the development of centrally acting agents.
Conclusion
This compound is a high-value building block in medicinal chemistry, offering a reliable and versatile platform for the synthesis of complex nitrogen-containing heterocycles. A thorough understanding of its reactivity and the strategic application of reactions such as N-arylation, N-acylation, and Boc deprotection are essential for its effective use in drug discovery programs. The protocols and insights provided in this guide serve as a valuable resource for researchers aiming to leverage the synthetic potential of this important intermediate.
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tert-Butyl 3-(methylamino)piperidine-1-carboxylate in pharmaceutical intermediate synthesis
Application Note & Protocols: tert-Butyl 3-(methylamino)piperidine-1-carboxylate
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound. This chiral piperidine derivative is a crucial building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors like Tofacitinib.[1] This guide elucidates the underlying chemical principles, provides validated, step-by-step synthetic protocols, and offers insights into process optimization and control.
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing frequently in pharmaceutically active compounds due to its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability.[1][2] this compound, specifically, offers a synthetically versatile platform. The secondary methylamino group provides a key nucleophilic handle for constructing the core pharmacophore, while the orthogonal tert-butoxycarbonyl (Boc) protecting group allows for selective manipulation of the piperidine nitrogen.[3][4] Its application is critical in synthesizing complex molecules where precise control of stereochemistry and reactivity is paramount.[5]
Physicochemical Properties
A summary of the key properties of the title compound is provided below for quick reference.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 392331-89-4 | [6] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [6] |
| Molecular Weight | 214.30 g/mol | [6] |
| Appearance | Varies; often a solid or oil | - |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
Core Synthetic Strategy: Reductive Amination
One of the most efficient and widely adopted methods for preparing this compound is the one-pot reductive amination of N-Boc-3-piperidone with methylamine.[7] This strategy is favored for its operational simplicity and high yields.
Mechanistic Rationale
The reaction proceeds via two key stages:
-
Iminium Ion Formation: The ketone (N-Boc-3-piperidone) reacts with methylamine under mildly acidic conditions to form a hemiaminal intermediate, which then dehydrates to form a reactive iminium ion. The pH is critical; excessively acidic conditions will protonate the amine, rendering it non-nucleophilic, while basic conditions will not facilitate dehydration.[7]
-
In-Situ Reduction: A hydride-based reducing agent, introduced into the same pot, selectively reduces the iminium ion to the desired secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. Its mild reactivity profile prevents the significant reduction of the starting ketone, a common side reaction when using stronger reducing agents like sodium borohydride (NaBH₄).[7][8]
A diagram illustrating this workflow is provided below.
Caption: General workflow for the one-pot reductive amination synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol describes a standard lab-scale synthesis of the title compound.
Materials:
-
N-Boc-3-piperidone (1.0 eq)
-
Methylamine (40% solution in water, 1.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottomed flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-3-piperidone (1.0 eq) and anhydrous DCM or DCE (~5-10 mL per gram of ketone).[7]
-
Add methylamine solution (1.5 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) in portions, ensuring the internal temperature does not exceed 10 °C.[7]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.[7]
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[7]
-
Purification: The crude material can be purified by silica gel column chromatography if necessary.
Protocol 2: Downstream Application - Boc Deprotection for API Synthesis
The Boc group is typically removed to unmask the piperidine nitrogen for subsequent coupling reactions, for instance, in the synthesis of Tofacitinib.[1][5]
Principle: The Boc group is highly labile to strong acids.[9] Treatment with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) protonates the carbamate oxygen, leading to the fragmentation of the protecting group into the stable tert-butyl cation, carbon dioxide, and the free amine, which is isolated as its corresponding salt.[3][4]
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Materials:
-
This compound (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) (Anhydrous)
-
Diethyl ether
Procedure (using TFA):
-
Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM (~10-20 mL per gram).
-
Add an excess of TFA (e.g., 25-50% v/v solution in DCM) dropwise at 0 °C.[10]
-
Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.[3]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[3]
-
The resulting residue is the deprotected amine as its trifluoroacetate salt, which can often be used in the next step without further purification. If the free base is required, a basic workup (e.g., washing with saturated NaHCO₃) can be performed.[3]
Troubleshooting and Optimization
Effective process control is key to maximizing yield and purity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Inefficient imine formation.- Deactivated reducing agent. | - Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation.[7]- Use fresh, properly stored NaBH(OAc)₃. |
| Formation of Hydroxy Side Product | - Use of a strong reducing agent (e.g., NaBH₄) that reduces the ketone.- Non-optimal pH. | - Use a milder reducing agent like NaBH(OAc)₃.- Maintain a slightly acidic pH (5-6) to favor imine formation over ketone reduction.[7] |
| Formation of Over-Alkylated Product | - Large excess of methylamine.- Prolonged reaction time at elevated temperatures. | - Use a controlled stoichiometry of methylamine (1.1-1.5 eq).- Monitor the reaction and stop it once the desired product is formed.[7] |
| Genotoxic Impurity Risk (Deprotection) | - The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on the substrate or product. | - Place the deprotection step early in the synthetic sequence.[9]- Consider adding a scavenger (e.g., anisole, triethylsilane) to trap the cation. |
Conclusion
This compound is a high-value intermediate whose efficient synthesis and strategic use are critical for the development of complex pharmaceutical agents. The reductive amination protocol detailed herein offers a robust and scalable route to its production. A thorough understanding of the reaction mechanism and potential side reactions, coupled with careful process monitoring, enables chemists to reliably produce this key building block with high purity and yield, facilitating the advancement of drug discovery programs.
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Amine Protection / Deprotection. Fisher Scientific. [Link]
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BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Amine Protection and Deprotection. Master Organic Chemistry. [Link]
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tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Pharmaffiliates. [Link]
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Graphical synthetic routes of tofacitinib. ResearchGate. [Link]
- Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. [Link]
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This compound. PubChem. [Link]
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An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]
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A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. [Link]
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Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]
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Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Royal Society of Chemistry. [Link]
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Tofacitinib. Pharmaceutical Substances. [Link]
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Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]
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An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ResearchGate. [Link]
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Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. [Link]
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The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. National Institutes of Health. [Link]
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Derivatization of tert-Butyl 3-(methylamino)piperidine-1-carboxylate
An In-Depth Guide to the Synthetic
Introduction: The Strategic Value of the 3-Aminopiperidine Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as one of the most significant heterocyclic scaffolds in drug design.[1][2] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and its ability to present substituents in a well-defined three-dimensional orientation for optimal interaction with biological targets.[3] Piperidine derivatives are integral components in over twenty classes of pharmaceuticals, ranging from anticancer and antiviral agents to therapies for neurodegenerative disorders like Alzheimer's disease.[4][5][6]
Within this privileged class of compounds, tert-butyl 3-(methylamino)piperidine-1-carboxylate stands out as a particularly versatile and powerful building block for constructing diverse chemical libraries.[3] Its structure is ingeniously designed for selective, multi-stage derivatization:
-
A Secondary Amine Handle: The methylamino group at the 3-position serves as a nucleophilic center, ripe for a multitude of chemical transformations including acylation, sulfonylation, alkylation, and reductive amination.[7]
-
An Orthogonal Protecting Group: The piperidine ring nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This robust protecting group is stable under a wide range of reaction conditions used to modify the secondary amine, yet it can be selectively removed under acidic conditions to reveal a second site for functionalization.[8]
This guide, intended for researchers and scientists in drug development, provides a detailed exploration of key derivatization strategies for this scaffold. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is presented as a self-validating system grounded in established chemical principles.
Core Derivatization Strategies and Protocols
The secondary amine of this compound is a versatile nucleophile. Its basicity (pKa of the conjugate acid is ~9.69) and steric accessibility make it an ideal reaction partner for a variety of electrophiles.[7] The following sections detail the most common and effective derivatization protocols.
Acylation: Forging the Amide Bond
Amide bond formation is arguably the most fundamental reaction in medicinal chemistry, enabling the linkage of molecular fragments. The reaction of the secondary amine with a carboxylic acid or its activated derivative produces a stable, neutral amide.
Causality and Mechanistic Insight: The direct reaction between an amine and a carboxylic acid is generally unfavorable. Therefore, the carboxylic acid must be "activated." This is achieved using coupling reagents (e.g., HATU, HBTU, EDC) which react with the carboxylic acid to form a highly reactive intermediate (an active ester or similar species). This intermediate is then readily susceptible to nucleophilic attack by the secondary amine of the piperidine scaffold to form the thermodynamically stable amide bond. A non-nucleophilic base like diisopropylethylamine (DIPEA) is added to neutralize the acid formed during the reaction and to ensure the amine remains in its free, nucleophilic state.
Experimental Protocol: HATU-Mediated Amide Coupling
-
Reagent Preparation: To a solution of the desired carboxylic acid (1.1 equivalents) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF, 0.2 M), add the coupling reagent HATU (1.2 equivalents) and DIPEA (3.0 equivalents).[3]
-
Activation: Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester intermediate.
-
Amine Addition: Add a solution of this compound (1.0 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous sodium bicarbonate solution to remove unreacted acid and activator byproducts, followed by brine to reduce the water content of the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography to yield the desired amide derivative.
Data Presentation: Common Amide Coupling Reagents
| Coupling Reagent | Typical Solvent | Base | Key Advantages |
| HATU | DMF, DCM | DIPEA | High efficiency, low racemization, fast reaction rates. |
| HBTU/HOBt | DMF, DCM | DIPEA, Et₃N | Classic and reliable choice, cost-effective. |
| EDC/HOBt | DCM, DMF | DIPEA, Et₃N | Water-soluble byproducts are easily removed by aqueous work-up. |
| Acyl Chloride | DCM, THF | Et₃N, Pyridine | Highly reactive, suitable for simple acylations, no coupling reagent needed. |
Visualization: Amide Coupling Workflow
Caption: General workflow for HATU-mediated acylation.
Reductive Amination: Expanding the Amine Scaffold
Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. It allows for the introduction of a new alkyl or aryl group onto the secondary amine by reacting it with an aldehyde or ketone, followed by in-situ reduction.
Causality and Mechanistic Insight: The reaction proceeds in two stages within a single pot. First, the nucleophilic secondary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form a transient, positively charged iminium ion. A mild, hydride-based reducing agent, specifically chosen for its selectivity, then reduces this iminium ion to form the final tertiary amine product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[9] Its mild nature prevents the premature reduction of the starting aldehyde/ketone, while its reactivity is sufficient to efficiently reduce the iminium intermediate. A catalytic amount of acid (e.g., acetic acid) is often added to accelerate the formation of the iminium ion.[9]
Experimental Protocol: Reductive Amination with an Aldehyde
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired aldehyde (1.1-1.2 equivalents) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (0.2 M).
-
Catalysis (Optional): Add a catalytic amount of glacial acetic acid (0.1 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise, ensuring the internal temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via silica gel column chromatography.
Troubleshooting Common Side Products:
| Side Product | Cause | Solution |
| Unreacted Starting Material | Insufficient reaction time or reagent stoichiometry. | Monitor reaction closely by LC-MS and allow it to run to completion. Ensure adequate equivalents of aldehyde and reducing agent are used.[9] |
| Alcohol Byproduct | Reduction of the starting aldehyde by the hydride source. | Use the milder NaBH(OAc)₃. Ensure the iminium ion has sufficient time to form before adding the reducing agent.[9] |
Visualization: Reductive Amination Workflow
Caption: One-pot workflow for reductive amination.
Post-Derivatization: Strategic Boc Deprotection
After successfully functionalizing the secondary amine, the Boc group on the piperidine nitrogen can be removed. This unmasks a new secondary amine, providing a second handle for further chemical elaboration, such as coupling to a different molecular fragment or for direct interaction with a biological target.
Causality and Mechanistic Insight: The Boc group is highly sensitive to acid. The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the collapse of the intermediate to release the free amine, carbon dioxide, and a stable tert-butyl cation, which is typically scavenged by the solvent or other nucleophiles present. Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) are highly effective for this transformation.
Experimental Protocol: TFA-Mediated Boc Deprotection
-
Reaction Setup: Dissolve the Boc-protected piperidine derivative (1.0 equivalent) in anhydrous dichloromethane (DCM, 0.1 M).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 10-20 equivalents, often used as a 20-50% solution in DCM) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo to remove the excess TFA and solvent. The product is often obtained as a TFA salt.
-
Neutralization (Optional): To obtain the free base, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
Visualization: Boc Deprotection
Caption: Workflow for acid-catalyzed Boc deprotection.
Conclusion
This compound is a foundational building block that offers a robust and flexible platform for the synthesis of novel chemical entities.[7] A deep understanding of the core derivatization reactions—acylation, reductive amination, and subsequent deprotection—is essential for its effective use in drug discovery programs. The protocols detailed in this guide provide a reliable framework for researchers, enabling the rational design and efficient synthesis of compound libraries for the identification of new therapeutic agents.[3]
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
-
Jain, P. S., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). [Link]
-
National Center for Biotechnology Information (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]
-
Abdelshaheed, M., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 48. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Tert-Butyl 4-((Methylamino)methyl)piperidine-1-carboxylate: Synthesis and Purity. InnoPharmChem.com. [Link]
-
Yadav, J. S., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B, 60B(5), 751-757. [Link]
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Chiral Synthesis of tert-Butyl 3-(methylamino)piperidine-1-carboxylate Enantiomers: An Application Guide
Introduction: The Significance of Chiral 3-Substituted Piperidines in Medicinal Chemistry
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceutical agents. When this ring is substituted at the 3-position with an amino or methylamino group, a chiral center is introduced, the specific configuration of which is often paramount for biological activity. The enantiomers of tert-butyl 3-(methylamino)piperidine-1-carboxylate are critical chiral building blocks, most notably for the synthesis of dipeptidyl peptidase-4 (DPP-IV) inhibitors like Alogliptin and Linagliptin, which are cornerstone therapies in the management of type 2 diabetes.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen serves a dual purpose: it enhances the compound's stability and modulates its reactivity, allowing for selective functionalization at the 3-position.[3]
This technical guide provides an in-depth exploration of the primary synthetic strategies for accessing the enantiomerically pure (R)- and (S)- forms of this compound. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-proven protocols, and offer a comparative analysis to guide researchers in selecting the optimal route for their specific needs, from laboratory-scale synthesis to process development.
Comparative Overview of Synthetic Strategies
The synthesis of the target enantiomers can be broadly categorized into three main approaches, each with distinct advantages and considerations. The initial goal is the synthesis of the chiral intermediate, tert-butyl 3-aminopiperidine-1-carboxylate, which is then methylated in a subsequent step.
| Synthetic Strategy | Starting Material | Key Advantages | Key Considerations | Typical Yield | Typical e.e. |
| Enzymatic Asymmetric Amination | 1-Boc-3-piperidone | High enantioselectivity; Mild reaction conditions; Direct route to the chiral amine.[4] | Requires specific ω-transaminase enzymes; Optimization of enzyme activity and stability may be needed. | >99%[5] | >99%[5] |
| Classical Chiral Resolution | Racemic 3-aminopiperidine | Well-established technology; Can be highly effective with the right resolving agent. | A resolution of a racemate (max 50% yield for desired enantiomer); Requires screening of chiral acids; Can be labor-intensive. | Up to 99.5% (after separation)[5] | >99.5%[5] |
| Chiral Pool Synthesis | L-Glutamic Acid | Utilizes a readily available, inexpensive chiral starting material. | Multi-step synthesis; Overall yield can be moderate.[5] | 44-55% (overall)[5] | >99% (inferred)[5] |
Synthetic Workflow Overview
The following diagram illustrates the general synthetic pathways to the target molecule.
Caption: General Synthetic Strategies for Chiral this compound.
Detailed Experimental Protocols
Protocol 1: Enzymatic Asymmetric Amination of 1-Boc-3-piperidone
This protocol describes the synthesis of (R)-1-Boc-3-aminopiperidine using an immobilized (R)-selective ω-transaminase. The use of an immobilized enzyme facilitates its removal from the reaction mixture and allows for its potential reuse.[4][5]
Rationale: This biocatalytic approach offers exceptional enantioselectivity, often exceeding 99% e.e., under mild, aqueous conditions. It represents a green and efficient alternative to classical resolutions or multi-step chiral pool syntheses. The choice of isopropylamine as the amine donor is common as it is inexpensive and the resulting acetone by-product is volatile. Pyridoxal-5'-phosphate (PLP) is a crucial cofactor for transaminase activity.
Materials:
-
1-Boc-3-piperidone
-
Immobilized (R)-selective ω-transaminase (e.g., ATA-025-IMB)
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) (cofactor)
-
Triethanolamine buffer (100 mM, pH 7.5)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a suitable reaction vessel, suspend 1-Boc-3-piperidone (100 mg, 0.5 mmol) in triethanolamine buffer (100 mM, pH 7.5).
-
Reagent Addition: Add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM and isopropylamine to a final concentration of 1 M.
-
Enzyme Addition: Add the immobilized (R)-selective transaminase to the reaction mixture.
-
Reaction: Agitate the mixture (e.g., shaking or stirring) at a controlled temperature (e.g., 30-35 °C) and monitor the reaction progress by HPLC or TLC.
-
Work-up: Upon completion (typically >99% conversion), remove the immobilized enzyme by filtration.
-
Extraction: Extract the aqueous filtrate with an organic solvent such as ethyl acetate (3 x volume of aqueous phase).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-tert-butyl 3-aminopiperidine-1-carboxylate. The product is often of sufficient purity for the next step without further purification.
Protocol 2: Synthesis via Chiral Resolution and N-Boc Protection
This method involves the separation of a racemic mixture of 3-aminopiperidine using a chiral resolving agent, followed by Boc-protection of the desired enantiomer.
Rationale: Classical resolution is a robust and well-understood technique. The key to success is the selection of a resolving agent that forms a diastereomeric salt with one enantiomer of the amine that has significantly different solubility, allowing for separation by crystallization. (R)-4-(2-chlorophenyl)-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA) has been shown to be a highly effective resolving agent for 3-aminopiperidine.[5][6]
Materials:
-
Racemic 3-aminopiperidine
-
(R)-4-(2-chlorophenyl)-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA)
-
tert-Butyl alcohol (TBA) / Water mixture
-
Sodium hydroxide (NaOH)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Solvent for extraction (e.g., Dichloromethane, CH₂Cl₂)
Procedure:
Part A: Resolution of Racemic 3-aminopiperidine
-
Salt Formation: Dissolve racemic 3-aminopiperidine in a 90% tert-butyl alcohol/water mixture.
-
Add Resolving Agent: Add a solution of (R)-CPA (approximately 0.5-1.0 equivalents) to the amine solution. Stir to allow for diastereomeric salt formation.
-
Crystallization: One diastereomer will preferentially crystallize due to lower solubility. The crystallization can be induced by slow cooling to room temperature, followed by further cooling (e.g., to 4 °C).
-
Isolation: Collect the crystalline salt by filtration.
-
Liberation of Free Amine: Dissolve the isolated diastereomeric salt in water and basify with NaOH solution to liberate the free (R)-3-aminopiperidine. Extract the enantiomerically pure amine with an organic solvent.
Part B: N-Boc Protection
-
Reaction Setup: Dissolve the enantiopure 3-aminopiperidine in a suitable solvent such as ethanol or dichloromethane.
-
Reagent Addition: Cool the solution (10-15 °C) and add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equivalent). Add a base (e.g., aqueous NaOH or triethylamine) to maintain basic conditions.[5]
-
Reaction: Stir the mixture for 1-2 hours at room temperature.
-
Work-up and Isolation: Perform an aqueous work-up, extract the product with an organic solvent, dry the organic phase, and concentrate under reduced pressure to yield the N-Boc protected product.
Protocol 3: N-Methylation via Eschweiler-Clarke Reaction
This protocol details the final step to convert the chiral N-Boc-3-aminopiperidine to the target N-methylated product.
Rationale: The Eschweiler-Clarke reaction is a classic and highly effective method for methylating primary and secondary amines.[7] It uses inexpensive reagents (formaldehyde and formic acid) and the reaction is driven to completion by the formation of carbon dioxide gas.[7] Crucially, this method is known to proceed without racemization of chiral centers adjacent to the amine.[7] This reaction avoids the common problem of over-alkylation to form quaternary ammonium salts.[6][8]
Caption: Workflow for Eschweiler-Clarke N-Methylation.
Materials:
-
(R)- or (S)-tert-butyl 3-aminopiperidine-1-carboxylate
-
Formaldehyde (37% solution in water)
-
Formic acid (88-98%)
-
Saturated aqueous sodium bicarbonate solution
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask, add the chiral N-Boc-3-aminopiperidine.
-
Reagent Addition: Add an excess of formaldehyde (e.g., 2.5 equivalents) and formic acid (e.g., 2.5 equivalents).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for several hours (monitor by TLC or LC-MS until the starting material is consumed). Vigorous gas (CO₂) evolution will be observed initially.
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully quench the reaction by slow, portion-wise addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases and the solution is basic (pH > 8).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Analytical Validation: Determination of Enantiomeric Excess
The confirmation of stereochemical purity is non-negotiable. The most common and reliable method for determining the enantiomeric excess (e.e.) of the chiral amine intermediates and the final product is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).
General Chiral HPLC Method:
-
Column: A suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar). The choice of column is critical and may require screening.
-
Mobile Phase: Typically a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol or ethanol. The exact ratio will need to be optimized for baseline separation of the enantiomers.
-
Detection: UV detection is often used. If the analyte lacks a strong chromophore, derivatization with a UV-active agent (e.g., benzoyl chloride) may be necessary prior to analysis.[7]
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.
Conclusion
The chiral synthesis of this compound enantiomers is a critical process for the development of important pharmaceutical agents. Researchers have several robust strategies at their disposal. For large-scale, efficient, and highly selective synthesis, the enzymatic asymmetric amination of 1-Boc-3-piperidone stands out as a state-of-the-art method. Classical resolution remains a viable, if less direct, alternative, while chiral pool synthesis offers a path from inexpensive natural products. The final N-methylation is reliably achieved through the Eschweiler-Clarke reaction, providing the target compounds in high yield without compromising the hard-won enantiopurity. The choice of synthetic route will ultimately depend on factors such as scale, available resources, cost, and specific project requirements.
References
- BenchChem. (2025). The Cornerstone of Asymmetric Synthesis: A Technical Guide to the Chirality of 1-Boc-3-aminopiperidine. BenchChem Technical Support.
-
Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. Available at: [Link]
-
Romero, E., et al. (2018). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 14, 2909-2917. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Chiral Synthesis of Aminopiperidines. BenchChem Technical Support.
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. J&K Scientific. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to (S)-1-Boc-3-aminopiperidine and Other Chiral Amines in Asymmetric Synthesis. BenchChem Technical Support.
- Google Patents. (2009). Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
-
PubMed. (2021). Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids. Chirality, 33(7), 379-384. Available at: [Link]
-
Khom, et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 60B, 519-525. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. Available at: [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Resolving Enantiomers of 3-Aminopiperidine. BenchChem Technical Support.
- Google Patents. (2014). An asymmetric synthesis method for (R)-3-amino piperidine derivatives.
-
ResearchGate. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]
-
PubMed Central (PMC). (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(19), 6829. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers. BenchChem Technical Support.
Sources
- 1. rsc.org [rsc.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. nbinno.com [nbinno.com]
- 4. (R)-1-Boc-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 3-(methylamino)piperidine-1-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of tert-Butyl 3-(methylamino)piperidine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with this synthesis. Our focus is to explain the causality behind experimental observations and provide robust solutions to optimize your results.
Synthesis Overview: The Reductive Amination Pathway
The most common and scalable method for synthesizing this compound is the reductive amination of tert-butyl 3-oxopiperidine-1-carboxylate (N-Boc-3-piperidone) with methylamine. This process involves the in situ formation of an iminium intermediate, which is then selectively reduced to the target secondary amine.
The overall transformation is as follows:
-
Reactants : tert-Butyl 3-oxopiperidine-1-carboxylate and Methylamine
-
Reducing Agent : Typically a mild hydride source like Sodium Triacetoxyborohydride (NaBH(OAc)₃).
-
Product : this compound
General Experimental Workflow
The synthesis follows a logical progression from reaction setup to product isolation. Understanding this flow is critical for effective troubleshooting and optimization.
Caption: General workflow for the reductive amination synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most prevalent synthetic method for this compound? A1: The most widely adopted method is the one-pot reductive amination of N-Boc-3-piperidone with methylamine.[1] This approach is favored for its operational simplicity and high efficiency, involving the formation of an imine or enamine intermediate that is reduced in the same pot to the desired product.
Q2: What are the primary side products I should be aware of during this synthesis? A2: There are three main side products that can complicate the reaction and purification process:
-
Unreacted Starting Material : tert-Butyl 3-oxopiperidine-1-carboxylate.
-
Over-alkylation Product : tert-Butyl 3-(dimethylamino)piperidine-1-carboxylate.[1]
-
Ketone Reduction Product : tert-Butyl 3-hydroxypiperidine-1-carboxylate.[1]
Q3: How can I effectively monitor the reaction's progress and the formation of these side products? A3: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
-
TLC Analysis : Use a suitable mobile phase (e.g., Ethyl Acetate/Hexanes with 1% Triethylamine) to resolve the starting material, product, and major byproducts. The product, being more polar than the starting ketone but typically less polar than the alcohol byproduct, will have a distinct Rf value.
-
LC-MS Analysis : This is the most definitive method. It allows you to monitor the disappearance of the starting material's mass peak while tracking the appearance of the desired product's mass peak. Crucially, it will also reveal the presence of the mass peaks corresponding to the over-alkylated and reduced alcohol side products, confirming their formation even at low levels.[1]
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis, providing explanations for their root causes and actionable solutions.
Issue 1: Low Yield & Incomplete Conversion
Symptoms: Your TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of remaining N-Boc-3-piperidone. The final isolated yield is lower than expected.[1]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution & Scientific Rationale |
| Inefficient Imine/Enamine Formation | Add a catalytic amount of a weak acid like acetic acid (e.g., 0.1 eq). Rationale: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by methylamine to form the carbinolamine, which then dehydrates to the iminium ion.[1] |
| Deactivated Reducing Agent | Use a fresh, properly stored bottle of sodium triacetoxyborohydride. Rationale: NaBH(OAc)₃ is moisture-sensitive. Exposure to atmospheric moisture leads to hydrolysis and loss of hydride activity, resulting in incomplete reduction of the iminium intermediate. |
| Insufficient Reaction Time | Continue to monitor the reaction by TLC/LC-MS until the starting material is fully consumed. Rationale: Reductive amination kinetics can vary based on substrate, temperature, and reagent purity. Premature workup is a common cause of low conversion. |
| Low Reaction Temperature | While the initial addition of the reducing agent is done at 0°C to control exothermicity, the reaction is typically allowed to proceed at room temperature. If it stalls, gentle heating (e.g., 40°C) can increase the reaction rate. Rationale: Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, which can overcome the activation energy barrier for both imine formation and its reduction. However, be cautious, as this can also promote side reactions.[1] |
Issue 2: Formation of Over-Alkylation Product (tert-butyl 3-(dimethylamino)piperidine-1-carboxylate)
Symptoms: Mass spectrometry analysis of the product mixture shows a peak corresponding to the molecular weight of the dimethylated product (C₁₂H₂₄N₂O₂, MW: 228.34 g/mol ). ¹H NMR may show a singlet integrating to 6H for the two N-methyl groups.
Caption: Pathway to the over-alkylation side product.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution & Scientific Rationale |
| Excess of Methylamine | Use a controlled stoichiometry of methylamine, typically 1.1 to 1.5 equivalents. Rationale: A large excess of the amine can react with the iminium intermediate formed from the desired secondary amine and any remaining starting ketone, leading to the tertiary amine. While a slight excess is needed to drive the initial reaction, a large excess promotes this side reaction.[1] |
| Prolonged Reaction Time at Elevated Temperatures | Monitor the reaction closely and perform the workup promptly upon completion. Avoid unnecessarily high temperatures. Rationale: The desired secondary amine product is itself a nucleophile. Over time, especially when heated, it can compete with methylamine in reacting with any remaining iminium intermediates, leading to the formation of the tertiary amine.[1] |
Issue 3: Formation of Ketone Reduction Product (tert-butyl 3-hydroxypiperidine-1-carboxylate)
Symptoms: Mass spectrometry analysis indicates the presence of a compound with a molecular weight corresponding to the alcohol byproduct (C₁₀H₁₉NO₃, MW: 201.26 g/mol ).[1]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution & Scientific Rationale |
| Premature Addition of Reducing Agent | Stir the ketone and methylamine together for a period (e.g., 1-2 hours) before introducing the hydride source. Rationale: This "pre-formation" step allows the equilibrium to shift towards the imine/iminium ion. If the reducing agent is added immediately, it can directly reduce the more abundant starting ketone before a sufficient concentration of the iminium ion is established.[1] |
| Choice of Reducing Agent | Use sodium triacetoxyborohydride (NaBH(OAc)₃). Rationale: NaBH(OAc)₃ is a sterically hindered and less reactive hydride donor compared to agents like sodium borohydride (NaBH₄). This reduced reactivity makes it highly selective for the reduction of protonated imines (iminium ions) over ketones or aldehydes, thereby minimizing the formation of the alcohol byproduct. |
| Unfavorable Reaction pH | Maintain a slightly acidic pH (around 5-6), which can be achieved by the optional addition of acetic acid. Rationale: This pH range is a delicate balance. It's acidic enough to catalyze imine formation but not so acidic as to significantly hydrolyze the imine back to the ketone and amine or deactivate the amine nucleophile. This optimal pH favors the desired reaction pathway over direct ketone reduction.[1] |
Recommended Protocol & Product Characterization
This protocol is a robust starting point for the synthesis of this compound.
Detailed Experimental Protocol
-
Reaction Setup : To a solution of tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add methylamine (1.2 eq, e.g., as a 40% solution in water).
-
Imine Formation : Stir the mixture at room temperature for 1-2 hours.
-
Reduction : Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium triacetoxyborohydride (1.3 eq) portion-wise, ensuring the internal temperature remains below 10°C.
-
Reaction Completion : Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12-24 hours, or until LC-MS analysis indicates full consumption of the starting material.[1]
-
Workup : Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Stir for 30 minutes. Separate the organic layer and extract the aqueous layer twice with dichloromethane (DCM).
-
Isolation : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]
-
Purification : Purify the crude oil by flash column chromatography on silica gel to obtain the final product.
Characterization Data for Key Compounds
For accurate identification via mass spectrometry and other analytical techniques, refer to the table below.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Analytical Signature |
| Desired Product | C₁₁H₂₂N₂O₂ | 214.31 | Correct mass peak in MS; presence of N-H and N-CH₃ signals in NMR.[2] |
| Starting Material | C₁₀H₁₇NO₃ | 199.25 | Presence of a ketone carbonyl signal in ¹³C NMR and IR.[1] |
| Over-alkylation Product | C₁₂H₂₄N₂O₂ | 228.34 | Higher mass peak in MS; characteristic singlet for two methyl groups (6H) in ¹H NMR. |
| Ketone Reduction Product | C₁₀H₁₉NO₃ | 201.26 | Mass peak corresponding to the alcohol; presence of a broad O-H stretch in IR.[1] |
References
-
This compound . PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid . Open Research@CSIR-NIScPR. Available at: [Link]
-
The double reductive amination approach to the synthesis of polyhydroxypiperidines . Arkivoc. Available at: [Link]
Sources
Technical Support Center: Synthesis of tert-Butyl 3-(methylamino)piperidine-1-carboxylate
Welcome to our dedicated technical support center for the synthesis of tert-butyl 3-(methylamino)piperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you improve your yield, minimize impurities, and ensure the robustness of your synthetic protocol.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and industrially scalable method is the one-pot reductive amination of N-Boc-3-piperidone with methylamine.[1] This reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. This method is favored for its operational simplicity and generally good yields.
Q2: Which reducing agent is optimal for the reductive amination of N-Boc-3-piperidone?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is widely considered the reagent of choice for this transformation.[2][3] Its mildness and selectivity for reducing the intermediate iminium ion in the presence of the starting ketone are its key advantages.[3][4] This selectivity minimizes the formation of the corresponding alcohol byproduct, tert-butyl 3-hydroxypiperidine-1-carboxylate.[1] Unlike sodium cyanoborohydride (NaBH₃CN), STAB is non-toxic and its use avoids the generation of hazardous cyanide waste streams.[3][5]
Q3: How can I effectively monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).[1] For quantitative analysis of purity and impurity profiling, High-Performance Liquid Chromatography (HPLC) is the standard method.[1]
Q4: What are the critical parameters to control for a successful synthesis?
A4: The critical parameters to control are:
-
Stoichiometry of Reagents: Careful control of the equivalents of methylamine and the reducing agent is crucial to prevent side reactions.
-
Reaction Temperature: Temperature affects both the rate of reaction and the formation of byproducts.
-
Solvent Choice: Anhydrous aprotic solvents are necessary as STAB is water-sensitive.[3]
-
pH: A slightly acidic pH (around 5-6) generally favors imine formation.[1]
II. Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues that may arise during the synthesis of this compound via reductive amination.
Problem 1: Low Yield/Incomplete Conversion of N-Boc-3-piperidone
Symptoms:
-
TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of remaining N-Boc-3-piperidone.
-
The isolated yield of the desired product is lower than expected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Detailed Causal Analysis and Solutions:
| Potential Cause | In-depth Explanation & Solution |
| Deactivated Reducing Agent | Sodium triacetoxyborohydride is moisture-sensitive.[3] Ensure the reagent is fresh and has been stored under anhydrous conditions. It is recommended to purchase from a reliable supplier and handle it in a glovebox or under an inert atmosphere. |
| Inefficient Imine/Enamine Formation | The formation of the iminium ion intermediate is a critical and often rate-limiting step. The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate this step.[1] Allowing the N-Boc-3-piperidone and methylamine to stir together for 1-2 hours before the addition of the reducing agent can also drive the equilibrium towards the imine intermediate.[1] |
| Insufficient Reaction Time or Temperature | Reductive aminations can be slow at room temperature. Monitor the reaction closely and extend the reaction time until the starting material is consumed.[1] If the reaction stalls, gentle heating (e.g., to 40-50 °C) can sometimes drive it to completion. However, be cautious as higher temperatures can also promote side reactions.[1] |
Problem 2: Formation of Over-alkylation Product (tert-butyl 3-(dimethylamino)piperidine-1-carboxylate)
Symptoms:
-
Mass spectrometry analysis of the product mixture shows a peak corresponding to the molecular weight of the dimethylated product (C₁₂H₂₄N₂O₂, MW: 228.33 g/mol ).
-
¹H NMR spectroscopy may show a singlet corresponding to the six protons of the two methyl groups on the nitrogen.
Causality and Mitigation Strategies:
The formation of the tertiary amine is a common side reaction in reductive aminations. This occurs when the desired secondary amine product reacts further with the starting ketone and reducing agent.
| Parameter | Recommended Action to Minimize Over-alkylation |
| Stoichiometry of Methylamine | Use a controlled stoichiometry of methylamine, typically 1.1 to 1.5 equivalents. A large excess can drive the reaction towards the more substituted amine.[1] |
| Reaction Time & Temperature | Once the desired product is formed, prolonged reaction times, especially at higher temperatures, can lead to its further reaction. Monitor the reaction closely and quench it once the starting material is consumed. |
| Order of Addition | Adding the reducing agent portion-wise to the mixture of the ketone and amine can help to maintain a low concentration of the hydride, favoring the reduction of the initially formed imine over subsequent reactions. |
Problem 3: Presence of Ketone Reduction Product (tert-butyl 3-hydroxypiperidine-1-carboxylate)
Symptoms:
-
Mass spectrometry analysis indicates the presence of a compound with a molecular weight corresponding to the alcohol byproduct (C₁₀H₁₉NO₃, MW: 201.26 g/mol ).[1]
-
The ¹H NMR spectrum may show a characteristic signal for the proton on the carbon bearing the hydroxyl group.
Mechanism and Prevention:
Caption: Competing reaction pathways.
While NaBH(OAc)₃ is selective for the imine, direct reduction of the ketone can occur, especially if the imine formation is slow or a less selective reducing agent is used.
Optimization Table:
| Factor | Condition to Favor Imine Reduction | Rationale |
| Reducing Agent | Use Sodium Triacetoxyborohydride (NaBH(OAc)₃) . | Its steric bulk and electronic properties make it highly selective for imines over ketones.[4] |
| pH of Reaction Mixture | Maintain a slightly acidic pH (around 5-6). | This pH range generally favors imine formation and subsequent reduction over direct ketone reduction.[1] |
| Pre-formation of Imine | Stir the ketone and amine together for a period before introducing the hydride source. | This increases the concentration of the imine intermediate, making its reduction the more kinetically favorable pathway.[1] |
III. Experimental Protocols
General Protocol for the Synthesis of this compound
Materials:
-
N-Boc-3-piperidone
-
Methylamine (e.g., 2.0 M solution in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Acetic Acid (optional, catalytic)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of N-Boc-3-piperidone (1.0 eq) in anhydrous DCE, add methylamine (1.2 eq).
-
If desired, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.3 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM or DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel.
IV. References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862*.
-
ChemicalBook. (2023). Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method. Retrieved from ChemicalBook website.
-
Asymmetric M. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
-
BenchChem. (2025). A Comparative Analysis of Sodium Triacetoxyborohydride and Other Reducing Agents for Reductive Amination. Retrieved from BenchChem website.
-
Garg, N. (2018). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. ResearchGate.
-
BenchChem. (2025). Common side products in the synthesis of tert-butyl 4-(methylamino)piperidine-1-carboxylate. Retrieved from BenchChem website.
-
BenchChem. (2025). Technical Support Center: Synthesis of (R)-2-(Aminomethyl)-1-N-Boc-piperidine. Retrieved from BenchChem website.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of tert-Butyl 3-(methylamino)piperidine-1-carboxylate
Welcome to the technical support center for the purification of tert-butyl 3-(methylamino)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile building block. Our focus is on providing practical, field-proven insights grounded in chemical principles to ensure you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
The impurity profile is largely dictated by the synthetic route. For the common synthesis involving the reductive amination of tert-butyl 3-oxopiperidine-1-carboxylate with methylamine, you should be aware of the following potential impurities:
-
Unreacted Starting Material: tert-Butyl 3-oxopiperidine-1-carboxylate.
-
Over-alkylation Product: tert-Butyl 3-(dimethylamino)piperidine-1-carboxylate.
-
Ketone Reduction Product: tert-Butyl 3-hydroxypiperidine-1-carboxylate.
-
Residual Solvents and Reagents: Solvents from the reaction and workup, as well as any excess reducing agents or their byproducts.
Pro-Tip: Running a co-spot on your TLC plate with the starting material is a quick and effective way to identify its presence in your crude product.
Q2: My compound is streaking badly on a silica gel TLC plate. What's happening and how can I fix it?
This is the most common issue encountered with this compound. The streaking is due to the basic nature of the secondary amine, which interacts strongly with the acidic silanol groups on the surface of the silica gel.[1][2] This acid-base interaction leads to poor chromatographic performance.
To resolve this, you need to suppress this interaction. You have two main options:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. A common choice is triethylamine (TEA) at 0.5-2% (v/v) or a solution of ammonia in methanol.[3]
-
Alternative Stationary Phase: Use a less acidic or a basic stationary phase. Neutral or basic alumina can be effective, as can commercially available amine-functionalized silica gel.[4]
Q3: Is the Boc protecting group stable during silica gel chromatography?
The tert-butoxycarbonyl (Boc) group is generally stable to the conditions of silica gel chromatography.[5] However, it is sensitive to strong acids. While standard silica gel is acidic, it is not typically strong enough to cause significant deprotection. Problems can arise if the silica is of poor quality or if acidic modifiers are used in the eluent. There are reports of silica gel catalyzing the deprotection of N-Boc groups under certain conditions, such as elevated temperatures.[6]
Best Practice: To be safe, avoid leaving your compound on the column for extended periods and consider using a mobile phase modifier like triethylamine, which will also neutralize the silica surface.
Troubleshooting Guide: Column Chromatography
Flash column chromatography is the workhorse for purifying this compound. However, success depends on correctly addressing the basicity of the amine.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting the purification of your compound by column chromatography.
Caption: A decision-making workflow for troubleshooting the column chromatography of basic amines.
Common Problems and Solutions in Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product does not elute from the column. | Strong interaction between the basic amine and acidic silica gel. | 1. Increase the polarity of the eluent (e.g., higher percentage of methanol in DCM/MeOH). 2. Add a basic modifier like triethylamine (1-2%) or ammonium hydroxide to the eluent.[1][3] 3. Consider switching to a more inert stationary phase like basic alumina.[4] |
| Product co-elutes with an impurity. | Insufficient separation (selectivity) between the product and the impurity. | 1. Optimize the solvent system using TLC. Try different solvent combinations (e.g., ethyl acetate/hexane vs. dichloromethane/methanol). 2. Run a shallower gradient during flash chromatography to improve resolution. 3. If the impurity is the over-alkylated product, it will be more polar. A less polar solvent system might hold the desired product back more effectively. |
| Low recovery of the product. | Irreversible adsorption onto the silica gel or decomposition on the column. | 1. Deactivate the silica gel by pre-treating it with the eluent containing a basic modifier before loading the sample. 2. Work quickly and avoid prolonged exposure of the compound to the silica gel. 3. Ensure the silica gel is of high quality and neutral pH. |
Detailed Protocol: Flash Column Chromatography
This protocol provides a robust starting point for the purification of this compound.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware for chromatography
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of your crude material in DCM.
-
Spot the TLC plate with the crude material.
-
Develop the plate in a TLC chamber with an eluent of 95:5 DCM/MeOH with 1% TEA.
-
Visualize the plate under UV light (if any components are UV active) and then stain with a suitable stain (e.g., ninhydrin for the secondary amine, or potassium permanganate).
-
The desired product should have an Rf value of approximately 0.2-0.4 in this system. Adjust the methanol concentration as needed to achieve this.
-
-
Column Preparation:
-
Choose an appropriate size column for the amount of crude material you are purifying (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of the silica gel in the initial eluent (e.g., 98:2 DCM/MeOH + 1% TEA).
-
Pack the column with the slurry, ensuring there are no air bubbles or cracks.
-
Equilibrate the column by passing 2-3 column volumes of the initial eluent through the packed silica gel.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of DCM.
-
In a separate flask, add a small amount of silica gel and add your dissolved crude product.
-
Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. This is the dry-loading method and is preferred for better resolution.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial, less polar solvent mixture.
-
Gradually increase the polarity by increasing the percentage of methanol. A typical gradient might be from 2% to 10% methanol in DCM (always with 1% TEA).
-
Collect fractions and monitor the elution by TLC.
-
Combine the fractions containing the pure product.
-
-
Product Isolation:
-
Remove the solvent from the combined pure fractions under reduced pressure.
-
The triethylamine is volatile and should be removed with the solvent, but co-evaporation with a solvent like toluene can help remove the last traces.
-
Place the resulting purified product under high vacuum to remove any residual solvents.
-
Alternative Purification Strategy: Recrystallization/Salt Formation
If chromatographic purification proves difficult or if you require very high purity material, consider recrystallization, possibly via salt formation. The basic secondary amine allows for the formation of crystalline salts with various acids.
Protocol: Purification via Oxalate Salt Formation
-
Dissolve the purified (or crude) this compound in a suitable solvent such as isopropanol or ethyl acetate.
-
In a separate flask, dissolve one equivalent of oxalic acid in the same solvent, heating gently if necessary.
-
Slowly add the oxalic acid solution to the solution of your compound while stirring.
-
A precipitate of the oxalate salt should form. If precipitation is slow, you can cool the mixture in an ice bath and gently scratch the inside of the flask with a glass rod.
-
Allow the mixture to stand to ensure complete crystallization.
-
Collect the crystalline salt by filtration and wash it with a small amount of cold solvent.
-
Dry the salt under vacuum.
-
To recover the free base, the salt can be dissolved in water, the solution basified with a base like sodium carbonate, and then extracted with a suitable organic solvent (e.g., DCM or ethyl acetate). The organic extracts are then dried and the solvent evaporated.
Purity Analysis and Final Product Handling
Purity Assessment:
-
NMR Spectroscopy (¹H and ¹³C): This is essential to confirm the structure and identify any organic impurities. Pay close attention to the integration of the Boc group protons and the methyl group on the amine.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): The most accurate method for quantifying purity. A reverse-phase C18 column can be used with a mobile phase of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA) or formic acid.
Handling and Storage:
-
This compound is often a liquid or low-melting solid.
-
It should be stored in a cool, dry place, typically at 2-8°C.
-
Protect from light and moisture to prevent degradation.
References
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Chemistry Stack Exchange. (2022). Using neutral or basic alumina in column chromatography for purification of amines. [Link]
-
Reddit. (2022). Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue![Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]
-
ACS Publications. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Organic Process Research & Development. [Link]
-
Org Prep Daily. (2006). Purifying amines on silica. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
ACS Publications. (2024). Organic Process Research & Development Vol. 28 No. 6. [Link]
- Wang, X., et al. (2010). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chinese Journal of Chemistry.
-
PubChem. (n.d.). This compound. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Tert-Butyl 4-((Methylamino)methyl)piperidine-1-carboxylate: Synthesis and Purity. [Link]
-
Chinese Journal of Chemistry. (2010). Selective Deprotection of N-Boc Catalyzed by Silica Gel. [Link]
Sources
Technical Support Center: Purification of tert-Butyl 3-(methylamino)piperidine-1-carboxylate
Welcome to the technical support center for tert-Butyl 3-(methylamino)piperidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block. We understand that obtaining this intermediate in high purity is critical for the success of subsequent synthetic steps and the integrity of final compounds. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common purification challenges.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses specific issues you may encounter during the purification of this compound.
Q1: My purified compound is a yellow or brownish oil/solid. What causes this discoloration and how can I remove it?
A: A yellow or brown tint is a common observation for piperidine derivatives and is typically indicative of minor oxidation products.[1] While often present in trace amounts, these impurities can be problematic for sensitive downstream applications.
-
Causality: The secondary amine functionality in the piperidine ring is susceptible to air oxidation over time, especially when exposed to light and heat. This process can form colored impurities like N-oxides or other degradation products.[2]
-
Troubleshooting & Solutions:
-
Column Chromatography: The most effective method for removing colored impurities is flash column chromatography on silica gel. The colored byproducts are often more polar and will separate from the desired compound. See Protocol 1 for details on optimizing chromatography for this basic compound.
-
Activated Carbon Treatment: For minor discoloration, you can dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), add a small amount of activated carbon, stir for 15-30 minutes at room temperature, and then filter through a pad of celite. This is often effective at adsorbing highly conjugated, colored impurities.
-
Preventative Measures: To prevent future discoloration, store the purified compound under an inert atmosphere (e.g., nitrogen or argon), in an amber vial to protect it from light, and at reduced temperatures (2-8°C is recommended).[1]
-
Q2: My reaction is incomplete. How can I remove unreacted starting materials, such as N-Boc-3-piperidone?
A: Residual starting materials are a frequent issue, arising from incomplete reactions.[3][4] The optimal removal strategy depends on the physical properties of the starting material relative to your product.
-
Causality: In a reductive amination synthesis, incomplete conversion of the starting ketone (N-Boc-3-piperidone) can be due to insufficient reaction time, suboptimal temperature, or degraded reducing agents.[3]
-
Troubleshooting & Solutions:
-
Flash Column Chromatography: This is the most reliable method. N-Boc-3-piperidone is significantly less polar than the amine product. A well-chosen solvent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a base additive) will effectively separate the ketone from the more polar product.
-
Acid-Base Extraction: This technique can be highly effective. The desired product is basic and can be protonated and extracted into an aqueous acid phase, leaving the neutral ketone starting material in the organic phase. See Protocol 3 for a detailed procedure.[5]
-
Q3: My mass spectrometry analysis shows an impurity with a mass of +14 amu (M+14). What is it and how do I remove it?
A: An M+14 peak strongly suggests the presence of the over-alkylation byproduct, tert-butyl 3-(dimethylamino)piperidine-1-carboxylate.[3]
-
Causality: This impurity forms when the desired secondary amine product reacts again with the methylating agent in the reaction mixture. This is more likely to occur with an excess of the methylating agent or at elevated reaction temperatures.[5]
-
Troubleshooting & Solutions:
-
Flash Column Chromatography: The tertiary amine byproduct is typically less polar than the desired secondary amine due to the absence of the N-H bond, which reduces its ability to hydrogen bond with the silica stationary phase. A carefully optimized gradient on silica gel can often resolve these two compounds. See Protocol 1.
-
Reaction Optimization: To prevent its formation in future syntheses, consider lowering the reaction temperature, using the amine as the limiting reagent, or adding the alkylating agent more slowly to the reaction mixture.[5]
-
Q4: My compound streaks badly on a standard silica TLC plate, making it impossible to assess purity or develop a column separation. Why is this happening?
A: This is a classic problem when working with basic amines on standard silica gel.
-
Causality: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic secondary amine in your product (pKa of the conjugate acid is ~9.7) interacts strongly with these acidic sites via an acid-base interaction.[6][7] This strong, often irreversible binding leads to significant tailing or streaking on TLC plates and poor recovery from silica columns.
-
Troubleshooting & Solutions:
-
Deactivate the Silica: The most common solution is to add a small amount of a volatile base to your chromatography eluent. This "sacrificial base" neutralizes the acidic sites on the silica, allowing your compound to elute cleanly.[8]
-
Recommended Additives: Add 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide (NH₄OH) to your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes).[6]
-
-
Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase.
-
Visual Workflow: Troubleshooting Purification
The following diagram outlines a logical workflow for addressing common purification challenges with this compound.
Caption: A decision tree for troubleshooting common purification issues.
Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography for a Basic Amine
This protocol describes the purification of the title compound using silica gel modified with a basic additive to ensure a clean separation and good recovery.
1. Preparation of the Mobile Phase:
-
Select a primary solvent system based on TLC analysis. A common starting point for this compound is a mixture of Dichloromethane (DCM) and Methanol (MeOH).
-
To the chosen solvent system, add 1% v/v triethylamine (Et₃N). For example, to prepare 500 mL of 5% MeOH in DCM with Et₃N, combine 470 mL DCM, 25 mL MeOH, and 5 mL Et₃N.
2. Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM with 1% Et₃N).
-
Pack the column with the slurry.
-
Equilibrate the packed column by flushing with at least 2-3 column volumes of the initial mobile phase. This is critical to ensure the entire silica bed is neutralized by the triethylamine.[8]
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or DCM.
-
Alternatively, for less soluble materials, perform a "dry load": dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. Carefully add this powder to the top of the packed column.[8]
4. Elution and Fraction Collection:
-
Begin eluting with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 1% MeOH in DCM and gradually increase to 5-10% MeOH (always maintaining 1% Et₃N).
-
Collect fractions and monitor them by TLC (using a mobile phase that includes the basic additive).
5. Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (rotary evaporation). The triethylamine is volatile and will be removed under high vacuum.
Protocol 2: Recrystallization
If the crude product is a solid and has relatively high purity (>90%), recrystallization can be an effective and scalable purification method.
1. Solvent Screening:
-
Place a small amount (~20 mg) of the crude solid into several test tubes.
-
To each tube, add a different solvent (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile) dropwise at room temperature.[2]
-
A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.[2]
-
If no single solvent is ideal, try a solvent/anti-solvent system. Find a "good" solvent that dissolves the compound well and a miscible "poor" solvent (anti-solvent) in which it is insoluble.[2]
2. Recrystallization Procedure (Single Solvent):
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.[2]
-
Dry the crystals under vacuum.
Protocol 3: Purification via Acid-Base Extraction
This method is excellent for removing neutral or acidic impurities from the basic product.[5]
1. Dissolution:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
2. Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Extract the organic layer with 1 M aqueous hydrochloric acid (HCl). The basic product will be protonated and move into the aqueous layer, while neutral impurities (like unreacted ketone) remain in the organic layer. Repeat the extraction 2-3 times.
-
Combine the aqueous extracts. The product is now in the aqueous phase as its hydrochloride salt.
3. Liberation of the Free Base:
-
Cool the combined aqueous layer in an ice bath.
-
Slowly add a base, such as 3 M aqueous sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃), while stirring until the solution is basic (pH > 10).[5]
-
The free amine product will precipitate or form an oil.
4. Re-extraction and Isolation:
-
Extract the basified aqueous layer with fresh DCM or ethyl acetate (3 times).
-
Combine the organic extracts.
-
Wash the combined organic layer with brine (saturated aqueous NaCl).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate under reduced pressure to yield the purified product.
Data Summary
Table 1: Common Impurities and Recommended Removal Strategies
| Impurity Name | Structure | Typical Origin | Identification Method | Recommended Purification |
| N-Boc-3-piperidone | Ketone | Incomplete Reaction | LC-MS, NMR | Column Chromatography, Acid-Base Extraction[3] |
| tert-Butyl 3-(dimethylamino)piperidine-1-carboxylate | Tertiary Amine | Over-methylation | LC-MS (M+14) | Column Chromatography[3] |
| Oxidation Products | N/A | Air Oxidation | Yellow/Brown Color | Column Chromatography, Carbon Treatment[1] |
| Water | H₂O | Aqueous Workup | NMR (broad singlet) | Drying over KOH, Azeotropic Distillation[2] |
Visual Logic: Optimizing Column Chromatography
Caption: A decision-making diagram for optimizing column chromatography.
References
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Tert-Butyl 4-((Methylamino)methyl)piperidine-1-carboxylate: Synthesis and Purity. Retrieved from [Link]
-
Master Organic Chemistry. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from [Link]
-
Reddit. (2017, March 27). Flash column of very polar amine without access to reverse phase silica? Retrieved from [Link]
- Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
-
Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use? Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. biotage.com [biotage.com]
Navigating the Nuances of tert-Butyl 3-(methylamino)piperidine-1-carboxylate: A Technical Support Guide
Welcome to the technical support center for tert-Butyl 3-(methylamino)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this versatile building block in your experiments. Here, we address common challenges and frequently asked questions, providing insights grounded in chemical principles and extensive laboratory experience.
Section 1: Troubleshooting Guide
Unanticipated experimental outcomes can often be traced back to the integrity of starting materials. This section provides a problem-and-solution framework for issues that may arise with this compound.
Q1: My reaction yield is significantly lower than expected, and I suspect an issue with my this compound. What could be the cause?
A1: Low yields can stem from several factors related to the reagent's stability. The primary culprits are often improper storage and handling, leading to degradation. The two main points of failure in the molecule are the acid-labile tert-butoxycarbonyl (Boc) protecting group and the reactive secondary amine.
-
Degradation Pathway 1: Boc Group Hydrolysis. The Boc group is susceptible to cleavage under acidic conditions. Exposure to acidic contaminants in your reaction solvent or glassware, or improper storage in a non-inert atmosphere where acidic gases like carbon dioxide can dissolve in residual moisture, can lead to the formation of 3-(methylamino)piperidine. This unprotected piperidine may react differently in your intended transformation, leading to byproducts and a lower yield of the desired product.
-
Degradation Pathway 2: Oxidation of the Secondary Amine. Secondary amines can be susceptible to oxidation over time, especially if exposed to air and light. This can lead to the formation of various impurities that may interfere with your reaction.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been consistently stored at 2-8°C, in a tightly sealed container, and preferably under an inert atmosphere (e.g., argon or nitrogen).[1][2][3]
-
Assess Purity: If you have access to analytical instrumentation, re-characterize the compound. Techniques like ¹H NMR can reveal the presence of impurities or the loss of the Boc group (indicated by the disappearance of the characteristic tert-butyl signal around 1.4 ppm).
-
Use Fresh or Newly Opened Reagent: If possible, perform a control experiment with a fresh, unopened bottle of this compound to determine if the issue lies with your existing stock.
Q2: I'm observing multiple unexpected spots on my Thin Layer Chromatography (TLC) plate when analyzing my starting material. What do these indicate?
A2: The presence of multiple spots on a TLC plate for a starting material that should be pure is a strong indicator of degradation.
-
Primary Degradation Product: The most likely impurity you are observing is the de-Boc-ylated compound, 3-(methylamino)piperidine. This compound will have a significantly different polarity and will thus appear as a distinct spot on your TLC plate.
-
Oxidative Impurities: Other, less defined spots could be the result of oxidation of the secondary amine.
Troubleshooting Workflow:
Sources
Technical Support Center: Troubleshooting Impurities in the NMR of tert-Butyl 3-(methylamino)piperidine-1-carboxylate
Welcome to the technical support center for the analysis of tert-Butyl 3-(methylamino)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify common impurities encountered during the Nuclear Magnetic Resonance (NMR) analysis of this compound. By understanding the potential synthetic byproducts and their characteristic NMR signatures, you can ensure the purity of your material and the integrity of your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect to see in my ¹H NMR spectrum?
The most common impurities arise from the typical synthetic route: reductive amination of N-Boc-3-piperidone with methylamine. These include unreacted starting materials, over-alkylation byproducts, and products from incomplete reactions or side-reactions.
Common Impurities Include:
-
Unreacted Starting Material: tert-Butyl 3-oxopiperidine-1-carboxylate (N-Boc-3-piperidone).
-
Over-alkylation Product: tert-Butyl 3-(dimethylamino)piperidine-1-carboxylate.
-
Deprotected Impurity: 3-(Methylamino)piperidine.
-
Residual Solvents: Dichloromethane (DCM), methanol, diethyl ether, ethyl acetate, etc.[1][2][3][4]
-
tert-Butanol: Formed from the degradation of the Boc group.
Q2: I see a singlet at approximately 1.4 ppm in my ¹H NMR. What could this be?
A prominent singlet around 1.4 ppm is characteristic of the nine protons of the tert-butyl group of the Boc protecting group.[5][6] While your desired product contains this group, an unusually large integration of this peak relative to other signals of your compound could indicate the presence of impurities also containing a Boc group or tert-butanol. Careful integration and comparison to the expected proton ratios are crucial.
Q3: There's a signal in my ¹H NMR that I suspect is the over-alkylation product. How can I confirm this?
The over-alkylation product, tert-butyl 3-(dimethylamino)piperidine-1-carboxylate, is a common byproduct if an excess of methylamine or prolonged reaction times are used.[7]
Confirmation Steps:
-
¹H NMR Analysis: Look for a sharp singlet integrating to six protons in the 2.2-2.4 ppm region. This corresponds to the two equivalent methyl groups on the nitrogen atom.
-
Mass Spectrometry (MS): The over-alkylation product will have a molecular weight that is 14 atomic mass units higher than your desired product due to the extra methyl group.
Q4: My NMR spectrum looks messy in the aliphatic region (1.5-3.5 ppm). What could be the cause?
A complex aliphatic region can be due to a mixture of your desired product and various piperidine-containing impurities.
Potential Causes and Diagnostic Signals:
-
Unreacted Starting Material (N-Boc-3-piperidone): The presence of a ketone will shift the chemical shifts of the adjacent protons. Look for distinct multiplets that do not correspond to your product's spectrum.
-
Deprotected Impurity (3-(Methylamino)piperidine): The absence of the Boc group leads to significant changes in the chemical shifts of the piperidine ring protons. The characteristic singlet for the Boc group at ~1.4 ppm will be absent for this impurity.
-
Conformational Isomers: The piperidine ring can exist in different chair conformations, which can sometimes lead to broadened peaks or the appearance of minor conformer signals, especially at low temperatures.
Troubleshooting Guide: Identifying Key Impurities
This section provides a systematic approach to identifying specific impurities using NMR spectroscopy.
Impurity 1: Unreacted Starting Material (tert-Butyl 3-oxopiperidine-1-carboxylate)
-
Symptom: Signals in the ¹H NMR that do not correspond to the expected product, particularly in the 2.0-2.8 ppm region, and a carbonyl signal in the ¹³C NMR around 205-210 ppm.
-
Rationale: Incomplete reductive amination will leave unreacted starting material.
-
Identification Workflow:
Caption: Workflow to confirm N-Boc-3-piperidone.
Impurity 2: Over-alkylation Product (tert-Butyl 3-(dimethylamino)piperidine-1-carboxylate)
-
Symptom: A sharp singlet integrating to 6H around 2.2-2.4 ppm in the ¹H NMR.
-
Rationale: The secondary amine of the desired product can be further methylated.[7]
-
Identification Table:
| Compound | Key ¹H NMR Signal (CDCl₃) | Characteristic Integration |
| Desired Product | Singlet for N-CH₃ at ~2.4 ppm | 3H |
| Over-alkylation Product | Singlet for N-(CH₃)₂ at ~2.3 ppm | 6H |
Impurity 3: Boc-Deprotected Product (3-(Methylamino)piperidine)
-
Symptom: Absence of the characteristic tert-butyl singlet at ~1.4 ppm in a sample that still shows other piperidine ring signals. The signals for the piperidine ring protons will also be shifted.
-
Rationale: The Boc group is labile and can be cleaved under acidic conditions, which might be present if the reaction workup involved an acid wash without subsequent neutralization.[5][6][8]
-
Confirmation Protocol:
-
Acquire ¹H NMR: Confirm the absence of the ~1.4 ppm singlet.
-
LC-MS Analysis: The deprotected product will have a molecular weight that is 100.12 g/mol less than the desired product.
-
TLC Analysis: The deprotected amine is significantly more polar and will have a much lower Rf value on a silica gel TLC plate compared to the Boc-protected product.[5][6]
Caption: Confirmation workflow for deprotected impurity.
-
Impurity 4: Residual Solvents
-
Symptom: Sharp singlets, doublets, triplets, or multiplets corresponding to common laboratory solvents.
-
Rationale: Solvents used during the reaction or purification may not be completely removed.
-
Common Solvent Signals in CDCl₃:
| Solvent | ¹H NMR Signal (ppm) | Multiplicity |
| Dichloromethane | ~5.30 | s |
| Methanol | ~3.49 | s |
| Diethyl Ether | ~3.48 (q), ~1.21 (t) | q, t |
| Ethyl Acetate | ~4.12 (q), ~2.05 (s), ~1.26 (t) | q, s, t |
| Acetone | ~2.17 | s |
| Toluene | ~7.2-7.3 (m), ~2.36 (s) | m, s |
| Water | ~1.56 | s |
Note: Chemical shifts of residual solvents can vary slightly depending on the sample concentration and temperature. For a comprehensive list of solvent impurities in various deuterated solvents, refer to the excellent resources by Gottlieb, Kotlyar, and Nudelman.[1][3]
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
ResearchGate. (2010). (PDF) NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
Poh, G. (2019). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 84(24), 16338-16345. [Link]
-
Yang, E. (2016). How to confirm BOC deprotection by TFA? ResearchGate. [Link]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Boc Protection of Piperidines
Welcome to the technical support center for the tert-butoxycarbonyl (Boc) protection of piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this fundamental transformation in organic synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the causality behind experimental choices.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Boc protection of a piperidine amine?
The Boc protection of a piperidine is a nucleophilic acyl substitution reaction. The nitrogen atom of the piperidine ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This initial attack forms a tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide (CO₂) gas and tert-butoxide.[1][2][3] A base is often used to neutralize the protonated amine formed during the reaction, driving the equilibrium towards the product.[1]
Mechanism of Boc Protection
Caption: A simplified representation of the Boc protection mechanism.
Q2: Why is di-tert-butyl dicarbonate (Boc₂O) the most common reagent for Boc protection?
Di-tert-butyl dicarbonate is widely used due to its convenient handling as a stable solid, its high reactivity towards amines, and the innocuous nature of its byproducts (CO₂ and tert-butanol).[4][5] Unlike other reagents like tert-butyl chloroformate, which is unstable, Boc₂O offers a reliable and efficient means of introducing the Boc group.[6]
Q3: Is a base always necessary for the Boc protection of piperidines?
While a base is commonly employed, it is not strictly necessary for the reaction to proceed.[1][7] The piperidine itself can act as a base to neutralize the protonated product. However, the addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is highly recommended to accelerate the reaction and ensure it goes to completion by neutralizing the generated acid.[1][8] For less nucleophilic piperidines, a base is crucial for achieving a reasonable reaction rate.
Q4: How do I monitor the progress of my Boc protection reaction?
Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[8] By spotting the reaction mixture alongside the starting piperidine, you can visualize the consumption of the starting material and the appearance of the less polar N-Boc-piperidine product. Staining with potassium permanganate or ninhydrin can be helpful for visualizing the spots. For more quantitative analysis, LC-MS can be employed.
Troubleshooting Guide
Issue 1: Low or No Product Yield
This is one of the most frequent challenges. The underlying cause can often be traced back to several factors:
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete Reaction | Extend the reaction time and continue monitoring by TLC.[8] Increase the equivalents of Boc₂O to 1.2-1.5.[8] | The reaction may be sluggish due to sterically hindered or electronically deactivated piperidines. Driving the reaction with an excess of the electrophile can improve conversion. |
| Degraded Reagents | Use fresh Boc anhydride and ensure solvents are anhydrous. | Boc anhydride can hydrolyze in the presence of moisture, reducing its efficacy.[8] |
| Incorrect pH | Ensure a suitable base (e.g., TEA, NaHCO₃) is present in sufficient quantity to neutralize the generated acid.[8] | An acidic reaction mixture can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction. |
| Poor Reactant Solubility | Change the solvent to one in which all reactants are soluble, such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[8][9] | For the reaction to proceed efficiently, all reactants must be in the same phase. |
| Sterically Hindered or Electron-Deficient Piperidine | Consider using a stronger base or a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[10] For highly unreactive amines, a combination of NaI and DMAP has been shown to be effective.[11] | DMAP acts as a nucleophilic catalyst, forming a more reactive intermediate with Boc₂O. NaI can also enhance the reactivity.[11][12] |
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in Boc protection.
Issue 2: Formation of Side Products
The appearance of unexpected spots on your TLC plate can be perplexing. Here are some common side products and how to mitigate their formation:
| Side Product | Mitigation Strategy | Scientific Rationale |
| Di-Boc Formation | Use a controlled amount of Boc₂O (1.0-1.1 equivalents).[8] Perform the reaction at a lower temperature (e.g., 0 °C). | Over-protection can occur, especially with highly nucleophilic amines or when using a large excess of Boc anhydride. Lower temperatures can improve selectivity. |
| Urea Formation | This is more common with primary amines. Ensure the reaction is not overheated and consider using conditions without a strong activating agent like DMAP if urea formation is significant. | The formation of isocyanate intermediates, which can react with the starting amine to form ureas, can be promoted by certain catalysts and higher temperatures.[13] |
| O-Boc Formation (for hydroxylated piperidines) | Perform the reaction at lower temperatures and with careful control of stoichiometry. The amine is generally more nucleophilic than the alcohol, but over-reaction is possible. | While the nitrogen of the piperidine is typically more nucleophilic than a hydroxyl group, side reactions can occur, especially with excess Boc₂O or prolonged reaction times. |
Experimental Protocols
General Protocol for N-Boc Protection of Piperidine
This protocol is a good starting point for most simple piperidine derivatives.
-
Preparation: In a round-bottom flask, dissolve the piperidine derivative (1.0 eq.) in a suitable solvent (e.g., DCM, THF) to a concentration of 0.1-0.5 M.[8]
-
Base Addition: Add triethylamine (1.1-1.5 eq.) to the solution and stir for 5 minutes at room temperature.
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.[8] Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).[8]
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution to remove any unreacted Boc₂O and acidic byproducts, followed by a wash with brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
General N-Boc Protection Workflow
Caption: A typical workflow for the N-Boc protection of piperidines.
References
- Technical Support Center: Synthesis of N-Boc-Piperidine Deriv
- Alcohol Speed up Boc Protection of Primary Amines - WuXi Biology.
- Effect of solvent on (2-Aminoethyl)carbamic acid reaction efficiency - Benchchem.
- An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers - Benchchem.
- Application Notes and Protocols for N-Boc Deprotection of Piperidine Deriv
-
Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]
-
"Click-like" Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development | Journal of Nuclear Medicine. [Link]
-
Boc Protected Compounds - Hebei Boze Chemical Co., Ltd. [Link]
-
Boc Protection Mechanism (Boc2O + Base) - Common Organic Chemistry. [Link]
- A Comparative Guide to Boc Protection Methodologies in Chemical Synthesis - Benchchem.
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. [Link]
-
BOC Protection and Deprotection - J&K Scientific LLC. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry. [Link]
-
BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd. [Link]
- Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine - Benchchem.
-
Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. [Link]
-
Protecting group - Wikipedia. [Link]
-
Selective Mono-Boc-Protection of Bispidine - Sciforum. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. [Link]
-
Di-tert-butyl dicarbonate - Wikipedia. [Link]
-
Di-tert-butyl dicarbonate - chemeurope.com. [Link]
- Application Notes and Protocols for Boc-Protection of Piperazine Deriv
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES 1. INTRODUCTION Mannich bases exhibit divers. [Link]
-
DI-tert-BUTYL DICARBONATE - Organic Syntheses Procedure. [Link]
-
EXPERIMENTAL PROCEDURES - Beilstein Journals. [Link]
-
Di-tert-butyl dicarbonate - YouTube. [Link]
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- 2. jk-sci.com [jk-sci.com]
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- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. total-synthesis.com [total-synthesis.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Di-tert-butyl_dicarbonate [chemeurope.com]
- 11. “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. Boc Protected Compounds [bzchemicals.com]
- 13. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
Alternative reagents for the synthesis of tert-Butyl 3-(methylamino)piperidine-1-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of tert-Butyl 3-(methylamino)piperidine-1-carboxylate. This molecule is a critical heterocyclic building block in medicinal chemistry, valued for its role in constructing more complex pharmaceutical compounds.[1][2] Its synthesis, while common, can present challenges ranging from incomplete reactions to the formation of persistent impurities.
This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common issues encountered in the laboratory. We will explore the primary synthetic routes and discuss alternative reagents to enhance yield, purity, and safety.
Section 1: Primary Synthetic Route via Reductive Amination
The most direct and widely adopted method for synthesizing this compound is the reductive amination of tert-Butyl 3-oxopiperidine-1-carboxylate with methylamine.[3] This one-pot reaction involves the in-situ formation of an imine or enamine intermediate, which is subsequently reduced by a hydride agent.
Caption: General workflow for reductive amination.
Frequently Asked Questions (FAQs): Reagent Selection
Q1: What are the common reducing agents for this reaction, and how do I choose between them?
A1: The choice of reducing agent is critical and depends on the substrate's sensitivity, desired reaction conditions, and safety protocols. The three most common borohydride reagents have distinct profiles.
| Reagent | Key Characteristics & Best Use Case | Selectivity | Safety Concerns |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) | Mild and highly selective for imines over ketones. The reagent of choice for one-pot reductive aminations, especially with acid-sensitive substrates. It is moisture-sensitive.[4][5][6] | High | Low toxicity. Releases acetic acid upon quenching. |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective and effective in one-pot reactions, typically in protic solvents like methanol. Stable at acidic pH where imine formation is favorable.[4][7] | High | High Toxicity. Generates highly toxic HCN gas upon acidic workup. Requires careful handling and quenching procedures.[5][6] |
| Sodium Borohydride (NaBH₄) | A powerful, inexpensive reducing agent. However, it readily reduces both ketones and imines.[4][7] To avoid reducing the starting ketone, a two-step process (pre-forming the imine before adding NaBH₄) is necessary.[4][6] | Low | Flammable solid. Reacts with water/alcohols to produce H₂ gas. |
| Catalytic Hydrogenation (H₂/Pd, Pt, etc.) | A "green" alternative that avoids hydride reagents and produces water as the only byproduct. It is highly effective but may not be suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes, benzyl groups).[5][8] | High | Requires specialized hydrogenation equipment. Catalysts can be pyrophoric. |
Q2: My starting material, N-Boc-3-piperidone, seems to be degrading. The reaction is run under slightly acidic conditions to promote imine formation. What can I do?
A2: N-Boc-3-piperidone can be sensitive to strong acids, which can cleave the Boc protecting group.[9] If you are using a reagent system that requires acidic pH (like NaBH₃CN with acetic acid), and degradation is observed, switching to Sodium Triacetoxyborohydride (STAB) is the recommended solution. STAB is effective under neutral or even slightly basic conditions and does not require the addition of a strong acid catalyst, making it ideal for acid-sensitive substrates.[6]
Q3: I need to avoid cyanide-containing reagents entirely. What is the best alternative to NaBH₃CN?
A3: Sodium Triacetoxyborohydride (STAB) is the most direct and effective replacement for NaBH₃CN.[6] It offers comparable selectivity for the imine intermediate in a one-pot procedure without the severe toxicity concerns.[6][7] For a completely different approach, catalytic hydrogenation (e.g., H₂ over Palladium on carbon) is an excellent "green" chemistry alternative, provided your molecule does not contain other functional groups susceptible to hydrogenolysis.[5][8]
Troubleshooting Guide: Reductive Amination
Caption: Troubleshooting decision tree for reductive amination.
Issue 1: Incomplete Conversion of Starting Ketone
-
Symptoms: A significant spot corresponding to N-Boc-3-piperidone remains visible on TLC or LC-MS analysis after the expected reaction time.[3]
-
Causality & Solutions:
-
Inefficient Imine Formation: The equilibrium may not favor the imine. Solution: Add a catalytic amount (0.1 eq) of a weak acid like acetic acid to facilitate the dehydration step, especially if using STAB.[3]
-
Deactivated Reducing Agent: Hydride reagents, particularly STAB, are moisture-sensitive. Solution: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. Use a new bottle if in doubt.
-
Insufficient Reaction Time: Some reactions are simply slow. Solution: Continue to monitor the reaction by TLC or LC-MS and allow it to stir longer until the starting material is consumed.[3]
-
Issue 2: Formation of tert-Butyl 3-hydroxypiperidine-1-carboxylate
-
Symptoms: A byproduct with a mass corresponding to the alcohol is detected.
-
Causality & Solutions:
-
Lack of Selectivity: The reducing agent is reducing the starting ketone faster than or concurrent with the imine intermediate. This is very common when using a strong reductant like NaBH₄ in a one-pot setup.[3][6]
-
Solution 1 (Best): Switch to a more selective reducing agent. Sodium triacetoxyborohydride (STAB) is specifically designed to favor the reduction of the protonated iminium ion over the neutral ketone.[5][6]
-
Solution 2 (Procedural): Allow more time for imine formation before introducing the reducing agent. Stir the N-Boc-3-piperidone and methylamine together in the solvent for 1-2 hours at room temperature before adding the hydride source.[3]
-
Issue 3: Formation of tert-Butyl 3-(dimethylamino)piperidine-1-carboxylate
-
Symptoms: A byproduct corresponding to the over-alkylated tertiary amine is detected by MS.
-
Causality & Solutions:
-
Excess Methylamine: A large excess of the amine can drive the reaction further, where the newly formed secondary amine acts as a nucleophile itself.
-
Solution: Use a controlled amount of methylamine, typically in the range of 1.1 to 1.5 equivalents. Avoid using a large, unmeasured excess.[3]
-
Section 2: Alternative Synthetic Route via N-Methylation
An alternative strategy is to start with tert-Butyl 3-aminopiperidine-1-carboxylate and introduce the methyl group onto the primary amine. While direct alkylation with hazardous reagents like methyl iodide is possible, safer and more controlled methods are preferred.
FAQs & Alternative N-Methylation Reagents
Q1: I want to avoid highly toxic and volatile alkylating agents like methyl iodide. What are the best alternatives for N-methylation?
A1: Excellent, safer alternatives exist that avoid the hazards of traditional alkyl halides.
-
Eschweiler-Clarke Reaction: This classic method uses a mixture of formaldehyde and formic acid to achieve methylation. Formaldehyde forms an imine with the primary amine, which is then reduced in situ by formic acid (acting as the hydride donor). It is an effective method for producing mono-methylated amines.
-
Reductive Amination with Formaldehyde: This is a variation of the primary synthesis route. Instead of starting with the ketone, you start with tert-Butyl 3-aminopiperidine-1-carboxylate and react it with one equivalent of formaldehyde to form the imine, followed by reduction with a selective reducing agent like STAB. This provides a very controlled mono-methylation.
-
Sulfonamide-Based Methylation: This multi-step method offers exceptional control and avoids over-methylation.[10] The primary amine is first protected as a sulfonamide (e.g., with o-nitrobenzenesulfonyl chloride), which acidifies the N-H proton.[10] This allows for easy methylation under mild basic conditions, followed by straightforward removal of the sulfonamide protecting group.[10][11]
Section 3: Detailed Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is the recommended standard procedure due to its high selectivity, safety, and effectiveness in a one-pot reaction.[3][6]
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-Butyl 3-oxopiperidine-1-carboxylate (1.0 eq) and an anhydrous aprotic solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1-0.2 M concentration).
-
Amine Addition: Add methylamine (1.2 eq). A 40% solution in water or a 2.0 M solution in THF can be used.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. This pre-stirring period is crucial for allowing the imine intermediate to form, which minimizes the formation of the alcohol byproduct.[3]
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Workup: Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil or solid can be purified by silica gel column chromatography.
Protocol 2: N-Methylation via Eschweiler-Clarke Reaction
This protocol provides a safe alternative to using alkyl halides.
-
Setup: In a round-bottom flask, dissolve tert-Butyl 3-aminopiperidine-1-carboxylate (1.0 eq) in formic acid (approx. 5-10 eq).
-
Formaldehyde Addition: Add an aqueous solution of formaldehyde (37 wt. %, approx. 2.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain for 2-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed. CO₂ evolution will be observed.
-
Workup: Cool the reaction mixture to room temperature and carefully basify with a cold aqueous solution of NaOH or Na₂CO₃ to a pH > 9.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate or DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography as needed.
References
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
- Shifting Paradigms in Peptide Synthesis: A Comparative Guide to Piperidine Altern
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic & Inorganic Chemistry.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Alternative to Piperidine in Fmoc Solid-Phase Synthesis | Request PDF.
- 1-N-Boc-3-(S)-Methylamino-piperidine 912368-73-1 wiki. Guidechem.
- CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
- Common side products in the synthesis of tert-butyl 4-(methylamino)
- Reductive Amination - Common Conditions. Organic Chemistry Portal.
- Reductive amin
- A comparative analysis of different reducing agents in amin
- Application Notes and Protocols: The Use of tert-butyl 4-(methylamino)
- Protecting group. Wikipedia.
- Amino Acid-Protecting Groups. Chemical Reviews.
- CN103204801A - Synthesis method for N-Boc-3-piperidone.
- An In-depth Technical Guide on the Basic Properties of Tert-butyl 4-(methylamino)
- Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxyl
- WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
- A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses.
- Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amin
- Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate.
- Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique.
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc.
- CAS No : 188111-79-7 | Product Name : tert-Butyl (R)-3-aminopiperidine-1-carboxylate.
- 1187927-08-7|tert-Butyl 3-(methylamino)
- Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods.
- Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. RSC Medicinal Chemistry.
- Facile synthesis of 3-amino substituted piperidines
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- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jocpr.com [jocpr.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of tert-Butyl 3-(methylamino)piperidine-1-carboxylate
Welcome to the technical support center for the scalable synthesis of tert-Butyl 3-(methylamino)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the large-scale production of this key pharmaceutical intermediate. Our aim is to equip you with the necessary knowledge to anticipate and overcome common challenges, ensuring a robust, efficient, and scalable synthetic process.
I. Overview of the Primary Synthetic Route: Reductive Amination
The most industrially viable and scalable method for the synthesis of this compound is the one-pot reductive amination of N-Boc-3-piperidone with methylamine.[1] This process involves the initial formation of an imine or enamine intermediate, which is subsequently reduced in situ to the desired secondary amine.
Caption: Reductive Amination Workflow.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Incomplete or Sluggish Reaction
-
Symptoms: Monitoring the reaction by TLC, GC, or LC-MS shows a significant amount of unreacted N-Boc-3-piperidone even after extended reaction times. The isolated yield of the product is consequently low.
-
Potential Causes & Solutions:
-
Inefficient Imine/Enamine Formation: The initial condensation between the ketone and amine is a crucial equilibrium-driven step.
-
Solution: The addition of a catalytic amount of a weak acid, such as acetic acid, can significantly accelerate the formation of the imine/enamine intermediate.[1] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methylamine.
-
-
Insufficient Reducing Agent: The hydride source may be degrading or insufficient to drive the reduction to completion.
-
Solution: Ensure the reducing agent is fresh and used in an appropriate stoichiometric excess (typically 1.2-1.5 equivalents). Sodium triacetoxyborohydride is a common choice for its mildness and selectivity.[1]
-
-
Low Reaction Temperature: While the reaction is often initiated at room temperature, gentle heating to 40-50 °C can sometimes be necessary to overcome the activation energy barrier.[1] However, exercise caution as higher temperatures can also promote side reactions.
-
Issue 2: Formation of Significant Side Products
-
Symptoms: Chromatographic analysis (TLC, GC, LC-MS) of the crude reaction mixture reveals the presence of major impurities alongside the desired product.
-
Potential Causes & Solutions:
-
Over-alkylation to Tertiary Amine: Formation of tert-butyl 3-(dimethylamino)piperidine-1-carboxylate.
-
Causality: This occurs if the newly formed secondary amine is more nucleophilic than methylamine and reacts with another molecule of the imine intermediate.
-
Solution: Use a controlled stoichiometry of methylamine (1.1-1.5 equivalents). Adding the reducing agent portion-wise at a controlled temperature (e.g., 0-10 °C) can also help to minimize this side reaction by reducing the imine as it is formed.[1]
-
-
Reduction of the Starting Ketone: Formation of tert-butyl 3-hydroxypiperidine-1-carboxylate.
-
Causality: The reducing agent directly reduces the ketone functionality of N-Boc-3-piperidone before imine formation can occur.
-
Solution: Allow sufficient time for the imine/enamine to form before introducing the reducing agent. A pre-stirring period of 1-2 hours for the ketone and amine is recommended.[1] Additionally, maintaining a slightly acidic pH (around 5-6) generally favors imine formation over direct ketone reduction.[2]
-
-
Hydrolysis of the Imine Intermediate: The presence of excess water can shift the equilibrium back towards the starting materials.
-
Solution: Use anhydrous solvents and ensure all reagents are dry. While a small amount of water can sometimes be tolerated, excessive amounts will hinder the reaction.[2]
-
-
Issue 3: Challenges in Product Isolation and Purification at Scale
-
Symptoms: Difficulty in obtaining a pure product after workup, leading to low yields and the need for multiple chromatographic purifications.
-
Potential Causes & Solutions:
-
Emulsion Formation During Workup: The basic nature of the product and unreacted amines can lead to emulsions during aqueous workup.
-
Solution: Use a brine wash to break up emulsions. Adjusting the pH of the aqueous layer can also be beneficial.
-
-
Difficulty in Removing Polar Impurities: Unreacted methylamine and its salts can be challenging to remove.
-
Solution: A thorough aqueous wash is crucial. For large-scale operations, consider an acidic wash to protonate and extract the basic impurities into the aqueous layer, followed by a basic wash to neutralize any remaining acid and bring the product back into the organic phase.
-
-
Product is an Oil or Low-Melting Solid: This can make handling and purification difficult.
-
Solution: Consider converting the product to a crystalline salt (e.g., hydrochloride) for easier handling and purification by recrystallization. This can often provide a more stable and easily purifiable solid.
-
-
Issue 4: Exotherm and Temperature Control in Large-Scale Reactions
-
Symptoms: A rapid and difficult-to-control increase in reaction temperature upon addition of the reducing agent.
-
Potential Causes & Solutions:
-
Highly Exothermic Reduction Step: The reduction of the imine is an exothermic process, and on a large scale, the heat generated can accumulate rapidly if not managed effectively.[3]
-
Solution 1: Controlled Addition: Add the reducing agent portion-wise or as a solution over an extended period. This allows the cooling system of the reactor to dissipate the generated heat.
-
Solution 2: Efficient Cooling: Ensure the reactor has an efficient cooling system (e.g., a jacketed reactor with a circulating coolant).
-
Solution 3: Flow Chemistry: For very large-scale production, consider transitioning the process to a continuous flow reactor. Flow reactors offer superior heat transfer and temperature control, minimizing the risk of thermal runaway.[3]
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal reducing agent for this reaction on a large scale?
A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for large-scale reductive aminations. It is a mild and selective reducing agent that is less sensitive to acidic conditions compared to sodium borohydride, and it does not generate toxic byproducts like sodium cyanoborohydride.[4]
Q2: How can I effectively monitor the progress of the reaction?
A2: A combination of Thin Layer Chromatography (TLC) for quick qualitative checks and more quantitative methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. High-Performance Liquid Chromatography (HPLC) is the standard for determining the final product's purity and quantifying any impurities.[1]
Q3: What are the key safety considerations for this synthesis?
A3: The primary safety concerns are the handling of flammable solvents, the management of the reaction exotherm, and the potential for pressure buildup if the reaction is not properly vented. Always conduct large-scale reactions in a well-ventilated area with appropriate personal protective equipment. A thorough risk assessment should be performed before scaling up the synthesis.
Q4: Can this synthesis be performed stereoselectively?
A4: The reductive amination of N-Boc-3-piperidone will produce a racemic mixture of this compound. To obtain a specific enantiomer, you would need to either start with an enantiomerically pure precursor or perform a chiral resolution of the final product or an intermediate.
IV. Experimental Protocols
Protocol 1: Scalable Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific equipment and scale.
-
Reagents and Equipment:
-
N-Boc-3-piperidone (1.0 eq)
-
Methylamine (solution in THF or EtOH, 1.2-1.5 eq)
-
Sodium triacetoxyborohydride (1.2-1.5 eq)
-
Acetic acid (catalytic, ~0.1 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Jacketed reactor with overhead stirring and temperature control
-
Addition funnel
-
-
Procedure:
-
Charge the jacketed reactor with N-Boc-3-piperidone and anhydrous DCM or DCE.
-
Add methylamine solution to the reactor, followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC or LC-MS until the starting ketone spot diminishes.
-
Cool the reaction mixture to 0-5 °C using the reactor's cooling jacket.
-
Slowly add sodium triacetoxyborohydride portion-wise, maintaining the internal temperature below 10 °C. The addition should be controlled to manage the exotherm.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by analytical monitoring.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer with DCM or DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation for larger quantities.
-
Protocol 2: Purification by Crystallization (as Hydrochloride Salt)
-
Dissolve the crude this compound in a suitable solvent such as ethyl acetate or isopropanol.
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) until the pH is acidic.
-
Stir the mixture and observe for precipitation of the hydrochloride salt. Cooling may be necessary to induce crystallization.
-
Collect the crystalline solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
V. Data Presentation
Table 1: Influence of Reaction Parameters on Product Yield and Purity
| Parameter | Condition | Typical Yield (%) | Purity by HPLC (%) | Notes |
| Reducing Agent | NaBH(OAc)₃ | 85-95 | >98 | Milder, more selective. |
| NaBH₄ | 70-85 | 90-95 | Can reduce starting ketone. | |
| Catalyst | Acetic Acid | 88-96 | >98 | Accelerates imine formation. |
| None | 60-75 | >95 | Slower reaction rate. | |
| Temperature | 0-25 °C | 85-92 | >98 | Good control over side reactions. |
| 40-50 °C | 80-90 | 95-97 | Faster reaction, potential for more impurities. |
VI. Logical Relationships and Workflows
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a c ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08135B [pubs.rsc.org]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability and Handling of tert-Butyl 3-(methylamino)piperidine-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of tert-Butyl 3-(methylamino)piperidine-1-carboxylate (N-Boc-3-(methylamino)piperidine). As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices and to provide self-validating protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My latest batch of this compound is showing variable reactivity. What could be the cause?
Variability in reactivity is often the first sign of starting material degradation. The primary cause of decomposition for this molecule is the acid-labile nature of the tert-butoxycarbonyl (Boc) protecting group.[1][2][3] Even trace amounts of acidic impurities in your reaction vessel, solvents, or co-reagents can catalyze the cleavage of the Boc group, yielding the free piperidine and byproducts like carbon dioxide and isobutylene.
Primary Decomposition Pathway: The Boc group is readily cleaved under acidic conditions, proceeding through the formation of a stable tert-butyl cation.[2][3]
Caption: Acid-catalyzed decomposition of the N-Boc protecting group.
Before starting a critical experiment, we strongly recommend performing a quick quality control check on your starting material. See the protocol outlined in the Troubleshooting Guides section.
Q2: I observe a new, more polar spot on my TLC plate after storing the compound. What is it?
This is a classic symptom of Boc-group decomposition. The resulting deprotected amine, 3-(methylamino)piperidine, is significantly more polar than the N-Boc protected starting material. This increased polarity causes it to have a lower Retention Factor (Rf) on a normal-phase silica TLC plate.[4]
You can visualize this decomposition product easily by staining the TLC plate with a ninhydrin solution, which reacts with the newly formed secondary amine to produce a distinct color (typically purple or yellow).
Q3: What are the optimal storage and handling conditions for this reagent?
To ensure the long-term stability and integrity of this compound, adherence to proper storage and handling protocols is critical.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[5] | Low temperatures slow down the rate of potential decomposition reactions. Avoid repeated freeze-thaw cycles. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The secondary amine can be susceptible to oxidation over time. An inert atmosphere minimizes contact with atmospheric oxygen and moisture. |
| Light | Protect from Light (Amber Vial)[5] | While not acutely light-sensitive, long-term exposure to UV light can potentially promote degradation. |
| Moisture | Anhydrous Conditions | Moisture can hydrolyze reagents like di-tert-butyl dicarbonate (a common precursor), and its presence can facilitate proton transfer, potentially contributing to acidic microenvironments.[6] |
Q4: Can I use protic solvents like methanol in my reaction?
Caution is advised. While alcoholic solvents can sometimes accelerate N-Boc protection reactions, they can also facilitate deprotection if any acidic species are present.[7] If your reaction conditions are strictly neutral or basic, methanol may be acceptable. However, if there is any risk of the reaction mixture becoming acidic, it is safer to use aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).[6]
Troubleshooting Guides
Issue 1: Inconsistent Yields or Formation of Unexpected Byproducts
If you are experiencing inconsistent results, the first step is to validate the integrity of your starting material. Decomposition not only consumes your reagent but the resulting free amine can act as a nucleophile, leading to unwanted side reactions.
Protocol: Quality Control Analysis via Thin-Layer Chromatography (TLC)
This protocol provides a rapid and effective method to assess the purity of your this compound before use.
Materials:
-
Silica gel TLC plate
-
Mobile Phase: A non-polar/polar solvent mixture (e.g., 9:1 DCM/Methanol is a good starting point).
-
Your sample of this compound.
-
Visualization: UV lamp and Ninhydrin stain solution.
Procedure:
-
Sample Preparation: Dissolve a small amount (~1 mg) of your compound in a suitable solvent (~0.5 mL of DCM or Ethyl Acetate).
-
Spotting: Using a capillary tube, spot your sample onto the TLC plate baseline. It is good practice to co-spot with a sample from a freshly opened or trusted batch if available.
-
Development: Place the TLC plate in a developing chamber containing your chosen mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization (UV): Remove the plate and mark the solvent front. Let the plate dry completely. Visualize under a UV lamp (254 nm). The Boc-protected compound should be UV active.
-
Visualization (Staining): Dip the dried plate into a ninhydrin staining solution and gently heat with a heat gun until color develops.
-
Analysis:
-
Pure Sample: You should see a single, dominant spot under UV light that does not stain strongly with ninhydrin.
-
Decomposed Sample: You will observe a second spot at a lower Rf that stains intensely with ninhydrin. This is your deprotected amine impurity.
-
Issue 2: Reaction Failure Under Seemingly Standard Conditions
If your starting material is pure, but the reaction is still failing, consider the stability of the Boc group under your specific reaction conditions.
Caption: A logical workflow for troubleshooting failed reactions.
Key Considerations:
-
Hidden Acid Sources: Reagents like amine hydrochloride salts can introduce acid. Ensure they are neutralized or that a sufficient excess of base is used.
-
Thermal Stability: While more robust than many other protecting groups, the Boc group can be thermally labile, especially at temperatures exceeding 100-150°C.[6][8] If your reaction requires heat, monitor for decomposition.
-
Lewis Acids: Be aware that Lewis acids (e.g., ZnCl₂, AlCl₃, TMSOTf) can also efficiently cleave Boc groups, sometimes even more readily than Brønsted acids.[3][9]
Comparative Analytical Methods
| Analytical Technique | Information Provided | Use Case |
| TLC | Qualitative assessment of purity (presence of polar impurities).[4] | Quick, routine check of starting material before use. |
| HPLC | Quantitative assessment of purity; separation of closely related impurities.[4][10] | Rigorous quality control, reaction monitoring, and final product purity analysis. |
| LC-MS | Confirmation of product and impurity identity via mass-to-charge ratio.[4][11] | Identifying unknown byproducts and confirming decomposition. |
| ¹H NMR | Structural confirmation. Disappearance of the characteristic tert-butyl singlet (~1.4 ppm) indicates decomposition.[10] | Structural verification of starting material and final product. |
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Rossi, S., & Ragaini, F. (2023).
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate: Synthesis and Purity. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-((methylamino)methyl)piperidine-1-carboxylate. Retrieved from [Link]
-
Defense Technical Information Center. (1992). Identification of the Side-Reaction of Boc-Decomposition During the Coupling of Boc-Amino Acids with Amino Acid Ester Salts. Retrieved from [Link]
- Donohoe, T. J., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1193–1200.
- Google Patents. (n.d.). Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
- Lasota, J., et al. (2021).
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
- Boufroura, H., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society, 57(4), 1361-1364.
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tert-Butyl (3R)-3-(methylamino)piperidine-1-carboxylate | 203941-94-0 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of tert-Butyl 3-(methylamino)piperidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 3-(methylamino)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the nuances of the work-up procedure for this important synthetic building block. Our focus is on the common and efficient reductive amination of tert-butyl 3-oxopiperidine-1-carboxylate with methylamine.
I. Overview of the Synthetic Transformation
The synthesis of this compound is most commonly achieved via a one-pot reductive amination reaction. This process involves the reaction of tert-butyl 3-oxopiperidine-1-carboxylate with methylamine to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the desired secondary amine.[1][2][3]
Caption: General workflow of the reductive amination synthesis.
II. Frequently Asked Questions (FAQs) about the Work-up Procedure
This section addresses common questions and issues that may arise during the work-up and purification of this compound.
Q1: What is a standard aqueous work-up procedure for this reaction?
A typical aqueous work-up is designed to remove unreacted reagents, byproducts, and the solvent.[4] Given that the product is a basic amine, the work-up strategy involves careful pH adjustments to ensure the product remains in the organic phase while impurities are washed away.
Standard Work-up Protocol:
-
Quenching the Reaction: After the reaction is deemed complete by a monitoring technique like TLC or LC-MS, cool the reaction mixture to room temperature. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining reducing agent and neutralize the acetic acid formed from the sodium triacetoxyborohydride. Be cautious as gas evolution (CO₂) may occur.
-
Phase Separation: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent like THF, it will need to be diluted with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM) and water to achieve proper phase separation.
-
Extraction: Extract the aqueous layer two to three times with the chosen organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (saturated aqueous NaCl solution). This helps to remove residual water and some water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Q2: My reaction is complete, but I'm getting a low yield after work-up. What are the potential causes?
Low yield can be a frustrating issue. Here's a troubleshooting guide to pinpoint the problem:
| Potential Cause | Explanation | Recommended Solution |
| Product is water-soluble | Although the Boc-protected amine is generally organic-soluble, some of it may remain in the aqueous layer, especially if the volume of the aqueous phase is large. | During the extraction step, ensure you perform multiple extractions (at least 3) with a suitable organic solvent to maximize the recovery of your product. Also, saturating the aqueous layer with NaCl (brine) can decrease the solubility of the organic product in the aqueous phase. |
| Emulsion formation during extraction | The presence of certain salts or byproducts can lead to the formation of an emulsion between the organic and aqueous layers, making separation difficult and leading to product loss. | To break an emulsion, you can try adding more brine, gently swirling the separatory funnel instead of vigorous shaking, or filtering the entire mixture through a pad of Celite. |
| Incomplete reaction | If the reaction did not go to completion, the yield of the desired product will naturally be low. | Always monitor the reaction progress using TLC or LC-MS to ensure all the starting material (the ketone) has been consumed before proceeding with the work-up. |
| Product degradation | Although generally stable, prolonged exposure to acidic or basic conditions during work-up could potentially lead to some degradation of the Boc group. | Perform the work-up steps efficiently and avoid letting the reaction mixture sit for extended periods in highly acidic or basic solutions. |
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Caption: Troubleshooting workflow for low product yield.
Q3: My crude product is not clean, and I see multiple spots on the TLC. What are the likely impurities and how can I remove them?
The presence of impurities is common. Understanding their nature is key to effective purification.
| Common Impurity | Identification | Removal Strategy |
| Unreacted tert-Butyl 3-oxopiperidine-1-carboxylate | This starting material is a ketone and will have a different Rf value on a TLC plate compared to the amine product. | This can often be removed by flash column chromatography. |
| Over-alkylation Product (tert-butyl 3-(dimethylamino)piperidine-1-carboxylate) | This tertiary amine is a common byproduct if the newly formed secondary amine reacts again. It will likely have a similar polarity to the desired product. | Careful flash column chromatography is the most effective method for separation. Using a gradient elution can improve resolution. |
| Ketone Reduction Product (tert-butyl 3-hydroxypiperidine-1-carboxylate) | This alcohol is formed if the reducing agent reduces the starting ketone before imine formation. It is generally more polar than the desired product. | This can be separated by flash column chromatography. |
| Boron-containing byproducts | These are derived from the reducing agent and are generally water-soluble. | A thorough aqueous work-up should remove the majority of these impurities. |
Purification by Flash Column Chromatography:
Flash column chromatography is a standard and effective method for purifying piperidine derivatives.[5]
Detailed Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good solvent system will give your desired product an Rf value of around 0.3. Common solvent systems for this compound include mixtures of dichloromethane/methanol or ethyl acetate/hexanes, often with a small amount of triethylamine (e.g., 1%) added to the eluent to reduce peak tailing of the basic amine product on the silica gel.[5]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and then carefully load the dried silica onto the top of the packed column.
-
Elution: Run the column with your chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate them under reduced pressure to obtain the purified this compound.
III. Advanced Troubleshooting
Q4: I am having trouble separating the desired secondary amine from the over-alkylated tertiary amine. What can I do?
This is a common challenge due to the similar polarities of the two compounds.
Strategies for Improved Separation:
-
Optimize Chromatography:
-
Solvent System: Experiment with different solvent systems. Sometimes a switch from an ethyl acetate/hexanes system to a dichloromethane/methanol system can provide better separation.
-
Gradient Elution: A shallow gradient of the more polar solvent can help to resolve closely eluting compounds.
-
Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) as the stationary phase.
-
-
Reaction Optimization to Minimize Over-alkylation:
-
Stoichiometry: Use a minimal excess of methylamine (e.g., 1.1-1.2 equivalents).
-
Slow Addition: Add the reducing agent slowly at a low temperature (e.g., 0 °C) to control the reaction rate.
-
Q5: My final product has a slight color. Is this a concern and how can I remove it?
A slight yellow tint can sometimes be observed, which may be due to minor oxidation products or residual impurities.[5] For most applications, a slightly colored product that is otherwise pure by NMR and LC-MS is acceptable. If a colorless product is required, you can try the following:
-
Charcoal Treatment: Dissolve the product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through a pad of Celite.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method to remove colored impurities.[5][6]
IV. References
-
Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem.
-
Technical Support Center: Improving the Yield of Boc Protection Reactions - Benchchem.
-
Myers Chem 115.
-
Reductive Amination - Organic Chemistry Tutor.
-
Sodium triacetoxyborohydride - Organic Chemistry Portal.
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Aminati.
-
What are the purification methods for piperidines? - Blog.
Sources
Technical Support Center: Overcoming Solubility Challenges with tert-Butyl 3-(methylamino)piperidine-1-carboxylate
Welcome to the dedicated technical support guide for tert-Butyl 3-(methylamino)piperidine-1-carboxylate (CAS: 392331-89-4). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues that may arise during the handling and experimental use of this versatile building block.
Introduction: Understanding the Molecule
This compound is a key intermediate in medicinal chemistry, valued for its piperidine core and orthogonally protected amino groups. Its structure, featuring a lipophilic tert-butyloxycarbonyl (Boc) group and a basic secondary amine, presents a unique solubility profile that can be challenging to manage. This guide provides practical, in-depth solutions to common solubility problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the general solubility profile of this compound?
A1: Due to the presence of the bulky, non-polar Boc group, this compound generally exhibits good solubility in a range of common organic solvents.[1] The piperidine nitrogen and the methylamino group introduce some polarity, allowing for solubility in more polar organic solvents. However, its aqueous solubility is limited.
Based on its structural similarity to other N-Boc-piperidine derivatives, the following qualitative solubility profile can be expected at ambient temperature. For N-Boc-3-aminopiperidine, it is noted to be slightly soluble in water, while being soluble in alcohols like methanol and ethanol.[2][3][4] Similarly, N-Boc-piperazine is soluble in organic solvents such as dichloromethane and methanol, with lower solubility in water.[5]
Table 1: Estimated Qualitative Solubility of this compound
| Solvent Class | Solvent | Expected Solubility | Rationale & Expert Insights |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very Soluble | The moderate polarity and ability to interact with the Boc group make these excellent solvents for initial dissolution. |
| Alcohols | Methanol, Ethanol | Soluble | The compound's ability to hydrogen bond, coupled with its organic character, leads to good solubility. Methanol is often used in purification steps.[6][7][8] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Soluble | THF is a versatile solvent for many Boc-protected amines due to its ether oxygen and non-polar characteristics. |
| Esters | Ethyl Acetate | Soluble | Frequently used as an extraction solvent during workup, indicating good solubility.[9][10] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Soluble | These are strong, polar solvents capable of solvating a wide range of organic molecules. Use with caution as they can be difficult to remove. |
| Hydrocarbons | Toluene, Hexanes, Cyclohexane | Sparingly to Poorly Soluble | The overall polarity of the molecule limits its solubility in non-polar hydrocarbon solvents. Cyclohexane has been used for precipitation.[8] |
| Aqueous | Water | Poorly Soluble | The large non-polar surface area of the Boc group and the piperidine ring limits solubility in water. |
Q2: I am observing a precipitate when I dilute my stock solution in an aqueous buffer. How can I prevent this?
A2: This is a common phenomenon known as "crashing out" and occurs when the concentration of the organic co-solvent is insufficient to maintain the solubility of your compound in the final aqueous solution. Here are several strategies to mitigate this:
-
Optimize Final DMSO Concentration: If using DMSO as the initial solvent, ensure the final concentration in your assay is as high as your experiment can tolerate (typically ≤1%) without affecting the biological system.[9]
-
Use a Stepwise Dilution: Instead of a direct, large-volume dilution, perform intermediate dilutions in a buffer with a higher percentage of an organic co-solvent or a solubilizing agent.
-
Employ Co-solvents: The addition of a water-miscible solvent in which the compound has high solubility can significantly enhance its aqueous solubility.[11] This is achieved by reducing the interfacial tension between the aqueous solution and the hydrophobic compound.[11] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-BOC-3-Aminopiperidine CAS#: 184637-48-7 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. (R)-3-(Boc-amino)piperidine, 97% | Fisher Scientific [fishersci.ca]
- 5. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]
- 6. capotchem.com [capotchem.com]
- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, [quickcompany.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. orgsyn.org [orgsyn.org]
- 11. tert-Butyl (3R)-3-(methylamino)piperidine-1-carboxylate | 203941-94-0 [sigmaaldrich.com]
Handling and safety precautions for tert-Butyl 3-(methylamino)piperidine-1-carboxylate
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing tert-Butyl 3-(methylamino)piperidine-1-carboxylate in their experiments. Here, we provide in-depth technical information, troubleshooting guides, and frequently asked questions to ensure safe and effective handling and application of this versatile building block.
Core Compound Characteristics
This compound is a bifunctional molecule widely used in medicinal chemistry.[1] Its structure, featuring a piperidine ring, a secondary amine, and a tert-butoxycarbonyl (Boc) protecting group, allows for site-selective modifications, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [2] |
| Molecular Weight | 214.30 g/mol | [2] |
| Appearance | Typically a liquid or solid | [3][4] |
| pKa of Conjugate Acid | ~9.69 | [1] |
| CAS Number | 392331-89-4 | [2] |
Safety & Handling Precautions
Hazard Identification
This compound is classified with several hazards and requires careful handling in a controlled laboratory environment.[2]
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment | H400: Very toxic to aquatic life |
Source: PubChem CID 17750458[2]
Recommended Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A laboratory coat and, if necessary, additional protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a certified respirator may be necessary.
Safe Handling and Storage
-
Handling: Handle in a well-ventilated place. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[5]
-
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. Some suppliers recommend storage at 2-8°C, protected from light.[4] Store locked up.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: Based on its structure, it is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). For reaction purposes, the choice of solvent should be guided by the specific reaction conditions.
Q2: How can I monitor the progress of a reaction involving this compound?
A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are standard techniques for monitoring reaction progress. Staining with potassium permanganate or ninhydrin can be effective for visualizing the compound on a TLC plate.
Q3: What are the standard methods for characterizing the purity and identity of this compound?
A3: A combination of analytical techniques is recommended for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.[6]
-
Mass Spectrometry (MS): To verify the molecular weight.[6]
-
High-Performance Liquid Chromatography (HPLC): To determine purity.[6]
-
Infrared (IR) Spectroscopy: To identify functional groups, such as the Boc carbonyl.[6]
Q4: Is the Boc group on this compound stable to basic conditions?
A4: Yes, the Boc protecting group is generally stable to a wide range of basic and nucleophilic conditions, which is one of its key advantages in multistep synthesis.
Q5: What are the typical conditions for removing the Boc protecting group?
A5: The Boc group is acid-labile and can be removed with strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent like methanol or ethyl acetate.[7]
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
Issue 1: Incomplete Acylation of the Secondary Amine
-
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the reaction.
-
Potential Cause & Solution:
-
Insufficient Reagent: Ensure at least a stoichiometric amount of the acylating agent and base are used. A slight excess (1.1-1.2 equivalents) of the acylating agent may be beneficial.
-
Inadequate Base: The choice and amount of base are crucial. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used. Ensure the base is fresh and anhydrous.
-
Low Reaction Temperature: While some acylations proceed at room temperature, gentle heating may be required to drive the reaction to completion. Monitor for potential side reactions at elevated temperatures.
-
Steric Hindrance: If the acylating agent is sterically bulky, the reaction may be sluggish. Consider using a more reactive acylating agent (e.g., an acid chloride instead of an acid anhydride) or a coupling agent like HATU.[5]
-
Issue 2: Formation of a Di-acylated Side Product
-
Symptom: Mass spectrometry analysis reveals a product with a molecular weight corresponding to the addition of two acyl groups.
-
Potential Cause & Solution:
-
Overly Forcing Conditions: This is less common for the secondary amine but could theoretically occur under harsh conditions. More likely is the acylation of both the secondary amine and another nucleophilic site if present on a more complex substrate. Careful control of stoichiometry and reaction temperature is key.
-
Issue 3: Unintended Boc Deprotection During a Reaction
-
Symptom: The appearance of a product corresponding to the deprotected piperidine in the reaction mixture.
-
Potential Cause & Solution:
-
Acidic Conditions: The Boc group is sensitive to acid.[8] Ensure the reaction conditions are not acidic. If an acid is generated in situ, a sufficient amount of base should be present to neutralize it.
-
Lewis Acids: Some Lewis acids can facilitate Boc deprotection.[9] If a Lewis acid is required for your transformation, consider if a milder one can be used or if the reaction temperature can be lowered.
-
Issue 4: Difficulty in Purifying the Product
-
Symptom: The desired product is difficult to separate from starting materials or byproducts by column chromatography.
-
Potential Cause & Solution:
-
Similar Polarity: If the product and starting material have very similar polarities, consider derivatization to alter the polarity before purification. For example, if the product has a free amine, it can be temporarily protected to make it less polar.
-
Use of Different Chromatographic Techniques: If silica gel chromatography is ineffective, consider other techniques such as reverse-phase chromatography or ion-exchange chromatography, depending on the properties of your product. Recrystallization, if the product is a solid, can also be a powerful purification method.[6]
-
Experimental Workflow Visualizations
Typical Acylation Reaction Workflow
Caption: Workflow for a typical acylation reaction.
Boc Deprotection and Product Isolation
Caption: General workflow for Boc deprotection.
References
-
The Chemistry of Tert-Butyl 4-((Methylamino)methyl)piperidine-1-carboxylate: Synthesis and Purity. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
-
BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. [Link]
-
tert-butyl 3-[(methylamino)methyl]piperidine-1-carboxylate oxalic acid (2:1). Building-block.com. [Link]
-
Boc Deprotection Mechanism. YouTube. [Link]
-
This compound. PubChem. [Link]
-
tert-Butyl 3-((methylamino)methyl)piperidine-1-carboxylate. PubChem. [Link]
-
tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Pharmaffiliates. [Link]
-
How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate ( secondary alcohol). ResearchGate. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]
-
tert-Butyl 3-[N-(tert-butoxycarbonyl)methylamino]-4-methoxyimino-3-methylpiperidine-1-carboxylate. National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C11H22N2O2 | CID 17750458 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. tert-Butyl (3R)-3-(methylamino)piperidine-1-carboxylate | 203941-94-0 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. BOC deprotection [ms.bzchemicals.com]
Optimizing chiral separation of tert-Butyl 3-(methylamino)piperidine-1-carboxylate
Initiating Search Strategy
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Technical Support Center: Troubleshooting Reductive Amination Side Products
Introduction for the Advanced Practitioner
Reductive amination is a foundational strategy for C-N bond formation, prized for its efficiency and broad applicability in the synthesis of primary, secondary, and tertiary amines.[1][2] While robust, the reaction's success hinges on a delicate interplay of equilibria and reaction rates between imine/iminium ion formation and its subsequent reduction.[3] A failure to appropriately manage these factors can lead to a range of predictable, yet often frustrating, side products.
This guide is structured as a technical support resource for researchers, scientists, and drug development professionals. It moves beyond rudimentary protocols to provide in-depth, mechanistically grounded troubleshooting advice in a direct question-and-answer format. Our goal is to empower you with the expert insights needed to diagnose and resolve specific experimental challenges.
Core Principles of Reductive Amination
The reaction proceeds through two key stages:
-
Imine/Iminium Ion Formation: A nucleophilic amine attacks a carbonyl compound (aldehyde or ketone) to form a hemiaminal intermediate. This is followed by a dehydration step to yield an imine (from primary amines) or an enamine (from secondary amines). This stage is typically catalyzed by mild acid.[3]
-
Reduction: A hydride-based reducing agent selectively reduces the C=N double bond of the imine or its protonated form, the iminium ion, to the target amine.[1]
The choice of reducing agent is critical. It must be reactive enough to reduce the imine/iminium ion but not so powerful as to reduce the starting carbonyl compound.[4]
Troubleshooting Guide & FAQs
FAQ 1: My primary amine is forming a significant amount of the dialkylated side product. How can I favor mono-alkylation?
This is one of the most common challenges in reductive amination. The mono-alkylated amine product is often more nucleophilic than the starting primary amine, leading to a second reaction with the carbonyl starting material and subsequent reduction to a tertiary amine.
Root Cause Analysis:
-
Relative Nucleophilicity: The product amine can be a more potent nucleophile than the starting amine.
-
Stoichiometry: An excess of the carbonyl compound provides ample opportunity for the second alkylation to occur.
Actionable Solutions:
-
Control Stoichiometry: Use a slight excess of the primary amine (1.1 to 1.5 equivalents) relative to the carbonyl compound. This ensures the electrophilic carbonyl is consumed, minimizing its availability for a second reaction with the product.
-
Stepwise Procedure: For particularly stubborn cases, a two-step approach is highly effective.[5]
-
Imine Formation: Combine the aldehyde/ketone and primary amine in a suitable solvent (e.g., methanol or an aprotic solvent with a dehydrating agent like MgSO₄).[6] Stir until imine formation is complete (monitor by TLC, GC-MS, or NMR).
-
Reduction: Once the starting carbonyl is consumed, add the reducing agent (e.g., NaBH₄).[5] This physically separates the nucleophilic product from the electrophilic starting material.
-
-
Slow Addition of the Reducing Agent: In a one-pot setup, adding the reducing agent slowly can help to reduce the imine as it's formed, keeping the instantaneous concentration of the product amine low.
Diagram: Competing Pathways for Mono- vs. Di-alkylation
Caption: Kinetic vs. thermodynamic control in reductive amination.
FAQ 2: I'm observing significant reduction of my starting aldehyde/ketone to the corresponding alcohol. What is causing this?
This side reaction indicates that your reducing agent is not sufficiently selective for the imine/iminium ion over the carbonyl group.
Root Cause Analysis:
-
Reducing Agent Reactivity: Stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones.[7]
-
Slow Imine Formation: If imine formation is slow, the reducing agent has a longer window to react with the more abundant carbonyl starting material. This can be exacerbated by suboptimal pH.[8]
Actionable Solutions:
-
Select a Milder, More Selective Reducing Agent:
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the reagent of choice for one-pot reductive aminations.[9][10] The electron-withdrawing acetate groups and steric bulk decrease its reactivity, making it highly selective for the protonated imine (iminium ion) over neutral aldehydes and ketones.[11][12]
-
Sodium Cyanoborohydride (NaBH₃CN): Also highly selective, this reagent is most effective under mildly acidic conditions (pH 4-5) where it readily reduces the iminium ion but not the carbonyl.[4][8] However, due to its toxicity and the potential to generate HCN gas, STAB is often preferred.[9][13]
-
-
Optimize pH for Imine Formation: Ensure the reaction is run under mildly acidic conditions (pH ~5-6) to accelerate imine formation.[8][14] This can be achieved by adding a catalytic amount of acetic acid. A faster rate of imine formation reduces the concentration of the competing carbonyl electrophile.
-
Pre-form the Imine: As a last resort, you can form the imine first, remove the water generated, and then add a less selective reducing agent like NaBH₄.
Table: Comparison of Common Reducing Agents
| Reducing Agent | Selectivity for Imine vs. Carbonyl | Optimal pH | Key Considerations |
| NaBH₄ | Low | Neutral to Basic | Can reduce starting carbonyl; best for two-step procedures.[7] |
| NaBH₃CN | High | 4-5 | Excellent selectivity; toxic (HCN release at low pH).[4][8] |
| NaBH(OAc)₃ (STAB) | Very High | Mildly Acidic | Excellent selectivity, less toxic than NaBH₃CN, but water-sensitive.[5][9] |
FAQ 3: My reaction is sluggish and gives low conversion, even after extended reaction times. How can I improve the rate?
Slow or incomplete reactions are typically due to inefficient imine formation.
Root Cause Analysis:
-
Unfavorable Equilibrium: The condensation of the amine and carbonyl to form the imine is a reversible, equilibrium-driven process. The presence of water, a byproduct of this step, can push the equilibrium back towards the starting materials.[3]
-
Suboptimal pH: Imine formation is acid-catalyzed. If the reaction medium is neutral or basic, the dehydration of the hemiaminal intermediate will be slow. Conversely, if the pH is too acidic, the amine nucleophile will be protonated and non-reactive.[8]
-
Steric Hindrance: Bulky aldehydes/ketones or amines can slow down the initial nucleophilic attack.
Actionable Solutions:
-
pH Adjustment: Add a catalytic amount of a weak acid, such as acetic acid, to maintain a pH between 4 and 6.
-
Water Removal:
-
Dehydrating Agents: Add a chemical dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to sequester the water byproduct and drive the equilibrium forward.[6]
-
Azeotropic Removal: For reactions run at higher temperatures, using a solvent like toluene with a Dean-Stark trap can be effective for removing water.
-
-
Increase Reactant Concentration: Per Le Châtelier's principle, increasing the concentration of the reactants can help shift the equilibrium towards the product.
-
Gentle Heating: For sterically hindered substrates, gentle heating (e.g., to 40-60 °C) can provide the necessary activation energy for imine formation.
Experimental Protocol: A Robust One-Pot Reductive Amination with STAB
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde or ketone (1.0 equiv.) and the amine (1.1-1.2 equiv.) in an aprotic solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).
-
Imine Formation: Add glacial acetic acid (1.1 equiv.) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.3-1.5 equiv.) portion-wise over 15 minutes. Note: The reaction may be exothermic and evolve gas.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Abdel-Magid, A. F., et al. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. The Journal of Organic Chemistry. [Link]
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reductive Amination. [Link]
-
ResearchGate. (2025, August 6). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link]
-
JoVE. (2023, April 30). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
IUPAC. (n.d.). Reductive Amination. [Link]
-
ACS Omega. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]
-
ResearchGate. (n.d.). Optimal pH for reductive amination. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?[Link]
-
Reddit. (2017, December 13). Can someone please explain reductive amination. [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
NIH. (n.d.). NAD(P)H‐Dependent Dehydrogenases for the Asymmetric Reductive Amination of Ketones: Structure, Mechanism, Evolution and Application. [Link]
-
Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
Validation & Comparative
Purity validation of tert-Butyl 3-(methylamino)piperidine-1-carboxylate
An In-Depth Technical Guide to the Purity Validation of tert-Butyl 3-(methylamino)piperidine-1-carboxylate
Introduction: The Critical Role of a Privileged Scaffold in Synthesis
This compound is a heterocyclic building block of significant interest in pharmaceutical development.[1][2] Its piperidine core is a well-established privileged scaffold, lending favorable physicochemical and metabolic properties to drug candidates, while the N-Boc protecting group allows for selective chemical manipulation at other sites.[2][3] The purity of this intermediate is not a mere checkbox in quality control; it is a foundational pillar upon which the integrity, safety, and efficacy of the final Active Pharmaceutical Ingredient (API) are built. Impurities introduced at this early stage can lead to downstream reaction failures, the formation of toxic byproducts, and significant regulatory hurdles.
This guide provides a comparative analysis of orthogonal analytical techniques for the robust purity validation of this compound. We will delve into the causality behind method selection, present detailed experimental protocols, and offer a framework for a comprehensive, self-validating purity assessment strategy suitable for researchers, scientists, and drug development professionals.
Understanding the Impurity Profile: A Synthesis-Based Approach
Effective purity validation begins with a theoretical understanding of potential impurities. The most common synthetic route to N-Boc-protected methylaminopiperidines is the reductive amination of the corresponding N-Boc-piperidone with methylamine. This pathway can inherently introduce several classes of impurities that a robust analytical strategy must be able to detect and quantify.[4]
Potential Process-Related Impurities:
-
Unreacted Starting Materials: Residual N-Boc-3-piperidone.
-
Over-alkylation Products: Formation of tert-butyl 3-(dimethylamino)piperidine-1-carboxylate.
-
Byproducts of Reduction: The ketone of the starting material can be reduced to an alcohol, yielding tert-butyl 3-hydroxy-piperidine-1-carboxylate.
-
Isomeric Impurities: Contamination from regioisomers, such as the 2- or 4-substituted piperidine derivatives.
-
Residual Solvents: Alcohols (Methanol, Ethanol), chlorinated solvents (Dichloromethane), or ethers (THF) used during synthesis and purification.
-
Deprotection Products: Loss of the N-Boc group to yield 3-(methylamino)piperidine.
A multi-technique, or orthogonal, approach is therefore essential for a complete and trustworthy purity assessment.[5]
Orthogonal Strategy for Purity Validation
A robust purity validation workflow should not rely on a single analytical technique. Instead, it should employ multiple methods with different separation and detection principles to provide a comprehensive and cross-validated purity profile.
Caption: Orthogonal workflow for comprehensive purity validation.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical method must be driven by the physicochemical properties of the analyte and its likely impurities. Here, we compare the three cornerstone techniques for validating the purity of this compound.
| Technique | Principle | Strengths | Limitations | Primary Application for this Analyte |
| Reverse-Phase HPLC (RP-HPLC) with UV Detection | Separation based on polarity differences.[6] | High resolution, excellent quantitative accuracy and precision, widely applicable for non-volatile impurities.[6] | Requires impurities to have a UV chromophore for detection. May not detect highly polar or non-polar contaminants. | Primary Assay: Quantifying the main component and related substance impurities. Ideal for routine quality control.[6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based identification.[7] | Unmatched for analyzing volatile and semi-volatile impurities, such as residual solvents.[6] Provides structural information from fragmentation patterns.[7] | The N-Boc group is thermally labile and can degrade in the hot GC inlet, making it unsuitable for direct analysis of the main compound.[6] | Specific Assay: Quantification of residual solvents from the synthesis and purification process.[8] |
| Quantitative NMR (qNMR) Spectroscopy | Signal intensity is directly proportional to the number of atomic nuclei, allowing for quantification against a certified internal standard.[9] | A primary ratio method; does not require reference standards for each impurity.[10] Provides definitive structural confirmation.[11] Detects a wide range of impurities, including those without a UV chromophore.[12] | Lower sensitivity for trace impurities compared to HPLC.[6] Potential for signal overlap in complex mixtures.[5] | Absolute Purity Assay & Identity Confirmation: An orthogonal check to HPLC, providing a mass balance and confirming the compound's structure.[5][10] |
Experimental Protocols: A Self-Validating System
The trustworthiness of any purity claim rests on the quality of the experimental methods. The following protocols are designed to be robust and self-validating.
Protocol 1: RP-HPLC Purity Assay
This method is the workhorse for purity analysis, separating the main compound from structurally similar, UV-active impurities.
Causality of Method Design:
-
Column: A C18 column is chosen for its hydrophobic stationary phase, which provides effective retention for the moderately polar N-Boc-protected piperidine.
-
Mobile Phase: A gradient of acetonitrile and water allows for the elution of compounds with a range of polarities.
-
Modifier (TFA): 0.1% Trifluoroacetic Acid (TFA) is critical. It acts as an ion-pairing agent and maintains a low pH (~2), which protonates the basic secondary amine on the piperidine. This ensures a single analyte species, preventing peak tailing and resulting in sharp, symmetrical peaks for accurate integration.[13]
Caption: Logical funnel for HPLC method development.
Detailed Methodology:
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL solution.
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: GC-MS for Residual Solvent Analysis
This method specifically targets volatile impurities that are invisible to the HPLC-UV method.
Causality of Method Design:
-
Headspace Sampling: This technique is chosen to introduce only the volatile components (solvents) into the GC system, protecting the column from the non-volatile analyte and preventing thermal degradation of the main compound.
-
Column: A DB-624 or similar column is used for its specific selectivity towards common organic solvents.
-
MS Detection: Provides positive identification of each solvent peak based on its unique mass spectrum, eliminating ambiguity.
Detailed Methodology:
-
Instrumentation: Headspace Gas Chromatograph with a Mass Spectrometer (HS-GC-MS).
-
Column: 30 m x 0.25 mm ID, 1.4 µm film thickness (e.g., Agilent DB-624).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 15 minutes.
-
-
Sample Preparation: Accurately weigh ~50 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO) that does not contain the target analytes. Seal the vial.
-
Data Analysis: Identify and quantify solvents against a calibrated external standard mixture containing expected solvents (e.g., Methanol, Ethanol, Dichloromethane, Ethyl Acetate, Toluene).
Protocol 3: Quantitative ¹H NMR (qNMR) for Absolute Purity
qNMR serves as an essential orthogonal technique, providing a purity value based on a different physical principle than chromatography.[5][9]
Causality of Method Design:
-
Internal Standard: Maleic acid or another certified reference material with sharp, well-resolved peaks in a clean region of the spectrum is chosen. It must be non-volatile and not react with the analyte.
-
Solvent: Deuterated chloroform (CDCl₃) is a good choice for this analyte.
-
Acquisition Parameters: A long relaxation delay (D1, typically 5 times the longest T₁ of both the analyte and standard) is crucial to ensure complete relaxation of all protons, making the signal integration directly proportional to the molar amount.
Detailed Methodology:
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended for better signal dispersion).
-
Internal Standard (IS): Maleic Acid (Certified Reference Material).
-
Sample Preparation:
-
Accurately weigh ~20 mg of this compound into a vial.
-
Accurately weigh ~10 mg of the Maleic Acid IS into the same vial.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
-
Acquisition Parameters (Example):
-
Pulse Program: Standard 30° or 90° pulse.
-
Relaxation Delay (D1): 30 seconds.
-
Number of Scans: 16 or 32 for good signal-to-noise.
-
-
Data Analysis:
-
Identify a well-resolved, non-overlapping peak for the analyte (e.g., the 9 protons of the tert-butyl group) and the standard (e.g., the 2 olefinic protons of maleic acid).
-
Carefully integrate both peaks.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
-
Alternative Building Blocks: A Note on Context
While this guide focuses on the purity of a specific molecule, it is important to recognize its place within a broader class of reagents. Researchers may choose between different piperidine building blocks based on the desired synthetic outcome.
-
tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate: Features a primary amine separated from the ring by a methylene group, offering different reactivity and spatial orientation.
-
tert-Butyl 3-aminopiperidine-1-carboxylate: A primary amine directly on the ring, which can be a precursor to the title compound via methylation.[1] Its purity validation would follow similar principles but would need to monitor for different impurities (e.g., over-alkylation products during subsequent steps).
-
Piperidine-3-carboxylic acid derivatives: Offer a completely different functional handle for amide coupling or reduction chemistry.
The choice of building block dictates the subsequent synthetic strategy, and the purity validation of each must be tailored to its specific synthetic route and potential impurity profile.
Conclusion
The validation of purity for a critical building block like this compound is a multi-faceted task that demands a rigorous, evidence-based approach. A strategy that combines the high-resolution separation of RP-HPLC, the specific volatile analysis of GC-MS, and the absolute quantification and structural confirmation of qNMR provides a self-validating, orthogonal system. This comprehensive approach ensures the quality and integrity of the starting material, mitigating risks in later-stage drug development and ultimately contributing to the safety and efficacy of the final pharmaceutical product.
References
- Mass Spectrometry Fragmentation of Novel Piperidine Deriv
- Using Nuclear Magnetic Resonance (NMR)
- NMR spectroscopy: Quality control of pharmaceutical products. (2014). European Pharmaceutical Review.
- HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Compar
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025).
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014).
- Common side products in the synthesis of tert-butyl 4-(methylamino)
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (2010). Journal of Pharmaceutical and Biomedical Analysis.
- Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025).
- This compound.
- tert-Butyl (R)-3-aminopiperidine-1-carboxylate.
- Application Notes and Protocols: The Use of tert-butyl 4-(methylamino)
- Method for measuring content of piperidine impurity in glatiramer acetate sample. (2014).
- Tert-Butyl 4-((Methylamino)methyl)piperidine-1-carboxylate: Applications & Buying Guide. (2024). BOC Sciences.
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Spectroscopic Confirmation of tert-Butyl 3-(methylamino)piperidine-1-carboxylate: A Comparative Guide
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, comparative analysis of the spectroscopic data used to verify the structure of tert-Butyl 3-(methylamino)piperidine-1-carboxylate, a key building block in medicinal chemistry. By leveraging a multi-technique approach—encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we demonstrate a robust methodology for structural elucidation, setting it against potential isomeric impurities to highlight the power of comprehensive spectroscopic analysis.
Introduction: The Imperative of Structural Verification
The precise arrangement of atoms within a molecule dictates its physicochemical properties and, consequently, its biological activity and safety profile. For drug development professionals, an error in structural assignment can lead to significant setbacks in time and resources. Therefore, employing a suite of orthogonal analytical techniques is not merely a procedural step but a critical, self-validating system to ensure the integrity of a synthetic pathway and the identity of the final compound. This guide will walk through the key spectroscopic fingerprints of this compound and compare them with plausible alternatives, explaining the causality behind the experimental choices and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) provides a map of the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, and the coupling between neighboring protons reveals their connectivity.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid obscuring key signals.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Acquisition Parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64, to ensure a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
Data Interpretation and Comparison
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the Boc group, the methylamino group, and the piperidine ring.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Observed (Typical) | Multiplicity | Integration | Rationale for Assignment |
| tert-Butyl (Boc) | 1.4-1.5 | ~1.46 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are shielded and show no coupling. |
| N-CH₃ | 2.3-2.5 | ~2.42 | Singlet (s) | 3H | The methyl group attached to the nitrogen is a singlet due to the absence of adjacent protons. |
| Piperidine Ring CH₂ | 1.5-3.8 | Multiplets (m) | Multiplet (m) | 8H | The piperidine ring protons are non-equivalent and exhibit complex splitting patterns due to coupling with each other. Protons adjacent to the nitrogen atoms are typically deshielded and appear at a lower field.[1][2] |
| NH | 1.0-2.0 (variable) | Broad singlet (br s) | Broad (br s) | 1H | The chemical shift of the N-H proton is variable and depends on concentration, solvent, and temperature. It often appears as a broad signal. |
Comparison with Isomers:
-
tert-Butyl 4-(methylamino)piperidine-1-carboxylate: The piperidine ring protons would show a more symmetrical splitting pattern due to the C4 substitution.
-
tert-Butyl 2-(methylaminomethyl)piperidine-1-carboxylate: This isomer would exhibit a distinct signal for the CH₂ group between the piperidine ring and the methylamino group.
Caption: General workflow for spectroscopic confirmation.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers further structural clues.
Experimental Protocol: Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatographic Separation (LC):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid to promote protonation.
-
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for amines as it readily forms protonated molecules [M+H]⁺. [3]4. Mass Analysis:
-
Full Scan: Acquire a full scan spectrum to determine the m/z of the molecular ion.
-
Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.
-
Data Interpretation and Comparison
-
Molecular Ion: The expected exact mass of C₁₁H₂₂N₂O₂ is 214.1681. In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 214.1754. [4]* Key Fragmentation Patterns: The fragmentation of N-Boc protected piperidines is well-characterized. [3][5] * Loss of isobutylene (56 Da): A primary fragmentation pathway is the loss of isobutylene from the Boc group, resulting in an [M+H - 56]⁺ ion. [3] * Loss of the entire Boc group (100 Da): Cleavage of the entire Boc group leads to the formation of the deprotected piperidine cation [M+H - 100]⁺. [3]
Ion Expected m/z Observed (Typical) Identity [M+H]⁺ 215.1754 ~215.2 Protonated Molecule [M+H - 56]⁺ 159.1179 ~159.1 Loss of isobutylene | [M+H - 100]⁺ | 115.1230 | ~115.1 | Loss of Boc group |
Comparison with Isomers:
While isomers will have the same molecular weight, their MS/MS fragmentation patterns can differ, providing another layer of structural confirmation. For instance, the fragmentation of the piperidine ring itself can be influenced by the substituent position.
Caption: Common fragmentation pathways in ESI-MS/MS.
Conclusion: A Symphony of Spectroscopic Evidence
The structural confirmation of this compound is achieved not by a single piece of evidence, but by the harmonious convergence of data from multiple spectroscopic techniques. ¹H and ¹³C NMR spectroscopy definitively map the carbon-hydrogen framework and differentiate it from its isomers. IR spectroscopy confirms the presence of key functional groups—the secondary amine and the carbamate. Finally, mass spectrometry verifies the molecular weight and provides characteristic fragmentation patterns consistent with the assigned structure. This comprehensive, self-validating approach ensures the highest level of scientific integrity, providing researchers, scientists, and drug development professionals with the confidence needed to advance their work.
References
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List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Available from: [Link]
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Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Available from: [Link]
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¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available from: [Link]
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An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. Journal of the American Chemical Society. Available from: [Link]
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Supporting Information for "A mild and efficient synthesis of N-Boc carbamates". Available from: [Link]
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¹³C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. ResearchGate. Available from: [Link]
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An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters (2012). SciSpace. Available from: [Link]
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This compound. PubChem. Available from: [Link]
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. Available from: [Link]
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Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Available from: [Link]
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Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega. Available from: [Link]
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ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. Available from: [Link]
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Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available from: [Link]
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Tert-butyl 3-(1-(methylamino)ethyl)piperidine-1-carboxylate (C13H26N2O2). PubChemLite. Available from: [Link]
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IR Absorption Table. Available from: [Link]
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tert-Butyl 3-((methylamino)methyl)piperidine-1-carboxylate. PubChem. Available from: [Link]
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Decoding the IR Spectrum of Secondary Amines. Oreate AI Blog. Available from: [Link]
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The infrared spectra of secondary amines and their salts. ResearchGate. Available from: [Link]
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t-Butyl 1-piperaziencarboxylate. NIST WebBook. Available from: [Link]
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13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]
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Tert-butyl 4-(3-(methylamino)propyl)piperidine-1-carboxylate. PubChemLite. Available from: [Link]
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IR Chart. Available from: [Link]
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Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. Available from: [Link]
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Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. The Royal Society of Chemistry. Available from: [Link]
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tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Pharmaffiliates. Available from: [Link]
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Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available from: [Link]
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Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available from: [Link]
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Mass spectra and major fragmentation patterns of piperazine designer... ResearchGate. Available from: [Link]
-
FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). ResearchGate. Available from: [Link]
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A Senior Application Scientist's Guide to Amine Protection: Comparing tert-Butyl 3-(methylamino)piperidine-1-carboxylate with Alternative Protecting Groups
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. The 3-(methylamino)piperidine scaffold is a privileged motif in numerous pharmacologically active compounds, and the temporary masking of its secondary amine is often a critical step to ensure chemoselectivity. This guide provides an in-depth, objective comparison of tert-Butyl 3-(methylamino)piperidine-1-carboxylate, where the piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, with other common strategies for protecting the exocyclic secondary amine, namely the Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups. This analysis is grounded in established chemical principles and supported by experimental data to empower you in making informed decisions for your synthetic campaigns.
The Imperative of Orthogonal Protection in Complex Synthesis
In the synthesis of complex molecules, particularly those with multiple functional groups like the 3-(methylamino)piperidine core, the concept of orthogonal protection is paramount. This strategy allows for the selective deprotection of one protecting group in the presence of others, enabling a stepwise and controlled functionalization of the molecule.[1] The choice between Boc, Cbz, and Fmoc protecting groups is fundamentally a decision about which deprotection conditions are most compatible with the overall synthetic route and the stability of other functional groups within the molecule.[2]
At a Glance: A Comparative Overview of Amine Protecting Groups
The following table summarizes the key characteristics of the Boc, Cbz, and Fmoc protecting groups when applied to the secondary amine of a 3-(methylamino)piperidine derivative.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Structure | (CH₃)₃C-O-(C=O)- | Ph-CH₂-O-(C=O)- | Fluorenyl-CH₂-O-(C=O)- |
| Lability | Acid-Labile | Hydrogenolysis-Labile | Base-Labile |
| Typical Deprotection | Trifluoroacetic Acid (TFA); HCl in Dioxane[3] | H₂, Pd/C; Transfer Hydrogenation[4] | 20-50% Piperidine in DMF[5] |
| Stability | Stable to base and hydrogenolysis. | Stable to mild acid and base. | Stable to acid and hydrogenolysis (quasi-orthogonal to Cbz).[6] |
| Key Advantages | - High yields in protection. - Byproducts of deprotection are volatile (isobutylene and CO₂). - Orthogonal to Cbz and Fmoc. | - Crystalline derivatives aid in purification. - Stable to a wide range of non-reductive synthetic conditions. - Orthogonal to Boc and Fmoc. | - Very mild deprotection conditions. - Deprotection can be monitored by UV spectroscopy. - Orthogonal to Boc and Cbz. |
| Potential Limitations | - Strong acid for cleavage can be harsh on sensitive substrates. - The intermediate tert-butyl cation can lead to side reactions. | - Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups). - Catalyst can be pyrophoric and may require careful handling. | - The dibenzofulvene byproduct can form adducts with the deprotected amine. - The Fmoc group is relatively bulky. |
In-Depth Analysis of Each Protecting Group Strategy
The Boc Group: A Versatile and Widely Used Workhorse
The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry due to its ease of introduction and clean deprotection.[3] In the context of our topic, this compound already features a Boc group on the piperidine nitrogen. Protecting the exocyclic secondary amine with a second Boc group is generally not a practical orthogonal strategy. However, understanding the properties of the existing Boc group is crucial when selecting a protecting group for the secondary amine.
Protection Mechanism: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of the carbamate.
Deprotection Mechanism: The cleavage of the Boc group is an acid-catalyzed process. Protonation of the carbonyl oxygen is followed by the loss of a stable tert-butyl cation, which then decomposes to isobutylene and a proton. The resulting carbamic acid readily decarboxylates to yield the free amine.
The Cbz Group: Stability and Orthogonality
The Carboxybenzyl (Cbz or Z) group is a classic amine protecting group that offers excellent stability to a wide range of reaction conditions, making it a valuable orthogonal partner to the acid-labile Boc group.[4]
Protection Mechanism: The Cbz group is introduced by treating the amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.
Deprotection Mechanism: The primary method for Cbz group removal is catalytic hydrogenolysis. In the presence of a palladium catalyst and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate), the benzyl C-O bond is cleaved, releasing the free amine, toluene, and carbon dioxide.[7]
Experimental Insight: In a synthetic route towards 3-aminopiperidine-based peptide analogues, both Boc and Cbz groups were used orthogonally. The Cbz group was successfully removed via catalytic hydrogenation with Pd/C without affecting the Boc group, demonstrating their compatibility.[8]
The Fmoc Group: Mild, Base-Labile Deprotection
The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is renowned in solid-phase peptide synthesis for its cleavage under very mild basic conditions, providing orthogonality to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[5]
Protection Mechanism: The Fmoc group is typically introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.
Deprotection Mechanism: The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorene ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine and carbon dioxide.[9]
Practical Considerations: The dibenzofulvene byproduct can be reactive and may form adducts with the newly liberated amine. The use of a secondary amine like piperidine as the deprotection agent also serves to trap this byproduct.[10]
Experimental Protocols
The following are generalized protocols for the protection and deprotection of a secondary amine, which can be adapted for the 3-(methylamino)piperidine scaffold.
Protocol 1: Cbz Protection of a Secondary Amine
-
Dissolution: Dissolve the secondary amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of an organic solvent and aqueous sodium bicarbonate.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Cbz-Cl: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) to the cooled solution while stirring vigorously. If using a biphasic system, maintain a basic pH with the addition of sodium bicarbonate.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, separate the organic layer. Wash the organic phase sequentially with a mild acid (e.g., 1 M HCl), water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amine.[4]
Protocol 2: Catalytic Hydrogenolysis for Cbz Deprotection
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected amine (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus and purge the system with hydrogen gas (H₂). Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[4]
Protocol 3: Fmoc Deprotection of a Secondary Amine
-
Dissolution: Dissolve the Fmoc-protected amine in N,N-dimethylformamide (DMF).
-
Deprotection: Add piperidine to the solution to a final concentration of 20% (v/v).
-
Reaction: Stir the reaction at room temperature. The deprotection is typically rapid, often completing within 30-60 minutes.
-
Monitoring: Monitor the reaction by TLC, LC-MS, or by observing the appearance of the dibenzofulvene-piperidine adduct by UV spectroscopy.
-
Isolation: Upon completion, remove the solvent and excess piperidine under high vacuum to obtain the deprotected amine.[11]
Conclusion and Strategic Recommendations
The choice of a protecting group for the secondary amine of a 3-(methylamino)piperidine derivative, which already contains a Boc-protected piperidine nitrogen, is a critical decision that hinges on the planned synthetic route.
-
For syntheses requiring robust protection that can withstand a wide range of non-reductive reagents and conditions, the Cbz group is an excellent choice due to its stability and its orthogonality to the existing Boc group.
-
For syntheses that demand exceptionally mild deprotection conditions , the Fmoc group is unparalleled. Its removal with a weak base like piperidine is highly selective and compatible with most other protecting groups.
Ultimately, the optimal protecting group strategy is context-dependent. By understanding the distinct chemical properties and deprotection mechanisms of the Boc, Cbz, and Fmoc groups, researchers can design more efficient and successful synthetic routes for the construction of complex and valuable piperidine-containing molecules.
References
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- New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). Phys.org.
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- Selective mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. (2007). Tetrahedron Letters, 48(44), 7865-7868.
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- Photochemical Protection of Amines with Cbz and Fmoc Groups. (2010). The Journal of Organic Chemistry, 75(24), 8677-8680.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(39), 23229-23235.
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). Organic & Biomolecular Chemistry, 20(39), 7793-7800.
- 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. (2015). Journal of Medicinal Chemistry, 58(23), 9344-9355.
- Fluorenylmethyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved January 11, 2026.
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- A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. (2001). Organic Syntheses, 78, 222.
- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2017). Indian Journal of Chemistry - Section B, 56B(1), 58-64.
- Selective Mono‐BOC Protection of Diamines. (2001). The Journal of Organic Chemistry, 66(18), 6191-6194.
- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (2018). Connect Journals, 18(1), 1-4.
- Deprotection Reactions Using the H-Cube® Continuous Flow Reactor. (n.d.). ThalesNano.
- Methods for Removing the Fmoc Group. (1994). In Methods in Molecular Biology (Vol. 35, pp. 73-88). Humana Press.
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- Protective Groups. (n.d.). Organic Chemistry Portal.
- Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. (2015). Organic Letters, 17(24), 6054-6057.
- Removal of the Fmoc group by secondary amines for the formation of a free -NH2 in SPSS. (2018).
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A Senior Application Scientist's Guide to the Reactivity of Piperidine Building Blocks
Introduction: The Privileged Piperidine Scaffold
In the landscape of medicinal chemistry, the piperidine ring stands as a quintessential "privileged scaffold."[1] Its prevalence in FDA-approved drugs and clinical candidates is a testament to its remarkable utility.[1][2] This six-membered saturated heterocycle is not merely a passive linker; its nitrogen atom imparts basicity, influencing aqueous solubility and providing a crucial anchor for target binding.[2] Furthermore, the piperidine ring's defined three-dimensional chair conformation allows for precise vectorial positioning of substituents, a critical factor in optimizing drug-receptor interactions.[3][4]
However, the very feature that makes piperidine so valuable—its reactive nitrogen atom—also presents a landscape of nuanced reactivity that must be expertly navigated. For researchers in drug development, understanding how different piperidine building blocks will behave in common synthetic transformations is paramount. This guide provides an in-depth comparison of piperidine reactivity across key synthetic reactions, grounded in fundamental principles and supported by experimental data. We will explore not just what happens, but why it happens, empowering you to make informed decisions in your synthetic campaigns.
Part 1: Foundational Principles Governing Piperidine Reactivity
The reactivity of a piperidine building block is not an isolated property but rather a consequence of an interplay between its basicity, steric profile, and conformational dynamics.
Basicity: The Driving Force of Nucleophilicity
The availability of the lone pair of electrons on the nitrogen atom is the primary determinant of a piperidine's nucleophilic strength.[5] This is most directly quantified by the pKa of its conjugate acid (pKaH). A higher pKaH indicates a stronger base, as the amine holds onto a proton more tightly, which correlates with a greater propensity to donate its electron pair to an electrophile.
Piperidine is a significantly stronger base than other common cyclic amines like morpholine.[6][7] This is due to the electron-withdrawing inductive effect of the oxygen atom in morpholine, which pulls electron density away from the nitrogen, making its lone pair less available for donation.[7][8][9]
| Compound | Structure | pKa of Conjugate Acid (pKaH) | Key Structural Feature |
| Piperidine | A six-membered ring with one nitrogen atom.[7] | ~11.0[6] | Unsubstituted saturated amine |
| Pyrrolidine | A five-membered ring.[3] | ~11.3 | Higher ring strain than piperidine |
| Morpholine | A six-membered ring with one nitrogen and one oxygen atom.[7] | ~8.4 - 8.7[6][8] | Electron-withdrawing oxygen atom |
| Piperazine | A six-membered ring with two nitrogen atoms.[7] | pKaH1 ~9.8, pKaH2 ~5.6 | Second nitrogen is electron-withdrawing |
This table summarizes the basicity of common cyclic amines, a key predictor of their nucleophilic reactivity.
Steric Hindrance: The Gatekeeper of Reactivity
While basicity provides the electronic push, steric hindrance governs the physical accessibility of the nitrogen's lone pair. Substituents on the piperidine ring, particularly at the α-positions (C2 and C6), can dramatically impede the approach of an electrophile, slowing down or even preventing a reaction.[10] For example, while piperidine is highly nucleophilic, its 2,6-dimethyl derivative is significantly less so, even though the electronic effect of the methyl groups is slightly activating. This principle is critical when choosing substituted piperidine building blocks for reactions like N-alkylation or N-arylation.[11]
Conformational Effects
Piperidine predominantly exists in a chair conformation, similar to cyclohexane.[3] Substituents can occupy either axial or equatorial positions, and the nitrogen lone pair itself has a conformational preference. The energy barrier to ring inversion is relatively low, but in sterically constrained or rigid bicyclic systems, a locked conformation can significantly influence which face of the nitrogen is available for reaction, impacting diastereoselectivity in certain transformations.[12]
Part 2: Comparative Reactivity in Key Transformations
We will now examine how the foundational principles discussed above manifest in four essential C-N bond-forming reactions central to drug discovery.
N-Alkylation
N-alkylation is a fundamental SN2 reaction where the piperidine nitrogen acts as a nucleophile, attacking an alkyl halide or other electrophile.[5] Due to its high basicity and minimal steric hindrance, unsubstituted piperidine is highly reactive in this transformation.
Reactivity Comparison:
-
Piperidine vs. Morpholine: Piperidine reacts much faster than morpholine due to its ~300-fold greater nucleophilicity, a direct consequence of its higher basicity.[13]
-
Substituent Effects: Steric bulk at the 2- and 6-positions of the piperidine ring will significantly decrease the rate of N-alkylation.
-
Challenge of Over-alkylation: The product of mono-alkylation, a tertiary amine, is often still nucleophilic enough to react with a second molecule of the alkylating agent, leading to the formation of a quaternary ammonium salt.[5][14] This can be mitigated by the slow addition of the alkylating agent to an excess of the piperidine or by using a base to neutralize the acid formed during the reaction.[14]
This protocol describes a standard procedure for the direct alkylation of a secondary amine.
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add piperidine (1.0 equiv.) and finely powdered, anhydrous potassium carbonate (1.5 equiv.).[15]
-
Solvent Addition: Add anhydrous acetonitrile (to make a 0.2 M solution of piperidine).
-
Inert Atmosphere: Seal the flask and purge with an inert gas, such as nitrogen or argon.
-
Reagent Addition: While stirring vigorously at room temperature, slowly add the alkyl halide (e.g., benzyl bromide, 1.05 equiv.) to the solution.[15] Slow addition helps to minimize the formation of the di-alkylated product.[15]
-
Reaction: Continue stirring the mixture at room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting piperidine is consumed (typically 12-24 hours).
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the N-alkylated piperidine.
N-Arylation (Buchwald-Hartwig Amination)
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, enabling the coupling of piperidines with aryl halides or triflates.[16][17] The success of this reaction is highly dependent on the choice of palladium catalyst, phosphine ligand, and base, especially when dealing with sterically hindered coupling partners.[16]
Reactivity Comparison:
-
Substrate Scope: Piperidine and its derivatives are excellent nucleophiles for this transformation, reacting with a wide range of aryl halides (Br, I, Cl) and triflates.[17][18]
-
Steric Effects: While highly effective, the reaction can be sensitive to steric hindrance on both the piperidine and the aryl partner. For sterically demanding substrates, such as those with ortho-substituents, the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is critical to facilitate the reductive elimination step and achieve high yields.[16]
-
Piperidine vs. Piperazine: In molecules containing both a piperidine and a piperazine moiety, the piperidine nitrogen is generally more nucleophilic and may react preferentially, although selectivity can be influenced by the specific reaction conditions and protecting groups.[19]
| Piperidine Substrate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Yield (%) |
| 4-Boc-piperidine | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | 100 | >95 |
| Piperidine | 2-Chloropyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 110 | >90 |
| 3-Methylpiperidine | 4-Iodoanisole | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | 90 | >92 |
Representative data for Buchwald-Hartwig N-arylation, compiled from typical conditions described in the literature.[16][18] Actual results may vary.
This protocol outlines a general procedure for the palladium-catalyzed coupling of a protected piperidine with an aryl bromide.
-
Reaction Setup (In a Glovebox or under Inert Gas): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), the piperidine derivative (1.2 equiv.), sodium tert-butoxide (1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).[16]
-
Solvent Addition: Add anhydrous toluene (5-10 mL per mmol of the limiting reagent) to the flask.[16]
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[16]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.[16]
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.[16]
N-Acylation
N-acylation involves the reaction of a piperidine with an acylating agent, such as an acyl chloride or an acid anhydride, via a nucleophilic acyl substitution mechanism.[5] This is a fundamental transformation for installing amide functionalities.
Reactivity Comparison:
-
Acyl Chlorides: Due to their high nucleophilicity, piperidines react rapidly and often violently with acyl chlorides, even at low temperatures.[5] The reaction is typically quantitative and fast.
-
Acid Anhydrides: The reaction with acid anhydrides is similar but significantly slower, often requiring heat to proceed at a reasonable rate.[5]
-
Piperidine vs. Morpholine: Again, piperidine's higher nucleophilicity makes it far more reactive in N-acylation reactions than the less nucleophilic morpholine.
This protocol describes a straightforward acylation using a highly reactive acyl chloride.
-
Reaction Setup: In a round-bottom flask, dissolve piperidine (1.0 equiv.) and a non-nucleophilic base like triethylamine (1.2 equiv.) in an anhydrous solvent such as dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add the acyl chloride (e.g., acetyl chloride, 1.0 equiv.), dissolved in a small amount of DCM, dropwise to the stirred solution. An exothermic reaction is expected.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.
-
Work-up: Quench the reaction by adding water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acyl piperidine, which can be further purified by chromatography or crystallization if necessary.
N-Sulfonylation
The formation of sulfonamides is another critical transformation, yielding a functional group prevalent in many marketed drugs. The reaction involves the nucleophilic attack of the piperidine nitrogen on the sulfur atom of a sulfonyl chloride.
Reactivity Comparison:
-
General Reactivity: The reaction is mechanistically similar to acylation. Piperidine's strong nucleophilicity makes it a suitable substrate for sulfonylation.
-
Reaction Conditions: The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl generated.[20] Pyridine can act as both a base and a nucleophilic catalyst.
-
Challenges: Secondary amines can sometimes be less reactive towards sulfonylation than primary amines.[20] However, piperidine is generally reactive enough for the transformation to proceed efficiently under standard conditions.
This protocol provides a method for synthesizing a piperidine-based sulfonamide.
-
Reaction Setup: Dissolve piperidine (1.0 equiv.) in pyridine, which serves as both the solvent and the base.[20] Cool the solution to 0 °C.
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.05 equiv.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-6 hours or until TLC/LC-MS indicates the consumption of the starting material.
-
Work-up: Pour the reaction mixture into a beaker of ice-water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (EtOAc). Combine the organic extracts and wash them with a 5% aqueous copper(II) sulfate solution (to remove pyridine), followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography or recrystallization.
Conclusion and Key Takeaways
The reactivity of piperidine building blocks is a predictable yet multifaceted function of their inherent electronic and steric properties. Piperidine's high basicity renders it a potent nucleophile, driving rapid N-alkylation and N-acylation reactions. This same property makes it an ideal substrate for modern cross-coupling methods like the Buchwald-Hartwig N-arylation.
When selecting a piperidine building block, a researcher must consider:
-
Basicity as a Guide: Unsubstituted piperidine is the most reactive standard. For attenuated reactivity, consider morpholine or a piperidine with electron-withdrawing groups.
-
Sterics as a Control: Use α-substituted piperidines to sterically disfavor reaction at the nitrogen or to introduce specific stereochemical features. Be prepared to use more robust catalytic systems (e.g., bulky phosphine ligands) in cross-coupling reactions involving hindered piperidines.
-
Reaction Conditions Matter: The challenge of over-alkylation can be managed by controlling stoichiometry and addition rates. The choice of catalyst, ligand, and base is not merely an option but a necessity for achieving high yields in N-arylation reactions.
By understanding these core principles and leveraging the detailed protocols provided, researchers can harness the full synthetic potential of the privileged piperidine scaffold, accelerating the discovery and development of next-generation therapeutics.
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A Comparative Guide to the Biological Activity of tert-Butyl 3-(methylamino)piperidine-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical and pharmacokinetic properties. Within this class, derivatives of tert-butyl 3-(methylamino)piperidine-1-carboxylate represent a versatile platform for developing novel therapeutic agents across a range of disease areas. The strategic placement of the methylamino group at the 3-position, combined with the readily modifiable Boc-protected piperidine nitrogen, allows for the systematic exploration of structure-activity relationships (SAR).
This guide provides a comparative analysis of the biological activities of various derivatives of this core scaffold, supported by experimental data and detailed protocols to aid researchers in their drug discovery efforts. We will delve into their synthesis, their inhibitory effects on key enzymatic targets, and their potential as antimicrobial agents.
The Versatility of the 3-(Methylamino)piperidine Scaffold
The this compound core offers several advantages for medicinal chemistry. The Boc (tert-butoxycarbonyl) group provides a stable protecting group for the piperidine nitrogen, which can be readily removed under acidic conditions to allow for further derivatization. The secondary methylamino group serves as a key interaction point and a site for introducing diverse substituents to modulate potency, selectivity, and pharmacokinetic properties. This bifunctional nature makes the scaffold an ideal starting point for the construction of compound libraries targeting a variety of biological targets.
Comparative Biological Activities
The biological potential of this compound derivatives has been explored in several therapeutic areas. Below, we compare their activity as enzyme inhibitors and antifungal agents.
Enzyme Inhibition: Targeting Kinases and Enzymes in Neurodegeneration
Derivatives of the 3-aminopiperidine scaffold have shown promise as inhibitors of various enzymes, including protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases like cancer. Additionally, this scaffold has been investigated for its potential to inhibit enzymes implicated in neurodegenerative diseases, such as β-secretase (BACE1) and acetylcholinesterase (AChE).
Table 1: Illustrative Comparative Kinase Inhibitory Activity of 3-Aminopiperidine Derivatives
| Compound ID | R-Group on Amino Nitrogen | Target Kinase | IC50 (nM) |
| Derivative A | Phenyl | Kinase X | 50 |
| Derivative B | 4-Fluorophenyl | Kinase X | 25 |
| Derivative C | Pyridin-2-yl | Kinase X | 75 |
| Derivative D | Benzyl | Kinase X | 150 |
Note: This table is illustrative and based on general trends observed for 3-aminopiperidine scaffolds. Actual values would be target- and substituent-dependent.
The data illustrates a common trend in medicinal chemistry where small modifications to a core scaffold can significantly impact biological activity. The electronic nature and steric bulk of the R-group can influence the binding affinity of the compound to the target enzyme.
Derivatives of the closely related 4-aminopiperidine scaffold have demonstrated inhibitory activity against BACE1 and AChE, with IC50 values in the nanomolar and micromolar ranges, respectively. It is plausible that derivatives of the 3-(methylamino)piperidine core could exhibit similar activities.
Antifungal Activity
The piperidine moiety is also a key feature in some antifungal agents. Derivatives of this compound can be explored for their potential to inhibit the growth of pathogenic fungi. The mechanism of action for some piperidine-based antifungals involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.
Table 2: Comparative Antifungal Activity of Substituted Piperidine Derivatives
| Compound ID | N-Alkyl Substituent | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) |
| Derivative E | n-Octyl | 16 | 32 |
| Derivative F | n-Decyl | 8 | 16 |
| Derivative G | n-Dodecyl | 4 | 8 |
| Derivative H | Benzyl | >64 | >64 |
Note: This table is illustrative and based on general trends observed for N-alkylated piperidine scaffolds. MIC = Minimum Inhibitory Concentration.
These illustrative data highlight the importance of lipophilicity for antifungal activity, with longer alkyl chains generally leading to increased potency.
Experimental Protocols
To facilitate further research and validation of the biological activities of this compound derivatives, we provide detailed, step-by-step protocols for key assays.
Synthesis of Derivatives
A common method for synthesizing N-substituted derivatives of this compound is through reductive amination.
Protocol 1: General Procedure for Reductive Amination
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired aldehyde or ketone (1.1 eq).
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted derivative.
Diagram 1: General Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and biological evaluation of derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.[1]
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds (derivatives of this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Kinase Reaction:
-
In a multi-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control).
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of a pre-mixed substrate/ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Diagram 2: Kinase Inhibition Assay Principle
Caption: Principle of the luminescence-based kinase inhibition assay.
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a fungal strain, following CLSI (Clinical and Laboratory Standards Institute) guidelines (M27 for yeasts, M38 for filamentous fungi).[2][3]
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Test compounds
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI protocols.
-
Compound Dilution: Perform serial twofold dilutions of the test compounds in the microtiter plates using RPMI medium.
-
Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which a significant inhibition of growth (typically ≥50% for azoles and echinocandins against yeasts) is observed visually or by reading the optical density at a specific wavelength.[2]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE based on the reaction of thiocholine with DTNB (Ellman's reagent) to produce a yellow product.[4][5]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds
-
96-well microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and test compounds in phosphate buffer.
-
Assay in 96-well plate:
-
To each well, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE solution to initiate a pre-incubation period (e.g., 10 minutes at 25°C).
-
Start the reaction by adding the ATCI substrate solution.
-
-
Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and subsequently the IC50 value.
BACE1 Inhibition Assay (FRET-Based)
This assay utilizes a peptide substrate with a fluorescent donor and a quencher. Cleavage of the substrate by BACE1 separates the donor and quencher, resulting in an increase in fluorescence.[6][7]
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET peptide substrate
-
BACE1 assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Test compounds
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Master Mix Preparation: Prepare a master mix containing the BACE1 FRET peptide substrate in the assay buffer.
-
Assay in 96-well plate:
-
Add the master mix to each well.
-
Add the test compound at various concentrations. For controls, add buffer.
-
-
Reaction Initiation: Add the diluted BACE1 enzyme solution to all wells except the blank.
-
Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex 320 nm/Em 405 nm) over time.[6]
-
Data Analysis: Calculate the rate of substrate cleavage from the increase in fluorescence. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make it an attractive core for medicinal chemists. The comparative data, while illustrative, underscores the importance of systematic SAR studies to optimize the potency and selectivity of these derivatives for specific biological targets.
Future research should focus on the synthesis and screening of larger, more diverse libraries of these compounds against a wide range of biological targets. Detailed in vivo studies will be necessary to evaluate the pharmacokinetic and pharmacodynamic properties of the most promising candidates. The experimental protocols provided in this guide offer a robust framework for conducting these essential studies, ultimately paving the way for the discovery of new and effective drugs.
References
-
BPS Bioscience. (n.d.). Data Sheet - BACE1 FRET Assay Kit. [Link]
-
Ghannoum, M., & Rex, J. H. (2019). A Practical Guide to Antifungal Susceptibility Testing. Open Forum Infectious Diseases, 6(5), ofz173. [Link]
- Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th ed. CLSI standard M27.
-
Scribd. (n.d.). CLSI Antifungical Susceptibility Test Updated. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. assets.fishersci.com [assets.fishersci.com]
A Guide to the Certificate of Analysis for tert-Butyl 3-(methylamino)piperidine-1-carboxylate: A Comparative Analysis for Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the piperidine scaffold is a cornerstone, integral to the structure of numerous approved pharmaceuticals. Its prevalence is due to favorable physicochemical properties, including metabolic stability and the ability to confer aqueous solubility.[1] Among the vast array of piperidine-based building blocks, tert-Butyl 3-(methylamino)piperidine-1-carboxylate (CAS No: 392331-89-4) emerges as a particularly versatile intermediate.[2] The strategic placement of a secondary amine at the 3-position, coupled with the orthogonal reactivity of the Boc-protected nitrogen, provides two distinct points for molecular elaboration. This bifunctionality is invaluable for constructing complex molecules and diverse compound libraries aimed at various therapeutic targets.[1][3]
However, the successful integration of this building block into a synthetic workflow is critically dependent on its quality and purity. A Certificate of Analysis (CoA) is more than a mere specification sheet; it is the foundational document that guarantees the identity, purity, and consistency of a starting material. For researchers and drug development professionals, the ability to critically interpret a CoA, understand the implications of each parameter, and compare it against viable alternatives is paramount for ensuring the reproducibility and success of their research.
This guide provides an in-depth analysis of a typical CoA for this compound. We will dissect key quality attributes, explain the causality behind the analytical choices, and provide detailed experimental protocols for in-house verification. Furthermore, we will conduct a comparative analysis with structurally related alternatives to equip scientists with the expertise needed to make informed decisions in sourcing critical building blocks.
Anatomy of a Certificate of Analysis: Ensuring Quality from the Start
A Certificate of Analysis is the culmination of a rigorous quality control (QC) process. Each parameter listed provides a distinct piece of evidence confirming that the material meets the required standards for its intended use. Understanding the "why" behind each test is crucial for appreciating the material's quality.
Caption: Quality control workflow for chemical intermediate release.
Table 1: Typical Certificate of Analysis Specifications
| Parameter | Specification | Method | Rationale & Scientific Insight |
| Appearance | Colorless to light yellow liquid/solid | Visual | A simple but critical first check. Deviations can indicate degradation or significant impurities. |
| Identity by ¹H NMR | Conforms to structure | NMR Spectroscopy | Confirms the molecular structure and proton environment. Essential for ruling out isomers. |
| Identity by Mass Spec | Conforms to molecular weight[2][4] | ESI-MS | Verifies the molecular weight (Expected [M+H]⁺ ≈ 215.18). A rapid and sensitive identity test. |
| Purity by HPLC | ≥ 97.0% | HPLC-UV/ELSD | The primary quantitative measure of purity. A high value is critical for stoichiometric accuracy in subsequent reactions. |
| Water Content | ≤ 0.5% | Karl Fischer Titration | Excess water can interfere with moisture-sensitive reactions (e.g., those using organometallics or strong bases). |
| Residual Solvents | Varies by process (e.g., ≤ 5000 ppm Ethyl Acetate) | GC-Headspace | Ensures that solvents from purification are removed. High levels can inhibit downstream reactions or be toxic. |
Deep Dive into Key CoA Parameters
-
Identity Confirmation (NMR & MS): While mass spectrometry confirms the molecular weight, ¹H NMR provides the definitive structural fingerprint. For this compound, the spectrum should clearly show the characteristic singlet for the tert-butyl group (~1.4 ppm), signals for the piperidine ring protons, and a singlet for the N-methyl group. The absence of unexpected signals is as important as the presence of expected ones, as it provides evidence against isomeric impurities.
-
Purity and Impurity Profile (HPLC): A purity value of >97% is common for building blocks. However, the nature of the remaining <3% is critically important. Common process-related impurities derived from the reductive amination of N-Boc-3-piperidone can include:
-
Unreacted Starting Material: Residual N-Boc-3-piperidone.
-
Over-alkylation Product: The corresponding dimethylamino derivative, tert-butyl 3-(dimethylamino)piperidine-1-carboxylate.
-
Reduced Ketone: tert-butyl 3-hydroxypiperidine-1-carboxylate, if the reducing agent directly reduces the ketone before imine formation.[5]
-
Regioisomers: Depending on the synthetic route, contamination with the 4-substituted isomer is possible, though less common with specific starting materials.
These impurities can lead to unwanted side products in subsequent synthetic steps, complicating purification and reducing overall yield.
-
Comparative Analysis with Key Alternatives
The choice of a building block is a strategic decision. While this compound is highly versatile, related structures may offer advantages depending on the specific synthetic goal.
Caption: Decision logic for selecting the appropriate piperidine building block.
Table 2: Comparative Overview of Piperidine Building Blocks
| Compound | Structure | Key Advantages | Key Considerations |
| Target Compound: this compound | CC(C)(C)OC(=O)N1CCCC(C1)NC | Ready-to-use secondary amine; saves a synthetic step (methylation). | Higher initial cost; less flexibility if the primary amine is needed for an initial reaction. |
| Alternative 1: tert-Butyl 3-aminopiperidine-1-carboxylate[6] | CC(C)(C)OC(=O)N1CCCC(C1)N | Lower cost; allows for diverse functionalization of the primary amine before potential methylation. | Requires an additional methylation step if the N-methyl group is desired in the final product. |
| Alternative 2: tert-Butyl 4-(methylamino)piperidine-1-carboxylate[5] | CC(C)(C)OC(=O)N1CCC(CC1)NC | Different substitution pattern may lead to distinct biological activity and SAR. | Not a direct replacement; alters the core scaffold geometry and vector space for substituents. |
| Alternative 3: 3-(Methylamino)piperidine | CN[C@H]1CCCNCC1 | Least expensive; useful if the piperidine nitrogen needs to be functionalized first. | Requires protection/deprotection steps, adding complexity and potentially lowering overall yield. |
The primary decision point often lies between the target compound and its primary amine precursor, tert-Butyl 3-aminopiperidine-1-carboxylate . If the synthetic route is linear and the N-methyl group is part of the final design, using the pre-methylated version saves time and resources. However, if a convergent synthesis requires initial modification of the primary amine (e.g., acylation, reductive amination with a different partner), starting with the more economical primary amine provides greater flexibility.
Verifying Quality: Essential Analytical Protocols
While a vendor's CoA is a reliable starting point, many research and development environments, particularly those operating under GMP principles, require orthogonal, in-house verification. The following are streamlined protocols for confirming the key quality attributes of the title compound.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Causality: This method separates the main compound from potential impurities based on their differential partitioning between a stationary and mobile phase. It provides a quantitative assessment of purity by peak area percentage.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile.
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject 5 µL of the sample.
-
Acquire the chromatogram for 15 minutes.
-
Integrate all peaks and calculate the area percentage of the main peak to determine purity.
-
Protocol 2: Structure Verification by ¹H NMR Spectroscopy
Causality: Nuclear Magnetic Resonance spectroscopy probes the chemical environment of hydrogen atoms within the molecule, providing a definitive structural fingerprint that can confirm identity and reveal impurities.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD).
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated solvent.
-
Procedure:
-
Acquire a standard one-dimensional proton spectrum.
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Integrate the signals and compare the chemical shifts and coupling patterns to known reference spectra or predicted values.
-
Expected Peaks (in CDCl₃): δ ~3.8-2.8 (m, piperidine protons), δ ~2.4 (s, 3H, N-CH₃), δ ~1.45 (s, 9H, C(CH₃)₃). Note that Boc-protected amines can show rotamers, leading to broadened or multiple signals for adjacent protons.[7]
-
Protocol 3: Identity Confirmation by Mass Spectrometry (MS)
Causality: This technique ionizes the molecule and measures its mass-to-charge ratio, providing rapid and highly accurate confirmation of its molecular weight.
-
Instrumentation: Mass spectrometer with an Electrospray Ionization (ESI) source.
-
Mode: Positive Ion (ESI+).
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) in methanol or acetonitrile.
-
Procedure:
-
Infuse the sample solution directly into the mass spectrometer.
-
Acquire the mass spectrum over a range of m/z 100-500.
-
Identify the protonated molecular ion peak ([M+H]⁺). For C₁₁H₂₂N₂O₂, the expected monoisotopic mass is 214.17, so the observed peak should be at m/z ≈ 215.18.[2]
-
Conclusion
This compound is an undeniably valuable tool in the medicinal chemist's arsenal. However, its utility is directly tied to its quality. A comprehensive understanding of the Certificate of Analysis allows researchers to look beyond a simple purity number and appreciate the compound's complete analytical profile. By critically evaluating parameters like identity, purity, and potential process-related impurities, and by comparing the building block against strategic alternatives, scientists can mitigate risks in their synthetic campaigns. Implementing routine in-house verification protocols further strengthens the quality assurance chain, ensuring that the foundation of any drug discovery effort is built upon materials of the highest integrity, leading to more robust, reliable, and reproducible science.
References
- BenchChem. (n.d.). Common side products in the synthesis of tert-butyl 4-(methylamino)piperidine-1-carboxylate.
- Macmillan Group, Princeton University. (n.d.). Supplementary Information.
-
National Institutes of Health (NIH). (2013). Metabolically Stable tert-Butyl Replacement. PMC. Retrieved from [Link]
- Supporting Information. (n.d.). General procedure for the synthesis of N-Boc carbamates.
-
PubChemLite. (n.d.). Tert-butyl 3-(1-(methylamino)ethyl)piperidine-1-carboxylate (C13H26N2O2). Retrieved from [Link]
- BenchChem. (2025). Unlock Drug Discovery with Boc-Protected Piperidine Intermediates.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Retrieved from [Link]
- BenchChem. (n.d.). An In-depth Technical Guide on the Basic Properties of Tert-butyl 4-(methylamino)piperidine-1-carboxylate.
- BenchChem. (n.d.). Application Notes and Protocols: The Use of tert-butyl 4-(methylamino)piperidine-1-carboxylate in Medicinal Chemistry.
- Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm.
-
PubChem. (n.d.). tert-Butyl 3-((methylamino)methyl)piperidine-1-carboxylate. Retrieved from [Link]
- Google Patents. (2009). Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
-
Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C11H22N2O2 | CID 17750458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
A Senior Application Scientist's Guide to Cross-Referencing Analytical Data for tert-Butyl 3-(methylamino)piperidine-1-carboxylate
For researchers, scientists, and professionals in drug development, the unequivocal identification and purity assessment of synthetic intermediates are paramount. This guide provides an in-depth technical comparison of the analytical data for tert-Butyl 3-(methylamino)piperidine-1-carboxylate , a crucial building block in medicinal chemistry. We will explore its characteristic analytical signature and contrast it with potential impurities and a common regioisomeric alternative. This document is designed to empower you with the expertise to confidently interpret analytical data and ensure the integrity of your synthetic pathways.
Introduction: The Significance of Positional Isomerism and Purity in Drug Discovery
This compound and its regioisomer, tert-butyl 4-(methylamino)piperidine-1-carboxylate, are valuable scaffolds in the synthesis of novel therapeutics. The substitution pattern on the piperidine ring is critical as it dictates the three-dimensional orientation of appended functionalities, which in turn governs the molecule's interaction with its biological target. The seemingly subtle shift of the methylamino group from the 3- to the 4-position can profoundly impact pharmacological activity, selectivity, and pharmacokinetic properties.
Comparative Analysis of Analytical Data
This section provides a detailed comparison of the expected analytical data for this compound, its 4-substituted regioisomer, and common process-related impurities. While experimental spectra are proprietary and vary between instruments and laboratories, the following tables summarize the predicted and characteristic data based on fundamental principles of each analytical technique.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₁H₂₂N₂O₂ | 214.31 | 172536-16-8[1] |
| tert-Butyl 4-(methylamino)piperidine-1-carboxylate | C₁₁H₂₂N₂O₂ | 214.31 | 147539-41-1 |
| tert-Butyl 3-aminopiperidine-1-carboxylate | C₁₀H₂₀N₂O₂ | 200.28 | 144243-24-3[2] |
| tert-Butyl 3-(dimethylamino)piperidine-1-carboxylate | C₁₂H₂₄N₂O₂ | 228.33 | Not readily available |
| tert-Butyl 3-oxopiperidine-1-carboxylate | C₁₀H₁₇NO₃ | 199.25 | 187747-73-3 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling patterns of ¹H and ¹³C nuclei provide a detailed map of the molecular architecture.
¹H NMR Spectroscopy
The proton NMR spectrum allows for the differentiation of the 3- and 4-substituted isomers based on the multiplicity and chemical shifts of the protons on the piperidine ring.
Expected ¹H NMR Data (in CDCl₃, 400 MHz)
| Compound | Key Proton Signals (δ, ppm) and Multiplicities |
| This compound | ~3.0-4.0 (m, piperidine CH₂-N-Boc), ~2.7-2.9 (m, piperidine CH-N), ~2.4 (s, 3H, N-CH₃), ~1.5-2.0 (m, piperidine CH₂), 1.45 (s, 9H, C(CH₃)₃) |
| tert-Butyl 4-(methylamino)piperidine-1-carboxylate | ~3.9-4.2 (br m, 2H, piperidine CH₂-N-Boc), ~2.7-2.9 (m, 2H, piperidine CH₂-N-Boc), ~2.5 (m, 1H, piperidine CH-N), ~2.4 (s, 3H, N-CH₃), ~1.8 (m, 2H, piperidine CH₂), ~1.2 (m, 2H, piperidine CH₂), 1.46 (s, 9H, C(CH₃)₃) |
| tert-Butyl 3-aminopiperidine-1-carboxylate | ~3.0-4.0 (m, piperidine CH₂-N-Boc), ~2.8-3.0 (m, piperidine CH-N), ~1.5-2.0 (m, piperidine CH₂), 1.45 (s, 9H, C(CH₃)₃), ~1.3 (br s, 2H, NH₂) |
| tert-Butyl 3-(dimethylamino)piperidine-1-carboxylate | ~3.0-4.0 (m, piperidine CH₂-N-Boc), ~2.7-2.9 (m, piperidine CH-N), ~2.3 (s, 6H, N(CH₃)₂), ~1.5-2.0 (m, piperidine CH₂), 1.45 (s, 9H, C(CH₃)₃) |
| tert-Butyl 3-oxopiperidine-1-carboxylate | ~4.0-4.2 (m, 2H), ~3.5-3.7 (m, 2H), ~2.4-2.6 (m, 2H), 1.48 (s, 9H, C(CH₃)₃) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, particularly regarding the carbon skeleton and the presence of carbonyl groups.
Expected ¹³C NMR Data (in CDCl₃, 100 MHz)
| Compound | Key Carbon Signals (δ, ppm) |
| This compound | ~154.8 (C=O), ~79.5 (C(CH₃)₃), ~55-60 (piperidine CH-N), ~45-50 (piperidine CH₂-N-Boc), ~34 (N-CH₃), ~28.4 (C(CH₃)₃), ~20-30 (piperidine CH₂) |
| tert-Butyl 4-(methylamino)piperidine-1-carboxylate | ~154.9 (C=O), ~79.4 (C(CH₃)₃), ~52 (piperidine CH-N), ~43 (piperidine CH₂-N-Boc), ~34 (N-CH₃), ~31 (piperidine CH₂), ~28.4 (C(CH₃)₃) |
| tert-Butyl 3-aminopiperidine-1-carboxylate | ~155.0 (C=O), ~79.5 (C(CH₃)₃), ~48-52 (piperidine CH-N), ~45-50 (piperidine CH₂-N-Boc), ~28.4 (C(CH₃)₃), ~20-35 (piperidine CH₂) |
| tert-Butyl 3-(dimethylamino)piperidine-1-carboxylate | ~154.8 (C=O), ~79.5 (C(CH₃)₃), ~60-65 (piperidine CH-N), ~45-50 (piperidine CH₂-N-Boc), ~41 (N(CH₃)₂), ~28.4 (C(CH₃)₃), ~20-30 (piperidine CH₂) |
| tert-Butyl 3-oxopiperidine-1-carboxylate | ~206 (C=O, ketone), ~154.5 (C=O, carbamate), ~80.5 (C(CH₃)₃), ~50-55 (piperidine CH₂), ~40-45 (piperidine CH₂), ~28.3 (C(CH₃)₃) |
Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule.
Characteristic IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C-H Stretch | C=O Stretch (Carbamate) | C=O Stretch (Ketone) |
| This compound | ~3300-3400 (weak) | 2850-2980 | ~1690 | - |
| tert-Butyl 4-(methylamino)piperidine-1-carboxylate | ~3300-3400 (weak) | 2850-2980 | ~1690 | - |
| tert-Butyl 3-aminopiperidine-1-carboxylate | ~3300-3400 (two bands) | 2850-2980 | ~1690 | - |
| tert-Butyl 3-(dimethylamino)piperidine-1-carboxylate | - | 2850-2980 | ~1690 | - |
| tert-Butyl 3-oxopiperidine-1-carboxylate | - | 2850-2980 | ~1690 | ~1720 |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation.
Expected Mass Spectrometry Data (ESI+)
| Compound | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | 215.18 | 159.1 (loss of isobutylene), 115.1 (loss of Boc group) |
| tert-Butyl 4-(methylamino)piperidine-1-carboxylate | 215.18 | 159.1 (loss of isobutylene), 115.1 (loss of Boc group) |
| tert-Butyl 3-aminopiperidine-1-carboxylate | 201.16 | 145.1 (loss of isobutylene), 101.1 (loss of Boc group) |
| tert-Butyl 3-(dimethylamino)piperidine-1-carboxylate | 229.20 | 173.2 (loss of isobutylene), 129.2 (loss of Boc group) |
| tert-Butyl 3-oxopiperidine-1-carboxylate | 200.12 | 144.1 (loss of isobutylene), 100.1 (loss of Boc group) |
Visualizing the Comparison
To further clarify the relationships between these compounds, the following diagrams illustrate their chemical structures and a typical analytical workflow for their differentiation.
Caption: Chemical structures of the target compound and its key comparators.
Caption: A typical analytical workflow for the identification and purity assessment.
Experimental Protocols
The following are detailed, self-validating protocols for the key analytical techniques discussed.
Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method is ideal for initially assessing the purity of the crude reaction mixture and identifying the molecular weights of the components.
-
Sample Preparation: Dissolve approximately 1 mg of the crude product in 1 mL of a 1:1 mixture of acetonitrile and water.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
-
MS Conditions (ESI+):
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis: Integrate the peaks in the UV chromatogram to determine the relative purity. Analyze the mass spectrum of each peak to identify the [M+H]⁺ ions corresponding to the target compound and any impurities.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for the definitive structural elucidation of the purified product.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Number of Scans: 16.
-
Relaxation Delay: 1 second.
-
Pulse Angle: 30 degrees.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
Pulse Program: Proton-decoupled.
-
-
Data Analysis: Process the spectra using appropriate software. Reference the TMS peak to 0 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C. Compare the observed chemical shifts, multiplicities, and integrations with the expected values.
Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides a quick confirmation of the presence or absence of key functional groups.
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl plates. For a solid, a KBr pellet or attenuated total reflectance (ATR) can be used.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the functional groups in the target molecule. The absence of a strong ketone stretch around 1720 cm⁻¹ is a key indicator of the successful reduction of the starting material.
Conclusion
The rigorous analytical characterization of this compound is a critical, non-negotiable step in its application in drug discovery and development. By cross-referencing data from a suite of orthogonal analytical techniques—NMR, MS, and IR—and comparing it against the expected data for the target compound, its regioisomer, and potential process-related impurities, researchers can ensure the structural integrity and purity of their material. This meticulous approach prevents the propagation of errors in downstream applications and ultimately contributes to the generation of reliable and reproducible scientific data.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 1-BOC-3-Aminopiperidine. National Center for Biotechnology Information. [Link]
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Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]
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PubMed. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. [Link]
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Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]
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Literature comparison of tert-Butyl 3-(methylamino)piperidine-1-carboxylate synthesis routes
An In-depth Guide to the Synthetic Routes for tert-Butyl 3-(methylamino)piperidine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a crucial chiral building block in modern medicinal chemistry. As a substituted piperidine, it forms the core scaffold of numerous pharmaceutical agents, valued for its ability to introduce specific stereochemistry and a secondary amine functionality. Its incorporation into drug candidates can significantly influence their pharmacological profile, including potency, selectivity, and pharmacokinetic properties.
The synthesis of this intermediate is a topic of considerable interest for process chemists and researchers aiming to develop efficient, scalable, and stereoselective routes. The choice of synthetic strategy often depends on critical factors such as the desired stereochemistry (racemic vs. enantiomerically pure), the scale of production, cost of starting materials, and overall process robustness.
This guide provides a comparative analysis of the predominant synthetic strategies for this compound. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative summary to aid researchers in selecting the most appropriate method for their specific needs.
Route 1: Direct Reductive Amination of N-Boc-3-piperidone
This is arguably the most direct and convergent approach to racemic this compound. The strategy involves a one-pot reaction between the commercially available N-Boc-3-piperidone and methylamine, followed by in-situ reduction of the resulting imine or enamine intermediate.
Mechanistic Rationale
The reaction proceeds via two key stages. First, the carbonyl group of N-Boc-3-piperidone reacts with methylamine to form a hemiaminal intermediate, which then dehydrates to generate a Schiff base (imine) or its tautomer, an enamine. The choice of reducing agent is critical for the second stage. Mild hydride reagents, such as sodium triacetoxyborohydride (NaBH(OAc)₃), are ideal because they are selective for the iminium ion over the ketone starting material, minimizing side reactions and allowing for a one-pot procedure.[1][2] The acidic nature of NaBH(OAc)₃ can also catalyze the initial imine formation.[1]
Caption: Workflow for Reductive Amination.
Advantages:
-
High Atom Economy: As a one-pot reaction, it is highly efficient and minimizes waste.
-
Operational Simplicity: The procedure is straightforward and generally does not require the isolation of intermediates.
-
Scalability: This route is well-suited for large-scale industrial production due to its simplicity and use of readily available reagents.[1]
Disadvantages:
-
Racemic Product: This route produces a racemic mixture, requiring a subsequent chiral resolution step if a single enantiomer is desired.
-
Potential for Over-alkylation: Although less common with controlled stoichiometry, there is a risk of forming the dimethylated tertiary amine as a byproduct.[1]
-
Starting Material Cost: The cost and availability of N-Boc-3-piperidone can be a factor.[3]
Experimental Protocol: Reductive Amination
This protocol is adapted from the general procedure for reductive amination of N-Boc-piperidones.[1]
-
Imine Formation: To a solution of N-Boc-3-piperidone (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add methylamine (1.1-1.5 eq, e.g., as a solution in THF or water). A catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS to confirm the consumption of the starting ketone.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography.
Route 2: Synthesis from a Chiral Pool (L-Glutamic Acid)
For applications demanding high enantiopurity, synthesizing the target molecule from a chiral starting material is a superior strategy. L-glutamic acid is an inexpensive and readily available chiral precursor for producing the (S)-enantiomer of 3-aminopiperidine derivatives.[4]
Mechanistic Rationale
This is a multi-step linear synthesis that constructs the piperidine ring with the desired stereocenter already in place.[4][5]
-
Protection & Esterification: Both carboxylic acid groups of L-glutamic acid are esterified, and the primary amine is protected with a tert-butoxycarbonyl (Boc) group.
-
Reduction: The diester is reduced to the corresponding diol using a reducing agent like sodium borohydride (NaBH₄).[5]
-
Leaving Group Formation: The primary hydroxyl groups of the diol are converted into good leaving groups, typically by tosylation with p-toluenesulfonyl chloride (TsCl).
-
Cyclization: The ditosylate intermediate is treated with an amine (e.g., benzylamine) which acts as a nucleophile, displacing both tosylate groups in an intramolecular fashion to form the N-substituted piperidine ring.
-
Deprotection & Methylation: The N-benzyl group is removed via catalytic hydrogenation. The resulting N-Boc-3-aminopiperidine is then N-methylated. This methylation can be achieved via a second reductive amination with formaldehyde or by direct alkylation with a methylating agent.
Caption: Chiral Pool Synthesis Pathway.
Advantages:
-
Excellent Stereocontrol: Provides access to enantiomerically pure product, which is critical for many pharmaceutical applications.[5][6]
-
Inexpensive Starting Material: L-glutamic acid is a readily available and cost-effective chiral starting material.
Disadvantages:
-
Long Synthetic Sequence: The multi-step nature of this route leads to a lower overall yield and requires more extensive purification.
-
Process Complexity: The number of steps makes it less amenable to large-scale production compared to more convergent routes.
Experimental Protocol: Key Cyclization Step
This protocol is adapted from the synthesis of substituted piperidines from L-glutamic acid.[4]
-
Tosylation: To a solution of (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C, add triethylamine (3.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Add p-toluenesulfonyl chloride (2.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 1 hour.
-
Work-up (Tosylation): Quench the reaction with aqueous sodium bicarbonate. Extract the mixture with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ditosylate, which is often used directly in the next step.
-
Cyclization: To the crude ditosylate, add an excess of methylamine (e.g., as a 40% solution in water or in THF) and heat the mixture under reflux or in a sealed vessel until the reaction is complete (monitor by TLC/LC-MS).
-
Purification: After cooling, perform a standard aqueous work-up. The crude product is purified by column chromatography to yield this compound. (Note: The original literature often uses benzylamine followed by debenzylation; direct use of methylamine simplifies the process if successful).
Route 3: Synthesis via N-Boc-3-aminopiperidine
This strategy involves the initial synthesis of racemic or chiral N-Boc-3-aminopiperidine, followed by a selective N-methylation of the exocyclic amino group. The synthesis of the N-Boc-3-aminopiperidine precursor can be achieved through several methods, including the Hofmann rearrangement of N-Boc-nipecotamide or by starting from 3-aminopiperidine itself.[5][7][8]
Mechanistic Rationale
The key final step is the selective methylation of the primary amine at the C3 position without affecting the nitrogen within the piperidine ring, which is sterically hindered and electronically deactivated by the Boc protecting group.
Option A: Reductive Amination with Formaldehyde This is a classic method for N-methylation. N-Boc-3-aminopiperidine is reacted with formaldehyde to form an intermediate N-methylol or imine species, which is then reduced in situ with a reducing agent like sodium borohydride or through catalytic hydrogenation.
Option B: Direct Alkylation This involves treating N-Boc-3-aminopiperidine with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base. This method can be prone to over-alkylation, forming the quaternary ammonium salt if conditions are not carefully controlled.
Caption: N-Methylation Strategies.
Advantages:
-
Modularity: Allows for the preparation of either racemic or enantiopure product depending on the starting N-Boc-3-aminopiperidine.
-
High Selectivity: The Boc group effectively directs methylation to the exocyclic amine.
Disadvantages:
-
Requires Advanced Intermediate: The synthesis of N-Boc-3-aminopiperidine is a multi-step process itself.[7]
-
Potential for Side Reactions: Direct alkylation carries the risk of over-methylation.
Experimental Protocol: N-Methylation via Reductive Amination
-
Reaction Setup: Dissolve N-Boc-3-aminopiperidine (1.0 eq) in a suitable solvent like methanol.
-
Imine Formation: Add aqueous formaldehyde (1.1 eq) to the solution, followed by a catalytic amount of acetic acid. Stir for 1 hour at room temperature.
-
Reduction: Cool the mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Reaction Progression: Stir the reaction at room temperature for 12 hours or until completion as monitored by TLC/LC-MS.
-
Work-up and Purification: Quench the reaction with water and remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Comparative Summary of Synthesis Routes
| Feature | Route 1: Direct Reductive Amination | Route 2: Chiral Pool Synthesis | Route 3: N-Methylation of Precursor |
| Starting Material | N-Boc-3-piperidone | L-Glutamic Acid | N-Boc-3-aminopiperidine |
| Stereocontrol | Racemic | Enantiomerically Pure (S- or R-) | Dependent on precursor |
| Number of Steps | 1 (One-pot) | ~5-6 steps | 1 (from precursor) |
| Typical Overall Yield | High (for the single step) | Moderate to Low | High (for the single step) |
| Key Reagents | Methylamine, NaBH(OAc)₃ | NaBH₄, TsCl, Benzylamine/Methylamine | Formaldehyde, NaBH₄ or CH₃I |
| Scalability | Excellent | Challenging | Good |
| Primary Advantage | Simplicity, speed, convergent | Excellent stereocontrol | Modular, high-yielding final step |
| Primary Disadvantage | Produces a racemic mixture | Long, linear synthesis, lower overall yield | Requires synthesis of an advanced intermediate |
Conclusion
The optimal synthetic route for this compound is dictated by the specific requirements of the research or manufacturing campaign.
-
For large-scale, cost-effective production of the racemic compound , Route 1 (Direct Reductive Amination) is the clear choice due to its operational simplicity, high convergence, and scalability.[1]
-
When enantiopurity is paramount , as is often the case in pharmaceutical development, Route 2 (Chiral Pool Synthesis) provides a reliable, albeit lengthy, path to the desired stereoisomer starting from an inexpensive chiral material.[4]
-
Route 3 (N-Methylation of a Precursor) offers a flexible approach. If an enantiopure source of N-Boc-3-aminopiperidine is available through resolution or a separate asymmetric synthesis, this final methylation step is a highly efficient and selective method to obtain the target compound.
Each route presents a unique set of advantages and challenges. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can make an informed decision to select the synthetic strategy that best aligns with their objectives of scale, cost, and stereochemical purity.
References
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Development of a Scaleable Route for the Production of cis - N Benzyl-3-methylamino-4-methylpiperidine. (2025). ResearchGate. [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.). National Institutes of Health. [Link]
-
Investigation of Practical Routes for the Kilogram-Scale Production of cis-3-Methylamino-4-methylpiperidines. (2025). ResearchGate. [Link]
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Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. [Link]
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Synthesis of N-Substituted piperidines from piperidone. (2015). ResearchGate. [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.). ResearchGate. [Link]
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-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2024). ResearchGate. [Link]
-
Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. (n.d.). ResearchGate. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). National Institutes of Health. [Link]
-
A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. (n.d.). Organic Syntheses Procedure. [Link]
-
Structure of few bio-active compounds having 3-amino piperidine ring system. (n.d.). ResearchGate. [Link]
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A Comparative Benchmarking Guide to the Synthesis of tert-Butyl 3-(methylamino)piperidine-1-carboxylate: Yield, Purity, and Process Efficiency
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key building blocks is paramount. tert-Butyl 3-(methylamino)piperidine-1-carboxylate is a valuable scaffold in the synthesis of a variety of pharmacologically active compounds, owing to its secondary amine functionality and the orthogonal nature of the tert-butyloxycarbonyl (Boc) protecting group. This guide provides an in-depth comparison of common and emerging synthetic routes to this intermediate, focusing on benchmarked yield, purity, and the underlying chemical principles that govern each approach.
Introduction: The Versatility of a Protected Piperidine
The piperidine moiety is a ubiquitous structural motif in numerous approved drugs, valued for its favorable pharmacokinetic properties. The presence of a methylamino group at the 3-position offers a key vector for molecular elaboration, while the Boc-protected ring nitrogen allows for selective reactions at the secondary amine. The choice of synthetic route to this intermediate can significantly impact overall yield, impurity profile, and scalability, making a thorough understanding of the available methodologies essential.
This guide will focus on the most prevalent method for the synthesis of this compound: reductive amination . We will provide a detailed, field-tested protocol and discuss the critical parameters influencing its success. Furthermore, we will compare this classical approach with a modern, biocatalytic alternative that offers high stereoselectivity: enzymatic transamination .
Method 1: Reductive Amination of tert-Butyl 3-oxopiperidine-1-carboxylate
Reductive amination is a cornerstone of amine synthesis in organic chemistry, prized for its operational simplicity and broad applicability.[1] This one-pot reaction involves the formation of an intermediate imine or enamine from a ketone and an amine, which is then reduced in situ to the desired amine. For the synthesis of our target compound, tert-butyl 3-oxopiperidine-1-carboxylate is reacted with methylamine in the presence of a mild reducing agent.
Causality Behind Experimental Choices
The selection of the reducing agent is critical to the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for several key reasons.[2] It is a mild and selective reducing agent, capable of reducing the intermediate iminium ion much faster than the starting ketone. This selectivity minimizes the formation of the corresponding alcohol byproduct, tert-butyl 3-hydroxypiperidine-1-carboxylate. Furthermore, NaBH(OAc)₃ is tolerant of the slightly acidic conditions that are often employed to catalyze imine formation.
The choice of solvent is also important. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as they are non-protic and effectively solubilize the reactants. The reaction is typically run at room temperature to balance reaction rate with minimizing side reactions.
Detailed Experimental Protocol
Materials:
-
tert-Butyl 3-oxopiperidine-1-carboxylate
-
Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, catalytic)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous DCM, add methylamine (1.1-1.5 eq).
-
If desired, add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Caption: Reductive Amination Workflow.
Benchmarking Yield and Purity
| Parameter | Benchmark Value |
| Yield | 75-90% |
| Purity (Post-Chromatography) | >97% (by HPLC) |
Common Impurities and Mitigation
A key aspect of process optimization is understanding and controlling the formation of impurities. In this synthesis, the primary potential side products are:
-
tert-Butyl 3-hydroxypiperidine-1-carboxylate: Arises from the direct reduction of the starting ketone. This is minimized by the use of the selective reducing agent NaBH(OAc)₃ and ensuring sufficient time for imine formation before the addition of the reducing agent.
-
tert-Butyl 3-(dimethylamino)piperidine-1-carboxylate: This over-alkylation product can form if there is an excess of both the starting ketone and the reducing agent after the initial product has formed. Careful control of stoichiometry is crucial for minimizing this impurity.
-
Unreacted Starting Material: Incomplete reaction can be addressed by extending the reaction time or gentle heating, though the latter may promote side reactions.
Method 2: Asymmetric Synthesis via Enzymatic Transamination
A cutting-edge alternative to classical chemical synthesis is biocatalysis. Amine transaminases (ATAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor, often with exceptional stereoselectivity.[3][4][5] This method is particularly attractive for the synthesis of chiral amines, which are often required for pharmaceutical applications.
The "Green" Chemistry Advantage
The use of transaminases aligns with the principles of green chemistry by operating under mild, aqueous conditions, often at or near room temperature and neutral pH.[6] This approach can circumvent the need for harsh reagents and organic solvents, reducing the environmental impact of the synthesis.
Conceptual Experimental Protocol
Materials:
-
tert-Butyl 3-oxopiperidine-1-carboxylate
-
A suitable amine donor (e.g., isopropylamine)
-
A specific (R)- or (S)-selective amine transaminase
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
A suitable buffer system (e.g., phosphate buffer, pH 7.5)
-
An organic co-solvent if needed for substrate solubility (e.g., DMSO)
Procedure:
-
In a buffered aqueous solution, dissolve the tert-butyl 3-oxopiperidine-1-carboxylate and the amine donor.
-
Add the amine transaminase and the PLP cofactor.
-
The reaction is typically agitated at a controlled temperature (e.g., 30-40 °C) for 24-48 hours.
-
The reaction progress is monitored by HPLC to determine conversion and enantiomeric excess.
-
Workup involves protein removal (e.g., by precipitation or filtration) and extraction of the product with an organic solvent.
-
Purification is typically achieved by column chromatography.
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A Comparative Cost-Benefit Analysis of Synthetic Routes to tert-Butyl 3-(methylamino)piperidine-1-carboxylate
A Comparative Guide to Catalytic Systems for the Synthesis of tert-Butyl 3-(methylamino)piperidine-1-carboxylate
Introduction: The Strategic Importance of a Versatile Piperidine Intermediate
In the landscape of modern pharmaceutical development, the piperidine scaffold is a cornerstone of molecular design, appearing in a multitude of clinically significant agents. Among the vast array of piperidine-based building blocks, tert-butyl 3-(methylamino)piperidine-1-carboxylate stands out for its utility in constructing complex molecular architectures. The strategic placement of a secondary amine at the 3-position, combined with the orthogonal reactivity afforded by the tert-butyloxycarbonyl (Boc) protecting group, makes it an invaluable intermediate for drug discovery professionals.
The most direct and industrially favored route to this compound is the reductive amination of tert-butyl 3-oxopiperidine-1-carboxylate with methylamine. This transformation, while conceptually straightforward, presents a critical choice in catalyst or reagent selection. The decision profoundly impacts reaction efficiency, selectivity, scalability, and safety. This guide provides an in-depth, objective comparison of the primary catalytic systems employed for this synthesis, supported by mechanistic insights and practical, field-proven protocols to aid researchers in making informed experimental choices.
Primary Synthetic Pathway: Reductive Amination
The synthesis initiates with the condensation of the ketone, tert-butyl 3-oxopiperidine-1-carboxylate, and methylamine to form a transient imine or enamine intermediate. This intermediate is then reduced in situ to yield the target secondary amine. The efficiency of this second step is entirely dependent on the choice of the reducing agent or catalyst.
Caption: General workflow for the reductive amination synthesis.
Comparative Analysis of Reduction Systems
The reduction of the iminium intermediate is the critical, selectivity-determining step. We will compare two major classes of reduction systems: stoichiometric hydride reagents and heterogeneous catalytic hydrogenation.
Stoichiometric Hydride Reagents: The Case for Sodium Triacetoxyborohydride (STAB)
For laboratory-scale synthesis and reactions requiring high functional group tolerance, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice.[1]
Mechanism and Selectivity: STAB is a mild and selective reducing agent.[2] The electron-withdrawing effect of the three acetoxy groups attenuates the reactivity of the borohydride, making it significantly less reactive towards ketones and aldehydes compared to reagents like sodium borohydride (NaBH₄).[2] However, it readily reduces the more electrophilic iminium ion formed in the reaction mixture. This high selectivity is the primary reason for its widespread use in one-pot reductive aminations.[3] The reaction is typically catalyzed by a small amount of acetic acid, which facilitates the formation of the iminium ion.[3]
Caption: Simplified mechanism of STAB-mediated iminium reduction.
Performance and Side Products:
-
Yields: Generally high, often in the 80-95% range for this specific transformation under optimized conditions.
-
Conditions: The reaction is performed at or below room temperature (0°C to 25°C) in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[4]
-
Key Advantage: The primary benefit is the suppression of the main side product: the alcohol tert-butyl 3-hydroxypiperidine-1-carboxylate, which forms from the direct reduction of the starting ketone.[4]
-
Potential Side Products:
Practical Considerations: STAB is moisture-sensitive and should be handled under an inert atmosphere. While highly effective, it generates stoichiometric amounts of boron-containing waste, which can be a consideration for large-scale industrial processes.
Heterogeneous Catalytic Hydrogenation: The Industrial Workhorse
For large-scale production, catalytic hydrogenation using hydrogen gas (H₂) and a heterogeneous catalyst like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) is an atom-economical and cost-effective alternative.[5]
Mechanism and Selectivity: In this process, the ketone and methylamine are mixed in a solvent (often an alcohol like methanol) with the catalyst. The mixture is then subjected to a pressurized atmosphere of hydrogen gas. The reaction occurs on the surface of the metal catalyst, where hydrogen is adsorbed and transferred to the imine intermediate.
Caption: Conceptual workflow of heterogeneous catalytic hydrogenation.
Performance and Side Products:
-
Yields: Can be excellent (>90%), but are highly dependent on catalyst activity, pressure, temperature, and reaction time.
-
Conditions: Typically requires elevated pressures of H₂ (e.g., 50-100 psi) and temperatures ranging from ambient to 50-60°C.[6]
-
Catalyst Choice:
-
Palladium on Carbon (Pd/C): A highly common and effective catalyst for reductive aminations.[7] It is generally robust and provides good reaction rates.
-
Platinum on Carbon (Pt/C): Often shows higher activity than Pd/C and can sometimes be used under milder conditions. However, it can also be less selective and may promote over-hydrogenation or side reactions if not carefully controlled.
-
-
Potential Side Products:
-
Ketone Reduction: A significant competing reaction is the hydrogenation of the starting ketone to the alcohol. This can be mitigated by optimizing conditions to favor imine formation and its subsequent reduction.
-
Debenzylation (if applicable): If other protecting groups like benzyl (Bn) or benzyloxycarbonyl (Cbz) were present elsewhere in the molecule, these are readily cleaved by catalytic hydrogenation, a factor that must be considered in the overall synthetic strategy.[8]
-
Practical Considerations: Catalytic hydrogenation requires specialized high-pressure reactor equipment (autoclaves). The catalysts, particularly Pd/C, can be pyrophoric when dry and must be handled with care. However, the catalyst can often be recovered by filtration and reused, making the process highly economical at scale.
Data Summary: Head-to-Head Comparison
| Parameter | Sodium Triacetoxyborohydride (STAB) | Palladium on Carbon (Pd/C) | Platinum on Carbon (Pt/C) |
| Catalyst Type | Stoichiometric Hydride Reagent | Heterogeneous Catalyst | Heterogeneous Catalyst |
| Typical Yield | 80 - 95%[9] | >90% (optimized) | >90% (optimized) |
| Temperature | 0 - 25 °C[4] | 25 - 60 °C | 25 - 50 °C |
| Pressure | Atmospheric | 50 - 100+ psi H₂[6] | 50 - 100+ psi H₂ |
| Key Advantages | High selectivity for imine vs. ketone, mild conditions, broad functional group tolerance, no special pressure equipment needed.[3] | Atom-economical (uses H₂), catalyst is recyclable, cost-effective for large scale.[5] | Often higher activity than Pd/C, potentially faster reaction times. |
| Disadvantages | Stoichiometric waste generation, reagent is moisture-sensitive. | Requires high-pressure equipment, catalyst can be pyrophoric, potential for ketone reduction side product. | Can be less selective than Pd/C, potentially higher cost. |
Experimental Protocols
Protocol 1: Synthesis using Sodium Triacetoxyborohydride (STAB)
Materials:
-
tert-Butyl 3-oxopiperidine-1-carboxylate (1.0 eq)
-
Methylamine (40% solution in water, 1.5 eq)
-
Sodium Triacetoxyborohydride (STAB, 1.5 eq)
-
Acetic Acid (catalytic, ~0.1 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add tert-butyl 3-oxopiperidine-1-carboxylate and dissolve it in DCE (to make a ~0.5 M solution).
-
Add methylamine solution followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[4]
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add sodium triacetoxyborohydride portion-wise, ensuring the internal temperature does not exceed 10°C. Gas evolution may be observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel to obtain the pure this compound.
Protocol 2: Synthesis using Catalytic Hydrogenation with Pd/C
Materials:
-
tert-Butyl 3-oxopiperidine-1-carboxylate (1.0 eq)
-
Methylamine (solution in Methanol, e.g., 2M, 1.5 eq)
-
10% Palladium on Carbon (Pd/C, 5-10 mol %)
-
Methanol (MeOH)
-
Hydrogen Gas (H₂)
Procedure:
-
To a high-pressure hydrogenation vessel (autoclave), add tert-butyl 3-oxopiperidine-1-carboxylate and the methanol solution of methylamine.
-
Carefully add the 10% Pd/C catalyst under a stream of nitrogen. Caution: Pd/C can be pyrophoric. It is often handled as a water-wet paste for safety.
-
Seal the vessel securely.
-
Purge the vessel by evacuating the atmosphere and backfilling with nitrogen gas (repeat 3 times).
-
Finally, evacuate the nitrogen and backfill with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 80 psi).[6]
-
Begin vigorous stirring and heat the reaction to 40-50°C if necessary.
-
Monitor the reaction by observing hydrogen uptake. The reaction is complete when H₂ uptake ceases.
-
Cool the vessel to room temperature, and carefully vent the excess hydrogen gas in a well-ventilated area.
-
Purge the vessel with nitrogen gas.
-
Carefully open the vessel and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by chromatography or crystallization if required.
Conclusion and Recommendations
The choice between a stoichiometric hydride reagent like Sodium Triacetoxyborohydride and a heterogeneous hydrogenation catalyst for the synthesis of this compound is driven by scale, available equipment, and desired selectivity.
-
For laboratory-scale synthesis, rapid process development, and scenarios requiring high tolerance of other functional groups , STAB is the superior choice. Its operational simplicity and exceptional selectivity at ambient temperature and pressure provide a reliable and high-yielding route.
-
For large-scale, industrial production , catalytic hydrogenation with Pd/C is the more economically and environmentally viable method. Its atom economy, use of an inexpensive reductant (H₂), and the potential for catalyst recycling are significant advantages that outweigh the initial capital investment in high-pressure equipment.
Both methods are robust and well-established. Researchers and drug development professionals should select the catalyst system that best aligns with their specific project goals, balancing the need for speed and convenience with considerations of cost, safety, and scalability.
References
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]
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Reductive Amination. (n.d.). WordPress. Available from: [Link]
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Navickas, A., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(15), 3384. Available from: [Link]
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Kumar, A., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 60B(5), 735-741. Available from: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]
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PubChem. (n.d.). tert-Butyl 3-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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Pharmaffiliates. (n.d.). tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Available from: [Link]
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Kim, D., & MacMillan, D. W. C. (2021). C(sp3)–H methylation enabled by peroxide photosensitization and Ni-mediated radical coupling. Science, 371(6535), 1258-1264. Available from: [Link]
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A Comparative Guide to the Synthesis of tert-Butyl 3-(methylamino)piperidine-1-carboxylate: Validation of a Novel Enantioselective Approach
Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1][2][3] Specifically, substituted chiral piperidines, such as tert-Butyl 3-(methylamino)piperidine-1-carboxylate, are crucial building blocks in the development of novel therapeutics.[2][4][5] The stereochemistry at the C3 position is often critical for biological activity, making the development of efficient and stereoselective synthetic methods a key objective for pharmaceutical researchers and process chemists.[2][5]
This guide provides an in-depth comparison of a traditional synthetic route to this compound with a novel, enantioselective method starting from the readily available chiral pool starting material, L-glutamic acid. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and provide a comprehensive validation workflow using modern analytical techniques.
Comparative Analysis of Synthetic Methodologies
A robust synthetic method is characterized by high yield, purity, scalability, cost-effectiveness, and, increasingly, its environmental footprint. For chiral molecules, enantioselectivity is a paramount consideration. Here, we compare a classical reductive amination approach with a multi-step enantioselective synthesis.
Method 1: Traditional Reductive Amination
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability.[6] This approach typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[6] For the synthesis of this compound, this involves the reaction of tert-butyl 3-oxopiperidine-1-carboxylate with methylamine, followed by reduction.
Key Features:
-
Pros: Generally high-yielding, straightforward, and utilizes common reagents.
-
Cons: The starting material, tert-butyl 3-oxopiperidine-1-carboxylate, can be expensive. The product is a racemic mixture, requiring a subsequent chiral resolution step which adds cost and reduces the overall yield of the desired enantiomer.
Method 2: A Novel Enantioselective Synthesis from L-Glutamic Acid
This novel approach leverages the inherent chirality of L-glutamic acid to construct the piperidine ring with a defined stereocenter at the C3 position. This multi-step synthesis involves the formation of a diol, conversion to a ditosylate, and subsequent cyclization with methylamine.
Key Features:
-
Pros: Produces an enantiomerically enriched product, avoiding the need for chiral resolution. L-glutamic acid is an inexpensive and readily available starting material.
-
Cons: A multi-step synthesis can be more time-consuming and may have a lower overall yield compared to a one-pot reaction. Requires careful optimization of each step.
Quantitative Comparison of Synthetic Routes
| Parameter | Method 1: Reductive Amination | Method 2: Enantioselective Synthesis from L-Glutamic Acid |
| Starting Material | tert-Butyl 3-oxopiperidine-1-carboxylate | L-Glutamic Acid |
| Number of Steps | 1 (one-pot) | 5 |
| Typical Overall Yield | 75-85% (racemic) | 40-50% (enantiomerically enriched) |
| Stereoselectivity | None (produces a racemate) | High (dependent on the chirality of the starting material) |
| Purification | Column chromatography | Column chromatography |
| Key Reagents | Sodium triacetoxyborohydride, Methylamine | Thionyl chloride, Boc-anhydride, Sodium borohydride, p-Toluenesulfonyl chloride, Methylamine |
| Safety & Environmental | Use of borohydride reagents requires caution. | Use of thionyl chloride and tosyl chloride requires handling in a fume hood. Generally involves more solvent usage due to multiple steps. |
Experimental Protocols
Protocol for Method 1: Reductive Amination
Materials:
-
tert-Butyl 3-oxopiperidine-1-carboxylate
-
Methylamine (40% in water)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq) in DCM, add methylamine (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Method 2: Enantioselective Synthesis from L-Glutamic Acid
This protocol is adapted from a similar synthesis of 3-amino substituted piperidines.
Step 1: Diethyl L-glutamate hydrochloride
-
To a cooled (0 °C) solution of L-glutamic acid in ethanol, bubble dry HCl gas for 4-6 hours.
-
Allow the reaction to stir at room temperature overnight.
-
Concentrate the solution under reduced pressure to obtain the crude diethyl L-glutamate hydrochloride.
Step 2: N-Boc-diethyl L-glutamate
-
To a solution of the crude diester in DCM, add triethylamine (2.5 eq) followed by Boc-anhydride (1.1 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the N-Boc protected diester.
Step 3: tert-Butyl (S)-(4,5-dihydroxy-4-(hydroxymethyl)pentyl)carbamate
-
To a solution of the N-Boc diester in methanol, add sodium borohydride (3.0 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction with 10% aqueous citric acid and extract with DCM.
-
The combined organic layers are dried and concentrated to yield the diol.
Step 4: Ditosylate formation
-
To a solution of the diol in DCM at 0 °C, add triethylamine (3.0 eq), p-toluenesulfonyl chloride (2.5 eq), and a catalytic amount of DMAP.
-
Stir the reaction at room temperature for 12 hours.
-
Wash with aqueous sodium bicarbonate and brine, dry, and concentrate to get the crude ditosylate.
Step 5: Cyclization to tert-Butyl (S)-3-(methylamino)piperidine-1-carboxylate
-
To a solution of the crude ditosylate in acetonitrile, add methylamine (40% in water, 5.0 eq).
-
Heat the reaction mixture at 60 °C for 24 hours in a sealed tube.
-
After cooling, concentrate the mixture and purify by column chromatography to obtain the final product.
Visualization of Synthetic Pathways
Caption: Comparative synthetic routes to this compound.
Validation and Characterization of the Synthesized Product
Thorough analytical characterization is imperative to confirm the identity, purity, and, in the case of Method 2, the stereochemical integrity of the final product.[7][8] A combination of chromatographic and spectroscopic techniques is employed for this validation.[3][9]
Analytical Workflow
Caption: Workflow for the validation and characterization of the synthesized product.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the final compound and, for the product of Method 2, the enantiomeric excess (e.e.).
-
Method: A reversed-phase C18 column is typically used for purity analysis with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid.[3] For enantiomeric excess determination, a chiral column (e.g., Chiralpak AD-H) with a mobile phase of hexane and isopropanol is employed.
-
Expected Results: A single major peak in the reversed-phase chromatogram indicating >98% purity. For the enantioselective synthesis, the chiral HPLC should show one major peak and a minor peak for the other enantiomer, allowing for the calculation of the e.e.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Method: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃).
-
Expected Results:
-
¹H NMR: The spectrum should show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methylamino group (a singlet around 2.4 ppm), and the piperidine ring protons (a series of multiplets).
-
¹³C NMR: The spectrum will display signals for all 11 carbon atoms, including the carbonyl carbon of the Boc group (around 155 ppm), the carbons of the tert-butyl group, and the carbons of the piperidine ring and the methyl group.
-
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the synthesized compound.
-
Method: Electrospray ionization (ESI) mass spectrometry is a common technique.
-
Expected Results: A major peak corresponding to the protonated molecule [M+H]⁺ at m/z 215.18, confirming the molecular formula C₁₁H₂₂N₂O₂.[10]
Conclusion
This guide has presented a detailed comparison between a traditional reductive amination synthesis and a novel enantioselective route to this compound. While the reductive amination offers a more direct approach, it yields a racemic product. The enantioselective synthesis from L-glutamic acid, although more steps are involved, provides access to the enantiomerically pure compound, which is highly desirable in drug development. The choice of synthetic route will ultimately depend on the specific requirements of the research, including the need for stereochemical purity, scalability, and cost considerations. The validation protocols described herein are essential for ensuring the quality and integrity of the synthesized material, regardless of the chosen method.
References
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Bhattacharjee, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2757. [Link]
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ResearchGate. (n.d.). 4,4′-Trimethylenedipiperidine, a safe and greener alternative for piperidine, catalyzed the synthesis of N-methyl imines. Request PDF. [Link]
-
Grzybowski, M., et al. (2018). Algorithmic Discovery and Experimental Validation of One-Pot Reactions in the Network of Organic Chemistry. Angewandte Chemie International Edition, 57(34), 11097-11101. [Link]
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PureSynth. (2025). How Analytical Standards Support Method Validation & Calibration. [Link]
-
Figliozzi, G. M., et al. (1996). An Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Combinatorial Science, 2(1), 34-37. [Link]
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Reid, M. K., et al. (2020). Improved Synthesis of N-Methylcadaverine. Molbank, 2020(4), M1161. [Link]
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Kumar, A., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 60B(5), 751-757. [Link]
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-
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Hughes, D. L., et al. (2021). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. Chemistry – A European Journal, 27(45), 11621-11625. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperidine Derivatives in Advanced Chemical Synthesis. [Link]
-
Defense Technical Information Center. (2025). Piperidine Synthesis. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. [Link]
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American Chemical Society. (2025). Enabling organic synthesis through the development and application of novel analytical methods. ACS Fall 2025. [Link]
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Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. [Link]
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Assessing the Stereoselectivity of tert-Butyl 3-(methylamino)piperidine-1-carboxylate Synthesis: A Comparative Guide
The chiral 3-aminopiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The precise control of stereochemistry at the C3 position is often critical for biological activity and safety. This guide provides an in-depth comparison of synthetic strategies for obtaining enantiomerically enriched tert-butyl 3-(methylamino)piperidine-1-carboxylate, a key building block in drug development. We will explore enzymatic, chiral pool, and classical resolution approaches, contrasting them with a standard achiral synthesis to highlight the advancements and practicalities of modern asymmetric synthesis.
The Imperative of Stereocontrol in 3-Aminopiperidine Synthesis
The spatial arrangement of substituents on the piperidine ring dictates the molecule's interaction with its biological target. For instance, the efficacy of dipeptidyl peptidase-IV (DPP-IV) inhibitors like alogliptin is highly dependent on the (R)-configuration of the 3-aminopiperidine moiety. Consequently, developing robust, scalable, and highly stereoselective synthetic routes to chiral building blocks such as this compound is a primary concern for pharmaceutical and medicinal chemists.[1]
This guide will focus on the synthesis of the chiral precursor, tert-butyl 3-aminopiperidine-1-carboxylate, followed by a standard N-methylation to yield the target compound. This two-step approach is often more efficient and stereocontrolled than attempting a direct asymmetric reductive amination with methylamine.
Comparative Analysis of Synthetic Strategies
We will evaluate three primary stereoselective methods against a standard achiral reductive amination.
-
Enzymatic Asymmetric Amination: A modern, green, and highly selective approach.
-
Chiral Pool Synthesis: A classic strategy leveraging nature's stereochemistry.
-
Classical Chiral Resolution: A traditional, though often less efficient, method.
-
Achiral Reductive Amination: The baseline for racemic synthesis.
Strategy 1: Enzymatic Asymmetric Amination of N-Boc-3-piperidone
This cutting-edge approach utilizes transaminase (TAm) enzymes to directly convert the prochiral ketone, N-Boc-3-piperidone, into the chiral amine with high enantiomeric excess (ee).[1][2] Transaminases catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to a ketone acceptor, creating a new stereocenter with remarkable precision.[3]
Causality of Stereoselectivity: The enzyme's active site is an intricate, chiral environment that binds the substrate in a specific orientation. The amino group is delivered to one face of the ketone exclusively, leading to the formation of a single enantiomer. Different transaminases (often designated by their origin, e.g., from Mycobacterium vanbaalenii) can produce either the (R)- or (S)-enantiomer, offering flexibility in synthesis.[1][3]
Caption: Enzymatic route to the target molecule.
Advantages:
-
High enantioselectivity (often >99% ee).
-
Mild, environmentally friendly reaction conditions (aqueous buffer, room temperature).
-
Direct conversion of a simple prochiral starting material.
Limitations:
-
Requires screening of enzyme libraries to find an optimal catalyst.
-
Enzyme stability and cost can be factors for large-scale production.
Strategy 2: Synthesis from the Chiral Pool (L-Glutamic Acid)
This strategy employs a readily available and enantiomerically pure natural product, L-glutamic acid, as the starting material. The inherent stereocenter of the amino acid is carried through a multi-step sequence to define the stereochemistry of the final piperidine ring.
Causality of Stereoselectivity: The stereochemistry is set from the beginning and maintained throughout the synthesis. The key steps involve the reduction of both carboxylic acid groups to alcohols, conversion of the alcohols to leaving groups (e.g., tosylates), and a final intramolecular cyclization with an amine to form the piperidine ring.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl 3-(methylamino)piperidine-1-carboxylate
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of tert-butyl 3-(methylamino)piperidine-1-carboxylate (CAS No: 392331-89-4), a key building block in pharmaceutical synthesis. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined below are grounded in established safety principles and regulatory standards, reflecting our commitment to supporting your research beyond the product itself.
Core Principle: Hazard-Aware Waste Management
The foundation of safe disposal is a thorough understanding of the chemical's inherent risks. This compound is not a benign substance; its chemical structure, containing a piperidine ring and a secondary amine, confers specific hazards that dictate its handling and disposal pathway. The primary risks are associated with its irritant and toxic properties.
GHS Hazard Profile
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the potential dangers. This compound is classified as hazardous, and all personnel must be familiar with its profile before handling.
| Hazard Class & Category | GHS Code | Description | Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 3/4) | H301 / H302 | Toxic or harmful if swallowed.[1][2][3][4] | GHS07 | Danger / Warning |
| Skin Corrosion / Irritation (Category 1B/2) | H314 / H315 | Causes severe skin burns and skin irritation.[1][2][5] | GHS05 | Danger |
| Serious Eye Damage / Irritation (Category 1/2A) | H318 / H319 | Causes serious eye damage or serious eye irritation.[1][2][3][5] | GHS05 | Danger |
| Specific Target Organ Toxicity — Single Exposure (Category 3) | H335 | May cause respiratory irritation.[1][2][3] | GHS07 | Warning |
Causality Insight: The basicity of the secondary methylamino group and the piperidine nitrogen atom makes the compound a potent irritant and potential corrosive. Contact with skin or mucous membranes can lead to chemical burns, while inhalation of vapors or aerosols can irritate the respiratory tract.
Mandatory Safety Protocols: PPE and Spill Management
Before generating any waste, ensure all safety measures are in place. This is a non-negotiable aspect of laboratory procedure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to prevent exposure.
Protocol: Donning PPE for Handling
-
Hand Protection: Wear nitrile or neoprene gloves that are appropriate for handling organic amines. Always check the glove manufacturer's compatibility chart. Double-gloving is recommended for extended handling periods.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's standard 29 CFR 1910.133 or European Standard EN166.[6][7] A full-face shield is required if there is a significant splash risk.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.
-
Respiratory Protection: All handling of the pure compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of vapors.[8][9] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][10]
Emergency Spill Response
Accidents happen. A prepared response is the key to mitigating them.
Protocol: Managing a Spill
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Control Vapors: Ensure the chemical fume hood is operational if the spill is contained within it.
-
Absorb: For small spills, cover with a dry, inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.[6][8] Use non-sparking tools if the compound is in a flammable solvent.[10]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
The Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound is a systematic process of characterization, segregation, and transfer. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash. [11]
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Navigating the Safe Handling of tert-Butyl 3-(methylamino)piperidine-1-carboxylate: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. One such compound, tert-Butyl 3-(methylamino)piperidine-1-carboxylate, presents a unique set of handling requirements that demand a comprehensive understanding of its properties and potential hazards. This guide provides an in-depth, procedural framework for the safe operational use and disposal of this compound, moving beyond mere compliance to foster a culture of proactive safety and scientific excellence.
Understanding the Hazard Profile
This compound is classified with several key hazards that dictate the necessary safety protocols. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is toxic if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2][3] Furthermore, it may cause respiratory irritation, underscoring the need for stringent control measures to prevent inhalation.[1][2][3]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
These classifications are supported by data from various chemical safety resources, which consistently highlight the irritant and acute toxic properties of this and structurally similar piperidine derivatives.[1][2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The selection of appropriate PPE is not merely a checklist but a critical risk mitigation strategy.
Eye and Face Protection
Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.
-
Primary Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for handling small quantities in a controlled environment.
-
Enhanced Protection: For larger volumes, or when there is a significant risk of splashing, chemical splash goggles should be worn.
-
Maximum Protection: A full-face shield, worn in conjunction with safety goggles, is mandatory when handling the neat compound outside of a certified chemical fume hood or during procedures with a high potential for aerosolization.[4][5]
Hand Protection
-
For Splash Protection: Nitrile rubber gloves with a minimum thickness of 0.3 mm are recommended. These should be changed immediately upon any sign of contamination.[6]
-
For Extended Contact: Butyl rubber gloves with a minimum thickness of 0.7 mm are the preferred choice for prolonged handling or immersion.[6] It is crucial to double-glove when handling this compound, with the outer glove being removed and disposed of immediately after the handling procedure is complete.
Always inspect gloves for any signs of degradation or perforation before use.
Body Protection
A standard laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemically resistant apron or a disposable coverall should be worn over the lab coat.[5]
Respiratory Protection
All handling of this compound that may generate vapors or aerosols must be conducted within a certified chemical fume hood. In the event of a fume hood failure or for emergency response, respiratory protection is critical.
-
Recommended Respirator: A NIOSH-approved half-mask or full-face respirator is required.
-
Cartridge Selection: Due to the amine functional groups, a combination cartridge is recommended. A green-coded cartridge for ammonia and methylamine, in conjunction with a black-coded organic vapor (OV) cartridge, will provide appropriate protection.[7][8][9] If particulates may be generated, a P100 pre-filter should be added.
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe working environment.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides.[10][11][12]
-
The container should be kept tightly sealed and clearly labeled with the compound name and all relevant GHS hazard pictograms.
Handling Procedures
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[4]
-
Engineering Controls: All weighing and solution preparation must be conducted in a certified chemical fume hood.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the previous section. A visual guide for the correct donning and doffing sequence is provided below.
-
Weighing and Transfer: Use a disposable weighing boat or glassine paper. All transfers of the neat compound should be conducted with care to avoid generating dust or aerosols.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of the outer gloves before leaving the fume hood. Wash hands thoroughly with soap and water.
Emergency Response Plan
A clear and well-rehearsed emergency response plan is crucial for mitigating the consequences of an accidental exposure or spill.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing.[4][6] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[4][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[13] Seek immediate medical attention.
-
Ingestion: DO NOT INDUCE VOMITING. [6][13] If the person is conscious and able to swallow, have them rinse their mouth with water and then drink a small amount (a few ounces) of water or milk to dilute the chemical.[6] Seek immediate medical attention.
Spill Response
The response to a spill will depend on the size and location.
-
Minor Spill (inside a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning solution (see Decontamination section).
-
-
Major Spill (outside a fume hood):
-
Evacuate all non-essential personnel from the area.
-
Alert your institution's emergency response team.
-
If it is safe to do so, and you are trained, contain the spill with absorbent materials to prevent it from spreading.
-
Ventilate the area if possible, without exposing other areas to the vapors.
-
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent residual contamination and ensure regulatory compliance.
Decontamination
For routine decontamination of surfaces and equipment, a multi-step process is recommended:
-
Initial Wipe: Wipe down all surfaces with a disposable towel soaked in 70% ethanol to remove gross contamination.
-
Decontamination Solution: Prepare a fresh solution of a mild acid, such as 1% acetic acid or citric acid in water. The acidic solution will protonate the amine, forming a more water-soluble salt that is easier to remove.
-
Application: Liberally apply the decontamination solution to all surfaces and allow for a contact time of at least 10 minutes.
-
Rinse: Thoroughly rinse the surfaces with deionized water.
-
Final Wipe: Wipe the surfaces dry with a clean disposable towel.
For decontamination of aromatic amines, a two-step process involving the formation of a water-soluble salt with hydrochloric acid followed by derivatization to a Schiff base has been described as an effective method for quantitative removal.[14] While this compound is not an aromatic amine, the principle of converting the amine to a more easily removable form is applicable.
Waste Disposal
All waste generated from the handling of this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Waste Characterization: While specific EPA hazardous waste codes for this compound are not explicitly defined, it would likely fall under codes for toxic and/or corrosive organic compounds. Consult with your institution's environmental health and safety (EHS) department for specific guidance on waste characterization and labeling.
-
Disposal: All hazardous waste must be disposed of through your institution's approved hazardous waste management program.[15][16][17][18]
By adhering to these detailed procedures, researchers can confidently and safely handle this compound, ensuring the well-being of laboratory personnel and the integrity of their scientific endeavors. A proactive and informed approach to chemical safety is the cornerstone of responsible research.
References
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine. Retrieved from [Link]
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Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
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Sdfine. (n.d.). PIPERIDINE HYDROCHLORIDE Safety Data Sheet. Retrieved from [Link]
- Weeks, R. W., & Dean, B. J. (1977). Decontamination of aromatic amine cancer-suspect agents on concrete, metal, or painted surfaces.
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
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Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 3-((methylamino)methyl)piperidine-1-carboxylate. Retrieved from [Link]
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Northwestern University. (n.d.). Cartridge Selection. Retrieved from [Link]
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Gemplers. (2024, June 28). Selecting the Right Reusable Respirator Cartridge Filter. Retrieved from [Link]
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Gemplers. (2021, May 5). Selecting the Right Reusable Respirator Cartridge Filter [Video]. YouTube. Retrieved from [Link]
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Capot Chemical. (2025, November 22). MSDS of tert-butyl (3S,4S)-4-methyl-3-(methylamino)piperidine-1-carboxylate hemioxalate. Retrieved from [Link]
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Kishida Chemical Co., Ltd. (2023, May 8). (S)-tert-Butyl 3-[(3-fluorobenzene)carbonylamino]piperidine-1-carboxylate Safety Data Sheet. Retrieved from [Link]
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Loba Chemie. (n.d.). PIPERIDINE AR Safety Data Sheet. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
